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LRRK2 inhibitor 1

Cat. No.: B2725292
M. Wt: 397.4 g/mol
InChI Key: OTTOCUYGSZUQOI-UHFFFAOYSA-N
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Description

LRRK2 inhibitor 1 is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N5O4 B2725292 LRRK2 inhibitor 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTOCUYGSZUQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LRRK2 Inhibitors: A Technical Guide to their Mechanism of Action and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a promising therapeutic strategy for Parkinson's disease. It details the core signaling pathways, experimental protocols for inhibitor evaluation, and quantitative data on inhibitor potency.

Core Mechanism of Action of LRRK2 Inhibitors

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1][2][3] These mutations often lead to a hyperactive state of the LRRK2 protein's kinase domain.[2] This hyperactivity results in the abnormal phosphorylation of downstream substrates, disrupting crucial cellular processes and ultimately leading to neuronal damage and death.[2]

LRRK2 inhibitors are small molecules designed to specifically target and bind to the kinase domain of the LRRK2 protein.[2][4] By occupying the ATP-binding pocket, they block the kinase activity, thereby preventing the excessive phosphorylation of its substrates.[2] The primary goal of LRRK2 inhibition is to restore normal cellular function and halt the neurodegenerative cascade characteristic of Parkinson's disease.[2]

Beyond direct kinase inhibition, some LRRK2 inhibitors have been observed to induce the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein, thus reducing its overall cellular levels.[5][6] This dual mechanism of reducing both activity and protein levels could offer a more profound and sustained therapeutic effect.

The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase, placing it at the crossroads of several critical cellular signaling cascades.[7][8][9] Its signaling network is complex and involves interactions with various proteins and pathways.[8]

Key aspects of the LRRK2 signaling pathway include:

  • Upstream Regulation: The precise upstream activators of LRRK2 are still under investigation, but it is understood that its GTPase activity is crucial for regulating its kinase function.

  • Downstream Substrates: A major breakthrough in understanding LRRK2 function was the identification of Rab GTPases as key downstream substrates.[10] LRRK2-mediated phosphorylation of Rab proteins, such as Rab10, appears to be a central event in its pathological activity.[11]

  • Cellular Functions: LRRK2 has been implicated in a wide range of cellular processes, including:

    • Autophagy and Lysosomal Function: LRRK2 is thought to play a role in the cellular waste clearance systems, and its dysfunction can impair these pathways.[5][11]

    • Mitochondrial Function: There is evidence linking LRRK2 to mitochondrial health and dynamics.[5]

    • Inflammation: LRRK2 is involved in inflammatory signaling pathways, particularly in immune cells like microglia.[5][9]

    • Cytoskeletal Dynamics: LRRK2 interacts with proteins that regulate the cytoskeleton, impacting processes like neurite outgrowth.[8]

Below is a diagram illustrating the central role of LRRK2 in cellular signaling.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 GTPase Domain GTPase Domain Kinase Domain Kinase Domain Rab_GTPases Rab GTPases (e.g., Rab10) Kinase Domain->Rab_GTPases Phosphorylation LRRK2_Inhibitor LRRK2 Inhibitor LRRK2_Inhibitor->Kinase Domain Inhibition pRab_GTPases Phosphorylated Rab GTPases Autophagy Autophagy pRab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function pRab_GTPases->Mitochondrial_Function Inflammation Inflammation pRab_GTPases->Inflammation Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration Mitochondrial_Function->Neurodegeneration Inflammation->Neurodegeneration Cytoskeletal_Dynamics->Neurodegeneration

LRRK2 Signaling Pathway and Point of Inhibition.

Quantitative Data on LRRK2 Inhibitors

The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%. The table below summarizes the IC50 values for some known LRRK2 inhibitors in different assay formats.

InhibitorAssay TypeTargetIC50 (nM)Reference
LRRK2-IN-1Cellular TR-FRETpSer935 LRRK2~100-200[12][13]
GW441756In vitro TR-FRETLRRK2 Kinase320[12]
StaurosporineIn vitro LuminescenceLRRK2 KinaseVaries[3]

Experimental Protocols for Evaluating LRRK2 Inhibitors

A variety of assays are employed to determine the efficacy and mechanism of action of LRRK2 inhibitors. Below are detailed protocols for key experiments.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by recombinant LRRK2.

Materials:

  • Recombinant LRRK2 protein

  • Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)[14]

  • Myelin Basic Protein (MBP) as a generic substrate[14]

  • ATP solution (10 mM)[14]

  • MgCl2 solution (20 mM)[14]

  • [γ-32P] ATP[14]

  • LRRK2 inhibitor compound

  • 5x Laemmli sample buffer[14]

  • SDS-PAGE gels

  • Phosphorimager

Protocol:

  • Prepare a reaction mix containing the recombinant LRRK2 protein in the kinase assay buffer.

  • Add the LRRK2 inhibitor at the desired concentrations. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mix of MBP, MgCl2, cold ATP, and [γ-32P] ATP.[14]

  • Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[14]

  • Stop the reaction by adding 5x Laemmli sample buffer.[14]

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated MBP using a phosphorimager and quantify the band intensity.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Assay for LRRK2 Phosphorylation (Western Blot for pRab10)

This assay measures the inhibition of LRRK2 kinase activity within a cellular context by assessing the phosphorylation of its substrate, Rab10.

Materials:

  • Cells expressing endogenous or overexpressed LRRK2 (e.g., human peripheral blood mononuclear cells - PBMCs)[15]

  • Cell culture medium

  • LRRK2 inhibitor compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pThr73-Rab10 and anti-total Rab10 or a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Culture the cells to the desired confluency.

  • Treat the cells with various concentrations of the LRRK2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).[15]

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pThr73-Rab10 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Rab10 or a loading control to normalize the data.

  • Quantify the band intensities to determine the extent of inhibition.

High-Throughput Cellular Assay (TR-FRET for pSer935 LRRK2)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are suitable for high-throughput screening of LRRK2 inhibitors.[12][13]

Materials:

  • Cells expressing a LRRK2-GFP fusion protein.[13]

  • LRRK2 inhibitor compounds in a library format.

  • Terbium-labeled anti-phospho-Ser935 LRRK2 antibody.[13]

  • TR-FRET compatible plate reader.

Protocol:

  • Seed the LRRK2-GFP expressing cells in a high-density microplate.

  • Add the LRRK2 inhibitor compounds from the library to the wells.

  • Incubate for a specified period to allow for inhibitor action.

  • Lyse the cells.

  • Add the terbium-labeled anti-pSer935 LRRK2 antibody.

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader. The signal is generated by the proximity of the terbium-labeled antibody to the GFP-tagged LRRK2.

  • A decrease in the TR-FRET signal indicates inhibition of LRRK2 phosphorylation at Ser935.[12][13]

  • Identify hits from the library based on a significant reduction in the TR-FRET signal.

Experimental and Logical Workflow for LRRK2 Inhibitor Development

The development of LRRK2 inhibitors follows a logical progression from initial discovery to preclinical validation. The workflow diagram below illustrates these steps.

LRRK2_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (e.g., TR-FRET, Luminescence Assay) Hit_Identification Hit Identification HTS->Hit_Identification In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Hit_Identification->In_Vitro_Assay Primary Hits Cellular_Assay Cellular Assays (pRab10 Western Blot, pS935 LRRK2) In_Vitro_Assay->Cellular_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cellular_Assay->Lead_Optimization Lead_Optimization->In_Vitro_Assay Iterative Improvement In_Vivo_Models In Vivo Models of Parkinson's Disease Lead_Optimization->In_Vivo_Models Optimized Leads Toxicity_Studies Toxicity & Pharmacokinetic Studies In_Vivo_Models->Toxicity_Studies Candidate_Selection Clinical Candidate Selection Toxicity_Studies->Candidate_Selection

Workflow for LRRK2 Inhibitor Discovery and Development.

References

in vitro characterization of LRRK2 inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of LRRK2-IN-1 For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain enzyme that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, which occurs within the kinase domain, enhances LRRK2's kinase activity and is strongly linked to the pathogenesis of PD.[3][4] This has spurred the development of potent and selective LRRK2 kinase inhibitors as potential therapeutic agents and as tool compounds to elucidate the complex biology of LRRK2.[2][3]

LRRK2-IN-1 was one of the first potent and selective inhibitors of LRRK2 to be extensively characterized.[5][6][7] It serves as a crucial tool for interrogating the LRRK2 signaling pathway and its role in cellular processes.[5][6] This guide provides a comprehensive overview of the in vitro characterization of LRRK2-IN-1, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Data Presentation: Potency, Selectivity, and Cellular Activity

The efficacy of LRRK2-IN-1 has been quantified through various biochemical and cellular assays. The data below summarizes its potency against wild-type and mutant LRRK2, its selectivity across the kinome, and its activity in cell-based models.

Table 1: Biochemical Potency of LRRK2-IN-1
Target EnzymeIC50 (nM)Assay Conditions
LRRK2 (Wild-Type)130.1 mM ATP[5][8]
LRRK2 (G2019S Mutant)60.1 mM ATP[5][8][9]
LRRK2 (A2016T Mutant)~2400 (400-fold resistant)0.1 mM ATP[5][9]
LRRK2 (A2016T + G2019S)~5200 (400-fold resistant)0.1 mM ATP[5]
Table 2: Kinase Selectivity Profile of LRRK2-IN-1
Kinase TargetIC50 / EC50 (nM)Assay Type
DCLK245Biochemical[5][8]
MAPK7 (ERK5)160Cellular[5][8]
AURKB> 1000Biochemical[5][8]
CHEK2> 1000Biochemical[5][8]
MKNK2> 1000Biochemical[5]
MYLK> 1000Biochemical[5][8]
NUAK1> 1000Biochemical[5]
PLK1> 1000Biochemical[5]
Table 3: Cellular Activity of LRRK2-IN-1
Cell Line & TargetIC50 (µM)Assay Type
U-2 OS (WT LRRK2-GFP)0.08TR-FRET (pSer935)[8]
U-2 OS (G2019S LRRK2-GFP)0.03TR-FRET (pSer935)[8]
SH-SY5Y (WT LRRK2-GFP)0.17TR-FRET (pSer935)[10][11]
SH-SY5Y (G2019S LRRK2-GFP)0.04TR-FRET (pSer935)[10][11]
Human Neural Stem Cells (G2019S)0.03TR-FRET (pSer935)[10][11]

Signaling Pathways and Mechanism of Action

LRRK2 is a complex kinase involved in multiple cellular signaling cascades, including the regulation of Rab GTPases, interaction with MAPK pathways, and modulation of vesicular trafficking and autophagy.[1][12] LRRK2-IN-1 acts as an ATP-competitive inhibitor, directly blocking the kinase function that is often hyperactive in disease-associated mutants.[5] A key consequence of LRRK2 kinase inhibition is the dephosphorylation of serine residues S910 and S935.[5][6] These sites are crucial for the binding of 14-3-3 proteins, and their dephosphorylation leads to the loss of this interaction and a characteristic change in the subcellular localization of LRRK2, causing it to accumulate in cytoplasmic aggregates.[5][6]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core Activity cluster_downstream Downstream Effects CK1 Casein Kinase 1 (CK1) LRRK2 LRRK2 CK1->LRRK2 Phosphorylates pLRRK2 pLRRK2 (pS910/pS935) LRRK2->pLRRK2 Autophosphorylation ADP ADP LRRK2->ADP RabGTPase Rab GTPases pLRRK2->RabGTPase Phosphorylates Protein_1433 14-3-3 Protein pLRRK2->Protein_1433 Binds Aggregation Cytoplasmic Aggregation pLRRK2->Aggregation Dephosphorylation (due to inhibition) leads to LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2 Inhibits (ATP Competitive) LRRK2_IN1->pLRRK2 Prevents formation, leads to dephosphorylation ATP ATP ATP->LRRK2 pRabGTPase pRab GTPases RabGTPase->pRabGTPase VesicularTrafficking Vesicular Trafficking pRabGTPase->VesicularTrafficking Regulates Localization Normal Cytoplasmic Localization Protein_1433->Localization Maintains

Caption: LRRK2 signaling and the inhibitory mechanism of LRRK2-IN-1.

Experimental Protocols

The characterization of LRRK2-IN-1 involves a series of standardized biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay

This assay directly measures the ability of LRRK2-IN-1 to inhibit the enzymatic activity of purified LRRK2 protein.

  • Objective: To determine the IC50 value of LRRK2-IN-1 against purified LRRK2 kinase.

  • Materials:

    • Purified recombinant GST-tagged LRRK2 (wild-type or mutant variants).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Peptide substrate (e.g., Nictide).

    • ATP solution (with radiolabeled ATP, e.g., [γ-³²P]ATP).

    • LRRK2-IN-1 serially diluted in DMSO.

    • Phosphocellulose paper and stop solution (e.g., phosphoric acid).

    • Scintillation counter.

  • Procedure:

    • Prepare kinase reactions in a microplate by combining the kinase buffer, purified LRRK2 enzyme, and the peptide substrate.

    • Add serial dilutions of LRRK2-IN-1 (or DMSO as a vehicle control) to the wells and incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution. Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

    • Plot the percentage of activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Cellular LRRK2 Phosphorylation Assay (TR-FRET)

This high-throughput assay measures the phosphorylation of LRRK2 at Ser935 within a cellular context, providing a direct readout of inhibitor activity on the target in its native environment.[10][11]

  • Objective: To determine the cellular IC50 value of LRRK2-IN-1 by measuring the inhibition of LRRK2 Ser935 phosphorylation.

  • Materials:

    • A suitable cell line (e.g., U-2 OS, SH-SY5Y) that can be transduced.

    • BacMam vectors for expressing LRRK2-GFP fusion proteins (wild-type or mutants).

    • LRRK2-IN-1 serially diluted in DMSO.

    • Lysis buffer.

    • TR-FRET detection reagents: Terbium (Tb)-labeled anti-phospho-Ser935 antibody (donor) and an acceptor fluorophore (GFP on the LRRK2 protein).

    • Microplate reader capable of TR-FRET measurements.

  • Procedure:

    • Plate cells in a high-density microplate (e.g., 384-well).

    • Transduce the cells with the BacMam LRRK2-GFP virus and incubate for 24-48 hours to allow for protein expression.

    • Treat the cells with serial dilutions of LRRK2-IN-1 for a defined period (e.g., 90 minutes).

    • Lyse the cells directly in the plate by adding lysis buffer.

    • Add the Tb-labeled anti-pSer935 antibody to the lysate and incubate to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader. The signal is generated by the proximity of the Tb-labeled antibody (donor) to the GFP tag (acceptor) on the phosphorylated LRRK2.

    • Calculate the percentage of inhibition based on the TR-FRET signal relative to DMSO-treated controls.

    • Determine the IC50 value by plotting the data as described for the biochemical assay.[10][11]

Cellular Localization Assay

This imaging-based assay visualizes the effect of LRRK2 inhibition on its subcellular distribution.[5]

  • Objective: To qualitatively assess the effect of LRRK2-IN-1 on the localization of LRRK2.

  • Materials:

    • HEK293 cells stably or transiently expressing GFP-LRRK2.

    • Cell culture medium and glass-bottom imaging dishes.

    • LRRK2-IN-1 (e.g., at a concentration of 1 µM).

    • Fixative solution (e.g., 4% paraformaldehyde).

    • Fluorescence microscope.

  • Procedure:

    • Culture the GFP-LRRK2 expressing cells on imaging dishes.

    • Treat the cells with 1 µM LRRK2-IN-1 (or DMSO control) for a specified time, typically 2 hours.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Wash again and mount the dishes for imaging.

    • Acquire fluorescence images using a microscope.

    • Observe the distribution of the GFP signal. In control cells, LRRK2 is diffusely cytoplasmic, while in LRRK2-IN-1 treated cells, it re-localizes into fibrillar-like, aggregate structures.[5][6][11]

Experimental and Logical Workflows

The characterization of a kinase inhibitor like LRRK2-IN-1 follows a logical progression from broad screening to detailed cellular analysis.

Inhibitor_Characterization_Workflow cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity & Final Profile Screening High-Throughput Screen (e.g., Kinase Panel Binding Assay) Hit_ID Hit Identification (LRRK2-IN-1) Screening->Hit_ID Biochem_Assay Biochemical Kinase Assay (WT & Mutant LRRK2) Hit_ID->Biochem_Assay IC50_Determination Determine Biochemical IC50 & ATP Competitiveness Biochem_Assay->IC50_Determination Cell_Assay Cellular pSer935 Assay (TR-FRET) IC50_Determination->Cell_Assay Cell_IC50 Determine Cellular IC50 Cell_Assay->Cell_IC50 Localization_Assay Cellular Localization Assay (Fluorescence Microscopy) Cell_IC50->Localization_Assay Phenotype_Confirm Confirm Phenotypic Change (Aggregation) Localization_Assay->Phenotype_Confirm Selectivity_Profile Broad Kinome Selectivity Profiling (e.g., KINOMEscan) Phenotype_Confirm->Selectivity_Profile Tool_Compound Define as Tool Compound Selectivity_Profile->Tool_Compound

Caption: Workflow for the in vitro characterization of LRRK2-IN-1.

Conclusion

LRRK2-IN-1 is a potent, selective, and cell-permeable inhibitor of LRRK2 kinase activity. Its thorough in vitro characterization has established it as a foundational tool compound for studying the physiological and pathological roles of LRRK2. The detailed protocols and quantitative data presented in this guide provide a framework for the evaluation of LRRK2 inhibitors and a deeper understanding of their mechanism of action. The consistent observation that LRRK2-IN-1 inhibits autophosphorylation at sites like Ser935, leading to a loss of 14-3-3 binding and cellular redistribution, provides a robust biomarker for assessing inhibitor engagement in both preclinical and clinical settings.[5][13]

References

A Technical Guide to the Cellular Activity of LRRK2-IN-1 in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation, the most common pathogenic variant, enhances its kinase activity, making LRRK2 a prime therapeutic target. LRRK2-IN-1 was one of the first potent and selective small-molecule inhibitors developed to probe the kinase's function. This guide provides a comprehensive overview of the cellular activities of LRRK2-IN-1 in neuronal models, detailing its mechanism of action, summarizing key quantitative data, and providing protocols for essential experimental validation.

Mechanism of Action

LRRK2-IN-1 is an ATP-competitive inhibitor that selectively targets the kinase domain of both wild-type (WT) and mutant LRRK2. Its primary mechanism involves the direct inhibition of LRRK2's phosphotransferase activity. This catalytic inhibition sets off a distinct and measurable cascade of cellular events:

  • Inhibition of Kinase Activity: LRRK2-IN-1 binds to the ATP pocket of the LRRK2 kinase domain, preventing the phosphorylation of itself (autophosphorylation) and its downstream substrates.

  • Dephosphorylation at Ser910 and Ser935: A key consequence of LRRK2 kinase inhibition is the rapid dephosphorylation of LRRK2 at two key residues, Serine 910 (Ser910) and Serine 935 (Ser935). While these are not autophosphorylation sites, their phosphorylation state is dynamically regulated and serves as a robust biomarker for LRRK2 kinase activity in a cellular context[1][2]. Treatment with LRRK2-IN-1 leads to a dose-dependent decrease in phosphorylation at these sites[3].

  • Disruption of 14-3-3 Protein Binding: The phosphorylation of Ser910 and Ser935 is crucial for the binding of 14-3-3 scaffold proteins to LRRK2[4][5][6]. These proteins help maintain LRRK2 in a diffuse, inactive cytoplasmic state[7]. By inducing dephosphorylation, LRRK2-IN-1 disrupts the LRRK2/14-3-3 interaction[6][8].

  • Altered Subcellular Localization: The loss of 14-3-3 binding causes a dramatic shift in the subcellular localization of LRRK2. The protein redistributes from a diffuse cytoplasmic pattern into distinct, filamentous, skein-like structures or aggregates[8][9]. This change in localization is a hallmark cellular phenotype of LRRK2 kinase inhibition.

LRRK2 Signaling and Inhibition Pathway

The following diagram illustrates the signaling cascade affected by LRRK2-IN-1. In a basal state, upstream kinases phosphorylate LRRK2, enabling 14-3-3 binding and maintaining a stable, inactive complex. Upon inhibition by LRRK2-IN-1, this process is reversed, leading to protein aggregation.

LRRK2_Inhibition_Pathway cluster_0 Basal State: Active Signaling cluster_1 Inhibited State UpstreamKinase Upstream Kinase (e.g., PKA, IKK) LRRK2_inactive LRRK2 (Inactive) UpstreamKinase->LRRK2_inactive Phosphorylates pLRRK2 pLRRK2 (pSer910/pSer935) LRRK2_inactive->pLRRK2 Complex Stable Cytoplasmic Complex pLRRK2->Complex LRRK2_dephospho LRRK2 (Dephosphorylated) pLRRK2->LRRK2_dephospho Prot_1433 14-3-3 Protein Prot_1433->Complex Complex->Prot_1433 Complex->LRRK2_dephospho LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->pLRRK2 Inhibits Kinase Activity Phosphatase Phosphatase (e.g., PP1) Phosphatase->pLRRK2 Dephosphorylates Aggregates Filamentous Aggregates LRRK2_dephospho->Aggregates Self-associates

Caption: LRRK2-IN-1 inhibits kinase activity, leading to dephosphorylation and aggregation.

Quantitative Data: Potency and Cellular Activity

The potency of LRRK2-IN-1 has been quantified in various biochemical and cellular assays. The G2019S mutant consistently shows higher sensitivity to the inhibitor.

Assay TypeTargetCell Line / SystemIC₅₀ ValueReference
Biochemical Kinase Assay WT LRRK2In vitro13 nM[10]
G2019S LRRK2In vitro6 nM[10]
Cellular pSer935 TR-FRET WT LRRK2U-2 OS0.21 µM
G2019S LRRK2U-2 OS0.08 µM
WT LRRK2SH-SY5Y0.17 µM[11]
G2019S LRRK2SH-SY5Y0.04 µM[11]
G2019S LRRK2Human Neural Stem Cells0.03 µM[12]
Radioligand Binding WT LRRK2Rat Brain Striatum65 nM[10]
WT LRRK2Human Brain Striatum73 nM[10]

Note: IC₅₀ values can vary based on experimental conditions, such as ATP concentration in biochemical assays.

Cellular Effects in Neuronal Models

LRRK2-IN-1 has been instrumental in elucidating the consequences of LRRK2 inhibition in neuron-like cells.

  • Human Neuroblastoma SH-SY5Y Cells: Treatment with LRRK2-IN-1 induces a dose-dependent dephosphorylation of endogenous LRRK2 at Ser910/Ser935 and disrupts 14-3-3 binding[3]. It has also been shown to induce protective autophagy and mitochondrial fragmentation, effects that are shared by LRRK2 siRNA knockdown[13].

  • Neurite Outgrowth: Overexpression of the pathogenic G2019S LRRK2 mutant in differentiated SH-SY5Y cells leads to significant neurite shortening[14]. This phenotype is dependent on kinase activity and can be reversed by LRRK2 inhibitors, indicating that hyperactive LRRK2 impairs neuronal morphology through its catalytic function[14][15].

  • Off-Target Effects: While highly selective, LRRK2-IN-1 can exhibit off-target effects at higher concentrations. For instance, at concentrations above 1 μM, it has been shown to decrease dopamine release in mouse brain slices, an effect not observed with more advanced inhibitors, suggesting it may inhibit other kinases at these doses[16].

Experimental Protocols

Protocol: Western Blot for LRRK2 pSer935/Total LRRK2

This protocol is used to quantify the ratio of phosphorylated LRRK2 to total LRRK2 protein following inhibitor treatment.

  • Cell Culture and Treatment: Plate SH-SY5Y cells to achieve 70-80% confluency. Treat cells with a dose range of LRRK2-IN-1 (e.g., 10 nM to 3 µM) or DMSO vehicle control for 90 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

    • Rabbit anti-pSer935-LRRK2

    • Mouse anti-total LRRK2

    • Mouse anti-β-actin (as a loading control)

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

  • Quantification: Measure band intensity using software like ImageJ. Normalize the pSer935 signal to the total LRRK2 signal.

Protocol: TR-FRET Cellular Assay for LRRK2 pSer935

This high-throughput assay measures the proximity between a GFP-tagged LRRK2 and a Terbium-labeled anti-pSer935 antibody[2][12].

  • Cell Transduction: Transduce SH-SY5Y or U-2 OS cells with BacMam LRRK2-GFP (WT or G2019S) reagent.

  • Cell Plating: Plate transduced cells in a 384-well assay plate (10,000-20,000 cells/well) and incubate overnight.

  • Inhibitor Treatment: Add LRRK2-IN-1 at various concentrations to the wells and incubate for 60-90 minutes at 37°C.

  • Lysis and Antibody Addition: Add a complete lysis buffer containing a Terbium (Tb)-labeled anti-LRRK2 pSer935 antibody. This buffer also contains protease and phosphatase inhibitors.

  • Incubation: Incubate the plate at room temperature in the dark for 2 hours to allow for cell lysis and antibody binding.

  • Plate Reading: Read the plate on a multilabel plate reader capable of time-resolved fluorescence. Excite at 340 nm and measure emission at 520 nm (GFP) and 495 nm (Terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Neurite Outgrowth Assay

This imaging-based assay quantifies changes in neuronal morphology in response to LRRK2 activity[14][17].

  • Cell Culture and Differentiation: Plate SH-SY5Y cells on coverslips coated with an extracellular matrix protein (e.g., Matrigel or poly-D-lysine). Differentiate the cells into a neuronal phenotype by treatment with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Transfection (Optional): If studying a specific mutant, transfect the differentiated cells with plasmids encoding WT LRRK2, G2019S LRRK2, or a control vector.

  • Inhibitor Treatment: Treat cells with LRRK2-IN-1 or DMSO vehicle for 24-72 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.25% Triton X-100 in PBS. Stain for a neuronal marker like β-III-tubulin or MAP2 using a specific primary antibody, followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI.

  • Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope, capturing multiple fields per coverslip.

  • Image Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, MetaMorph) to trace and measure neurite parameters[18]. Key metrics include total neurite length per neuron, number of primary neurites, and number of branch points.

  • Statistical Analysis: Compare the neurite measurements between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a standard workflow for assessing the cellular activity of a LRRK2 inhibitor like LRRK2-IN-1.

LRRK2_Workflow cluster_biochem Biochemical & Functional Assays cluster_imaging Phenotypic & Imaging Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treat with LRRK2-IN-1 (Dose-Response & Time-Course) start->treatment lysis Cell Lysis treatment->lysis fix_stain Fix, Permeabilize & Stain treatment->fix_stain western Western Blot (pLRRK2 / Total LRRK2) lysis->western trfret TR-FRET Assay (pSer935) lysis->trfret end End: Data Analysis (IC50, Phenotypic Changes) western->end trfret->end microscopy Fluorescence Microscopy fix_stain->microscopy neurite Neurite Outgrowth Analysis microscopy->neurite localization LRRK2 Localization Analysis (Diffuse vs. Aggregates) microscopy->localization neurite->end localization->end

Caption: Workflow for characterizing a LRRK2 inhibitor in neuronal cell lines.

Conclusion

LRRK2-IN-1 has been a foundational tool compound in the study of LRRK2 pathobiology. Its well-characterized mechanism of action—inhibition of kinase activity leading to Ser910/Ser935 dephosphorylation, loss of 14-3-3 binding, and cytoplasmic aggregation—provides a clear and quantifiable set of biomarkers for assessing target engagement in neuronal cell lines. While newer, more specific inhibitors have been developed for clinical applications, the principles and experimental workflows established with LRRK2-IN-1 remain the gold standard for preclinical validation of novel LRRK2-targeting therapeutics.

References

preclinical data and animal model studies for LRRK2 inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and animal model studies for selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a primary focus on DNL201 and supplementary data from other key tool compounds such as MLi-2 and PF-06447475. This document is intended to serve as a resource for researchers and drug development professionals in the field of Parkinson's disease and other neurodegenerative disorders where LRRK2 is a therapeutic target.

Introduction to LRRK2 Inhibition

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to the pathogenesis of PD by impairing lysosomal function.[1][2][3][4] As such, the inhibition of LRRK2 kinase activity has emerged as a promising disease-modifying therapeutic strategy.[1][2][3] This guide summarizes the critical preclinical data that form the basis for the clinical development of LRRK2 inhibitors.

Data Presentation

The following tables provide a structured summary of the available quantitative preclinical data for prominent LRRK2 inhibitors.

Pharmacokinetics

Successful central nervous system (CNS) drug candidates require adequate brain penetration and favorable pharmacokinetic properties to achieve therapeutic concentrations at the target site.

CompoundSpeciesRouteBioavailabilityHalf-life (T½)Brain Penetration (Kp,uu)Reference
DNL201 Mouse, Rat, NHPOralGoodModerate~1.0[5]
MLi-2 MouseOral---[6]
PF-06447475 RatOralLow to Moderate-Yes[7]

Data for MLi-2 and PF-06447475 are less complete in the public domain compared to DNL201. NHP: Non-Human Primate Kp,uu is the ratio of unbound drug concentration in the brain to that in plasma.[8][9][10]

Pharmacodynamics & In Vitro Potency

The potency of LRRK2 inhibitors is typically assessed through their ability to inhibit LRRK2 kinase activity, measured by the phosphorylation of LRRK2 itself at serine 935 (pS935) and its substrate Rab10 at threonine 73 (pT73).

CompoundAssay TypeSystemIC50Reference
DNL201 pS935 LRRK2 InhibitionHuman PBMCs53 nM[5]
pT73 Rab10 InhibitionHuman PBMCs35 nM[5]
pS935 LRRK2 InhibitionHuman iPSC-derived Microglia30 nM[5]
pT73 Rab10 InhibitionHuman iPSC-derived Microglia16 nM[5]
MLi-2 Purified LRRK2 Kinase AssayIn Vitro0.76 nM[6][11]
pS935 LRRK2 InhibitionCellular Assay1.4 nM[6][11]
Radioligand Competition BindingIn Vitro3.4 nM[11]
PF-06447475 WT LRRK2 InhibitionBiochemical3 nM[7]
G2019S LRRK2 InhibitionBiochemical11 nM[7]

iPSC: induced Pluripotent Stem Cell; PBMCs: Peripheral Blood Mononuclear Cells

Efficacy in Preclinical Models

The therapeutic potential of LRRK2 inhibitors is evaluated in various cellular and animal models that recapitulate aspects of Parkinson's disease pathology.

CompoundModelKey FindingsQuantitative OutcomeReference
DNL201 Primary astrocytes from LRRK2 G2019S knock-in miceNormalized lysosomal protein degradationRestored to wild-type levels[5]
MLi-2 G2019S LRRK2 knock-in mice exposed to MPTPReversed greater dopaminergic nigrostriatal degeneration-[12]
PF-06447475 Rats with α-synuclein-induced neurodegenerationReduced neurodegeneration-[13]

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin that induces parkinsonism.

Toxicology & Safety Findings

Preclinical safety studies are crucial for identifying potential adverse effects and establishing a safe dose range for clinical trials.

CompoundSpeciesDurationKey FindingsReference
DNL201 Cynomolgus MacaqueChronicNo adverse findings at pharmacologically relevant doses[1][2][3]
MLi-2 MitoPark Mice15 weeksWell-tolerated at exposures >100x the in vivo plasma IC50. Morphologic, reversible changes in the lung (enlarged type II pneumocytes) were observed.[11]
General LRRK2 Inhibitors Rat12 weeksHigh doses have been associated with kidney darkening and hyaline droplet accumulation in renal tubules.[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols.

LRRK2 G2019S Knock-in Mouse Model
  • Model Description: These mice carry a G2019S point mutation in the endogenous mouse Lrrk2 gene, mimicking the most common LRRK2 mutation in humans.[15]

  • Breeding and Maintenance: Mice are typically bred as heterozygotes, with homozygous littermates used for experiments. They are maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Dosing: LRRK2 inhibitors can be administered via oral gavage for acute studies or formulated in the diet for chronic studies. For example, MLi-2 has been administered at doses ranging from 1 to 90 mg/kg for acute studies and at 60 mg/kg/day in the diet for chronic studies.[15]

  • Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues (brain, kidney, lung, etc.) are collected for pharmacodynamic and proteomic analyses. Western blotting is commonly used to measure levels of total LRRK2, pS935 LRRK2, and phosphorylated Rab proteins.

In Vivo Target Engagement Assay
  • Objective: To measure the extent of LRRK2 inhibition in the brain and peripheral tissues.

  • Procedure:

    • Administer the LRRK2 inhibitor to the animal model at various doses.

    • At a specified time point post-dosing (e.g., 1 hour for acute studies), euthanize the animal and collect brain and peripheral tissues.

    • Prepare tissue lysates and determine protein concentration.

    • Use Western blotting or Meso Scale Discovery (MSD)-based immunoassays to quantify the levels of pS935 LRRK2 and total LRRK2.

    • The ratio of phosphorylated to total LRRK2 is calculated and compared to vehicle-treated controls to determine the percentage of inhibition.

  • Example: In rats, DNL201 was administered orally at 3, 10, 30, or 60 mg/kg, and brain and kidney tissues were collected 1 hour later to assess pS935 LRRK2 levels.[5]

Lysosomal Function Assay in Primary Astrocytes
  • Objective: To assess the ability of LRRK2 inhibitors to rescue lysosomal dysfunction.

  • Cell Culture: Primary astrocytes are cultured from LRRK2 G2019S knock-in mice and wild-type littermates.

  • Treatment: Cells are treated with the LRRK2 inhibitor (e.g., DNL201) for a specified period.

  • Lysosomal Protein Degradation Assay:

    • Cells are incubated with a fluorescently labeled protein substrate.

    • The rate of degradation of the substrate is measured over time using fluorescence-based methods.

    • A decrease in the rate of degradation is indicative of lysosomal dysfunction.

    • The ability of the LRRK2 inhibitor to restore the degradation rate to wild-type levels is quantified.[5]

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in LRRK2 inhibitor preclinical development.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2_Active Active LRRK2 Kinase LRRK2_Mutations->LRRK2_Active Increases Activity Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->LRRK2_Active Increases Activity LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab10 (pT73) Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Leads to Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration Contributes to LRRK2_Inhibitor LRRK2 Inhibitor (e.g., DNL201) LRRK2_Inhibitor->LRRK2_Active Inhibits

Caption: LRRK2 Signaling Pathway and Point of Intervention.

Experimental_Workflow Model_Selection Animal Model Selection (e.g., LRRK2 G2019S KI Mouse) Dosing Compound Administration (Oral Gavage or Medicated Diet) Model_Selection->Dosing In_Life_Assessments In-Life Assessments (Behavioral Tests, Body Weight) Dosing->In_Life_Assessments Endpoint_Collection Endpoint Tissue Collection (Brain, Kidney, Blood) In_Life_Assessments->Endpoint_Collection PD_Analysis Pharmacodynamic Analysis (pLRRK2, pRab10) Endpoint_Collection->PD_Analysis Efficacy_Analysis Efficacy Analysis (Histology, Biomarkers) Endpoint_Collection->Efficacy_Analysis Safety_Analysis Safety/Tox Analysis (Histopathology) Endpoint_Collection->Safety_Analysis Data_Interpretation Data Interpretation & Reporting PD_Analysis->Data_Interpretation Efficacy_Analysis->Data_Interpretation Safety_Analysis->Data_Interpretation

Caption: A typical preclinical experimental workflow for LRRK2 inhibitors.

Preclinical_to_Clinical_Logic cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Potency & Selectivity PK_PD In Vivo PK/PD Relationship (Target Engagement) In_Vitro->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy Safety GLP Toxicology & Safety Efficacy->Safety Phase1 Phase 1 Clinical Trials (Safety, PK/PD in Humans) Safety->Phase1 Informs Go_NoGo Go/No-Go Decision Phase1->Go_NoGo

Caption: Logical progression from preclinical to clinical development.

References

LRRK2 Inhibitor 1: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LRRK2 Inhibitor 1, a pivotal tool compound in the exploration of Leucine-rich repeat kinase 2 (LRRK2) as a therapeutic target for Parkinson's disease. This document details the inhibitor's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its application in various research models.

Introduction to LRRK2 and Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity.[2] This hyperactivity is believed to contribute to the neurodegenerative processes in PD, making LRRK2 a prime target for therapeutic intervention. LRRK2 inhibitors aim to normalize this kinase activity, thereby offering a potential disease-modifying strategy for Parkinson's disease.[3]

Mechanism of Action of this compound

This compound is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity. By binding to the ATP pocket of the LRRK2 kinase domain, it blocks the transfer of phosphate to LRRK2 substrates, effectively reducing the hyper-activity associated with pathogenic mutations. A key cellular consequence of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues, notably Ser910 and Ser935.[2] This dephosphorylation event disrupts the binding of 14-3-3 proteins to LRRK2, leading to a change in the protein's subcellular localization, often observed as a shift from a diffuse cytoplasmic pattern to filamentous or aggregate-like structures.[2][4]

Below is a diagram illustrating the proposed signaling pathway and the action of this compound.

LRRK2_Pathway cluster_0 Normal LRRK2 Signaling cluster_1 Pathogenic LRRK2 Signaling (e.g., G2019S) cluster_2 Action of this compound LRRK2_WT LRRK2 (Wild-Type) pLRRK2_WT pLRRK2 (Active) LRRK2_WT->pLRRK2_WT Autophosphorylation Substrate_WT Substrate (e.g., Rab GTPases) pLRRK2_WT->Substrate_WT Phosphorylation pSubstrate_WT Phosphorylated Substrate Substrate_WT->pSubstrate_WT Cellular_Function Normal Cellular Function pSubstrate_WT->Cellular_Function LRRK2_Mut LRRK2 (Mutant) pLRRK2_Mut Hyperactive pLRRK2 LRRK2_Mut->pLRRK2_Mut Increased Autophosphorylation Substrate_Mut Substrate pLRRK2_Mut->Substrate_Mut Increased Phosphorylation Inhibited_pLRRK2 Inhibited pLRRK2 pSubstrate_Mut Excessive Phosphorylation Substrate_Mut->pSubstrate_Mut Neuronal_Damage Neuronal Damage pSubstrate_Mut->Neuronal_Damage LRRK2_Inhibitor_1 This compound LRRK2_Inhibitor_1->pLRRK2_Mut Inhibition Restored_Function Restored Cellular Function Inhibited_pLRRK2->Restored_Function Reduced Substrate Phosphorylation Kinase_Assay_Workflow A Prepare this compound Dilutions C Add Inhibitor to Reaction Mix A->C B Prepare LRRK2 Enzyme and Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction E->F G Analyze by Mass Spectrometry F->G H Calculate IC50 G->H CoIP_Workflow A Co-transfect Cells with FLAG-LRRK2 and Myc-14-3-3 B Treat with this compound A->B C Lyse Cells B->C D Immunoprecipitate with anti-FLAG beads C->D E Wash Beads D->E F Elute Proteins E->F G Analyze by Western Blot F->G

References

A Technical Guide to the Structure-Activity Relationship of LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure-activity relationship (SAR) for LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a critical drug target in the development of therapeutics for Parkinson's disease, as mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease.[1][2][3] The G2019S mutation, in particular, enhances kinase activity, suggesting that small molecule inhibitors could be beneficial therapeutic agents.[1] LRRK2-IN-1 was one of the first selective inhibitors identified and serves as a vital tool for studying LRRK2 biology.[1][3]

LRRK2-IN-1: Potency and Selectivity Profile

LRRK2-IN-1 is an ATP-competitive inhibitor that potently targets both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.[1] Its activity is significantly reduced against the A2016T mutant, which is engineered to confer resistance to some kinase inhibitors.[1][2]

The inhibitory potency of LRRK2-IN-1 has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

TargetIC50 (nM)Assay Conditions
LRRK2 (Wild-Type)13Biochemical Kinase Assay (0.1 mM ATP)[1][4]
LRRK2 (G2019S Mutant)6Biochemical Kinase Assay (0.1 mM ATP)[1][4]
LRRK2 (A2016T Mutant)2450Biochemical Kinase Assay[2]
LRRK2 (A2016T + G2019S)3080Biochemical Kinase Assay[2]

A comprehensive kinase selectivity profile is crucial for a tool compound to ensure that observed biological effects are due to the inhibition of the intended target. LRRK2-IN-1 was evaluated against a large panel of kinases, demonstrating high selectivity.[1]

Off-Target KinaseIC50 / EC50 (nM)Assay Type
DCLK245Biochemical Assay[4]
MAPK7160Cellular Assay[1][4]
AURKB> 1000Biochemical Assay[4]
CHEK2> 1000Biochemical Assay[1][4]
MKNK2> 1000Biochemical Assay[4]
MYLK> 1000Biochemical Assay[1][4]
NUAK1> 1000Biochemical Assay[4]
PLK1> 1000Biochemical Assay[4]

LRRK2 Signaling and the Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating various downstream substrates, including a subset of Rab GTPases.[5][6] This signaling cascade is implicated in cellular processes such as vesicle trafficking and autophagy.[2][7] The G2019S mutation enhances this kinase activity, leading to cellular dysfunction. LRRK2-IN-1 inhibits this process by blocking the ATP-binding site of the kinase domain. A key cellular consequence of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935), which disrupts its binding to 14-3-3 proteins and alters its localization within the cell, causing it to form cytoplasmic aggregates.[1][8]

LRRK2_Signaling_Pathway cluster_1 Downstream Signaling cluster_2 Inhibitor Action LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) p-Ser1292 LRRK2_inactive->LRRK2_active Autophosphorylation (pS1292) ATP ATP Rab_GTPase Rab GTPase (Substrate) LRRK2_active->Rab_GTPase Dephosphorylation Dephosphorylation (pS910/pS935↓) LRRK2_active->Dephosphorylation ADP ADP G2019S G2019S Mutation G2019S->LRRK2_active Promotes Activation pRab_GTPase Phosphorylated Rab (p-Rab) Vesicle_Trafficking Vesicle Trafficking Autophagy pRab_GTPase->Vesicle_Trafficking Regulates LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - LRRK2 Enzyme - Substrate (Nictide) - Buffer C Add Inhibitor to Reaction Mix A->C B Prepare LRRK2-IN-1 Serial Dilutions B->C D Initiate Reaction with ATP/[γ-32P]ATP C->D E Incubate at RT (e.g., 30 min) D->E F Stop Reaction E->F G Quantify Substrate Phosphorylation F->G H Calculate IC50 Value G->H Cellular_Assay_Workflow A Culture HEK293 cells expressing LRRK2 B Treat cells with LRRK2-IN-1 A->B C Lyse Cells B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (pSer935, Total LRRK2) F->G H Imaging & Densitometry G->H I Analyze pLRRK2/ Total LRRK2 Ratio H->I

References

The Pharmacokinetic Profile of LRRK2 Inhibitor 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of LRRK2 inhibitor 1, also known as LRRK2-IN-1. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for neurodegenerative diseases such as Parkinson's disease. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the available in vitro and in vivo pharmacokinetic parameters for this compound and provide comparative data for other notable LRRK2 inhibitors to offer a broader context for drug development efforts.

Table 1: In Vitro Potency of LRRK2 Inhibitors
CompoundTargetIC50 (nM)Assay ConditionsReference
LRRK2-IN-1 LRRK2 (Wild-Type)130.1 mM ATP[1]
LRRK2 (G2019S Mutant)60.1 mM ATP[1]
PFE-360 LRRK22.3In vivo[2]
MLi-2 LRRK2 (G2019S Mutant)0.76TR-FRET Assay[3]
Table 2: In Vivo Pharmacokinetic Parameters of LRRK2-IN-1 in Mice
ParameterValueDosingReference
Half-life (T½) 4.5 hoursIntraperitoneal (100 mg/kg)[1]
AUC 14,758 hr*ng/mLIntraperitoneal (100 mg/kg)[1]
Oral Bioavailability (%F) 49.3%Not specified[1]
Brain Penetration PoorIntraperitoneal (100 mg/kg)[1][4]

Note: While LRRK2-IN-1 demonstrates favorable potency and oral bioavailability, its utility for in vivo studies targeting the central nervous system is limited by its poor brain penetration[1][4][5].

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the pharmacokinetic and pharmacodynamic assessment of LRRK2 inhibitors.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for determining the pharmacokinetic profile of a small molecule inhibitor in a murine model.

Objective: To determine the plasma concentration-time profile, half-life (T½), area under the curve (AUC), and oral bioavailability (%F) of an LRRK2 inhibitor.

Materials:

  • Test compound (e.g., LRRK2-IN-1)

  • Vehicle for formulation (e.g., 5% dimethylacetamide, 20% ethanol, 40% polyethylene glycol 300, 35% water)

  • CD-1 mice (or other appropriate strain)

  • Dosing apparatus (oral gavage needles, intravenous injection supplies)

  • Blood collection supplies (e.g., saphenous vein lancets, micro-hematocrit tubes)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: House mice under standard conditions with ad libitum access to food and water for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of the formulated compound via the tail vein.

    • Oral (PO) Administration: Administer a single dose of the formulated compound via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 30-50 µL) from the saphenous vein at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-dosing. Collect samples into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as T½, AUC, and clearance. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration, adjusting for the dose.

In Vitro LRRK2 Kinase Activity Assay

This protocol outlines a method to measure the inhibitory activity of a compound against LRRK2.

Objective: To determine the IC50 value of an inhibitor against wild-type and/or mutant LRRK2.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Test inhibitor (e.g., LRRK2-IN-1)

  • Kinase assay buffer

  • ATP (including [γ-³²P]ATP)

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Reaction Setup: In a reaction tube, combine the recombinant LRRK2 protein with the kinase assay buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-³²P]ATP) and the substrate (MBP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes) with gentle agitation.

  • Reaction Termination: Stop the reaction by adding Laemmli sample buffer.

  • SDS-PAGE: Separate the reaction products by SDS-PAGE.

  • Analysis: Visualize and quantify the incorporation of ³²P into the substrate (and LRRK2 for autophosphorylation) using a Phosphorimager.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to LRRK2 inhibitor research.

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream_Kinases Upstream Kinases (e.g., CK1) LRRK2_Active LRRK2 (Active) Upstream_Kinases->LRRK2_Active Phosphorylation Phosphatases Phosphatases (e.g., PP1) LRRK2_Inactive LRRK2 (Inactive) Phosphatases->LRRK2_Inactive Dephosphorylation LRRK2_Inactive->LRRK2_Active Activation (e.g., G2019S mutation) LRRK2_Active->LRRK2_Inactive Inhibition (e.g., LRRK2-IN-1) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Autophagy Autophagy Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration Vesicular_Trafficking->Neurodegeneration Cytoskeletal_Dynamics->Neurodegeneration

Caption: Overview of the LRRK2 signaling cascade.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

PK_Workflow In Vivo Pharmacokinetic Analysis Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Dosing Compound Administration (IV and PO) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis Results Results (T½, AUC, %F) Data_Analysis->Results End End Results->End

Caption: Workflow for a typical in vivo PK study.

Logical Relationship of LRRK2 Kinase Inhibition and Cellular Outcomes

Logic_Diagram LRRK2 Inhibition and Cellular Consequences LRRK2_Inhibitor LRRK2 Inhibitor (e.g., LRRK2-IN-1) LRRK2_Kinase_Activity LRRK2 Kinase Activity LRRK2_Inhibitor->LRRK2_Kinase_Activity Inhibits Neuroprotection Potential Neuroprotection LRRK2_Inhibitor->Neuroprotection Aims for Substrate_Phosphorylation Substrate Phosphorylation (e.g., pRab10) LRRK2_Kinase_Activity->Substrate_Phosphorylation Drives Cellular_Dysfunction Cellular Dysfunction Substrate_Phosphorylation->Cellular_Dysfunction Leads to

Caption: Logic of LRRK2 inhibition for neuroprotection.

References

An In-depth Technical Guide to Pharmacodynamic Markers for LRRK2 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pharmacodynamic (PD) markers used to assess the activity of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. It is designed to be a valuable resource for researchers and drug development professionals working on novel therapeutics targeting LRRK2 for Parkinson's disease and other indications.

Introduction to LRRK2 and the Need for Pharmacodynamic Markers

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations often lead to a gain-of-function in the LRRK2 kinase, making it a prime therapeutic target. The development of LRRK2 kinase inhibitors requires robust and reliable pharmacodynamic markers to demonstrate target engagement, establish dose-response relationships, and ultimately, to assess the potential for clinical efficacy. This guide details the key biomarkers, their measurement in various biological matrices, and the experimental protocols for their quantification.

Key Pharmacodynamic Markers for LRRK2 Inhibition

The primary pharmacodynamic markers for LRRK2 inhibitor activity are direct or indirect measures of LRRK2 kinase activity. These include the phosphorylation status of LRRK2 itself and its downstream substrates.

  • pS1292-LRRK2 (Autophosphorylation Site): Phosphorylation at serine 1292 is a direct marker of LRRK2 kinase activity.[2] Inhibition of LRRK2 leads to a decrease in pS1292 levels.

  • pRab10 (Substrate Phosphorylation): LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a well-established substrate.[3] Measuring the level of phosphorylated Rab10 (pT73-Rab10) serves as a robust indicator of LRRK2 kinase activity in vivo.

  • pS935-LRRK2 (Indirect Marker): While not a direct autophosphorylation site, the phosphorylation of serine 935 is sensitive to LRRK2 kinase inhibition.[3] LRRK2 inhibitors cause dephosphorylation of pS935, making it a useful, albeit indirect, biomarker.

  • Total LRRK2 Levels: In some contexts, LRRK2 kinase inhibition can lead to a decrease in total LRRK2 protein levels.[3] Monitoring total LRRK2 can provide additional information on the downstream cellular consequences of inhibitor treatment.

These markers can be measured in various biological samples, including peripheral blood mononuclear cells (PBMCs), neutrophils, cerebrospinal fluid (CSF), and urine exosomes, allowing for both peripheral and central nervous system target engagement assessment.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of LRRK2 inhibitors on key pharmacodynamic markers, compiled from various preclinical and clinical studies.

Table 1: Dose-Response of LRRK2 Inhibitors on pRab10 and pS935-LRRK2 in Human Neutrophils

InhibitorConcentration% Inhibition of pT73-Rab10% Inhibition of pS935-LRRK2Reference
MLi-210 nMNo effectModerate inhibition[4]
MLi-230 nM~50%60-70%[4]
MLi-2100 nMNear basal levels>70%[4]
PF-0644747530 nM~50%60-70%[4]

Table 2: IC50 Values of LRRK2 Inhibitors on pS1292-LRRK2 and pT73-Rab10 in Cell Models

InhibitorCell LineMarkerIC50 (nM)Reference
GNE-7915HEK-293 G2019SpS1292-LRRK2Not specified[5]
GNE-7915HEK-293 G2019SpT73-Rab10Not specified[5]
MLi-2HEK-293 G2019SpS1292-LRRK2Not specified[5]
MLi-2HEK-293 G2019SpT73-Rab10Not specified[5]
MLi-2Human PBMCspS935-LRRK23.8 nM[6]
MLi-2Human PBMCspT73-Rab105.3 nM[6]

Table 3: LRRK2 Concentration in Human Cerebrospinal Fluid (CSF)

Patient GroupMean LRRK2 Concentration (pg/ml) ± SDRange (pg/ml)Reference
Healthy Controls31.7 ± 22.75–104[7]
Sporadic PD31.1 ± 24.87–120[7]
LRRK2+ PD- (non-manifesting)40.8 ± 32.19–122[7]
LRRK2+ PD+67.8 ± 39.619–139[7]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases, a key event in the signaling cascade. LRRK2 inhibitors block this phosphorylation event.

LRRK2_Signaling_Pathway LRRK2_Inhibitor LRRK2 Inhibitor LRRK2 LRRK2 LRRK2_Inhibitor->LRRK2 Inhibits pRab_GTPase Phosphorylated Rab GTPase LRRK2->pRab_GTPase Phosphorylates Rab_GTPase Rab GTPase (e.g., Rab10) Downstream_Effects Downstream Cellular Effects pRab_GTPase->Downstream_Effects

LRRK2 phosphorylates Rab GTPases, a process blocked by LRRK2 inhibitors.
Experimental Workflow for Measuring pRab10 by Western Blot

This diagram outlines the major steps involved in quantifying the phosphorylation of Rab10 in cellular lysates following treatment with a LRRK2 inhibitor.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Inhibitor Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-pRab10, anti-total Rab10) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Quantification 10. Densitometry Quantification Detection->Quantification Normalization 11. Normalization (pRab10 / total Rab10) Quantification->Normalization

Workflow for quantifying pRab10 levels by Western blot analysis.

Detailed Experimental Protocols

Western Blot for pRab10 and Total Rab10 in Human Neutrophils

This protocol is adapted from a study interrogating the LRRK2 kinase pathway by assessing Rab10 phosphorylation.[8]

Materials:

  • Human neutrophils isolated from whole blood

  • LRRK2 inhibitor (e.g., MLi-2, PF-06447475)

  • Lysis buffer (details not specified in the source, but a standard RIPA buffer with protease and phosphatase inhibitors is recommended)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pT73-Rab10 and anti-total Rab10

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., Odyssey CLx scan Western Blot imaging system)[4]

Procedure:

  • Cell Treatment: Treat isolated human neutrophils with varying concentrations of the LRRK2 inhibitor for 30 minutes.[4]

  • Cell Lysis: Lyse the cells and collect the whole-cell extract.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 10 µg of whole-cell extract per lane onto an SDS-PAGE gel.[4]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pT73-Rab10 and total Rab10 (typically at 1 µg/ml) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and add a chemiluminescent substrate.

  • Image Acquisition and Analysis: Acquire the image using an imaging system and quantify the band intensities. Normalize the pRab10 signal to the total Rab10 signal.

Proximity Ligation Assay (PLA) for pS1292-LRRK2 in Fixed Cells

This protocol provides a method for the in situ detection of LRRK2 autophosphorylation.[2][9]

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde

  • 1x PBS

  • Blocking solution (0.02% Triton X-100 + 10% Normal Donkey Serum in 1x PBS)

  • Primary antibodies: Rabbit anti-LRRK2 phospho-S1292 and Mouse anti-LRRK2

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and Amplification reagents (from a commercial PLA kit)

  • Fluorescently labeled oligonucleotides for detection

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde for 20 minutes at room temperature.[9]

  • Washing: Wash the fixed cells three times for 10 minutes each with 1x PBS.[9]

  • Permeabilization and Blocking: Permeabilize and block the cells with blocking solution for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Dilute the primary antibodies (1:1,000) in 10% NDS in 1x PBS and incubate overnight at 4°C.[10]

  • PLA Probe Incubation: Wash the cells and incubate with the PLA probes for 1 hour at 37°C.

  • Ligation: Wash the cells and perform the ligation reaction for 30 minutes at 37°C.

  • Amplification: Wash the cells and perform the rolling circle amplification for 100 minutes at 37°C.[10]

  • Detection: Wash the cells and hybridize with fluorescently labeled oligonucleotides.

  • Mounting and Imaging: Mount the coverslips with mounting medium containing DAPI and visualize the fluorescent signal by confocal microscopy.

Mass Spectrometry-Based Quantification of Total LRRK2 in Human CSF

This protocol utilizes a Stable Isotope Standard Capture by Anti-peptide Antibody (SISCAPA) approach for sensitive and absolute quantification of LRRK2.[7][11]

Materials:

  • Human CSF (1 ml)

  • RIPA buffer

  • Trypsin

  • Heavy-labeled stable isotope standard (SIS) peptide corresponding to a LRRK2 tryptic peptide

  • Biotinylated anti-LRRK2 antibody (e.g., N241A/34)

  • Streptavidin-coated magnetic beads

  • Wash buffers (PBST and PBS)

  • Elution buffer (0.1% formic acid, 5% acetonitrile in H2O)

  • LC-MS/MS system (e.g., nanoflow LC coupled to an Orbitrap mass spectrometer)

Procedure:

  • Sample Preparation: Incubate 1 ml of CSF with RIPA buffer and trypsin for 1.5 hours at 40°C.[11]

  • Spiking of SIS Peptide: Add a known amount of the heavy-labeled SIS peptide to the digested sample.[11]

  • Immunocapture: Add biotinylated anti-LRRK2 antibody conjugated to streptavidin magnetic beads to the sample to capture both the endogenous (light) and SIS (heavy) peptides.

  • Washing: Isolate the beads using a magnet and wash them with PBST and then PBS to remove non-specific binders.[11]

  • Elution: Elute the captured peptides from the beads using the elution buffer.[11]

  • LC-MS/MS Analysis: Analyze the eluted peptides by nanoflow LC-MS/MS.

  • Quantification: Determine the ratio of the light (endogenous) to heavy (SIS) peptide signals to calculate the absolute concentration of LRRK2 in the original CSF sample.

Conclusion

The pharmacodynamic markers pS1292-LRRK2, pRab10, and pS935-LRRK2, along with total LRRK2 levels, are essential tools for the development of LRRK2 inhibitors. The choice of marker and biological matrix depends on the specific goals of the study, with peripheral markers in blood cells being readily accessible for early-phase clinical trials and CSF markers providing a more direct measure of target engagement in the central nervous system. The detailed protocols provided in this guide offer a starting point for researchers to implement these critical assays in their own laboratories. As the field advances, the standardization of these methods will be crucial for comparing data across different studies and accelerating the development of novel therapies for Parkinson's disease and other LRRK2-associated disorders.

References

Selectivity Profile of LRRK2 Inhibitor 1 Against Other Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of LRRK2 inhibitor 1 (LRRK2-IN-1), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development to anticipate potential off-target effects and to ensure the desired therapeutic efficacy. This document details the quantitative inhibition data against a panel of kinases, outlines the experimental methodologies used for these assessments, and provides visual representations of key experimental workflows and signaling pathways.

Introduction to LRRK2 and LRRK2-IN-1

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also implicated in sporadic cases of the disease. The G2019S mutation, which leads to increased kinase activity, is particularly prevalent, suggesting that inhibiting LRRK2 kinase activity could be a viable therapeutic strategy.

LRRK2-IN-1 is a first-generation, potent, and selective small molecule inhibitor of LRRK2.[1][2][3] It serves as a critical tool for the pharmacological interrogation of LRRK2 biology and for validating LRRK2 as a therapeutic target.[1][2]

Quantitative Selectivity Profile of LRRK2-IN-1

The selectivity of LRRK2-IN-1 has been extensively evaluated against large panels of kinases using various methodologies. The data presented below summarizes the inhibitory activity of LRRK2-IN-1 against its primary target, LRRK2, and other kinases for which significant inhibition has been observed.

Table 1: Inhibitory Activity of LRRK2-IN-1 against LRRK2 Variants
Kinase TargetIC50 (nM)Assay Conditions
LRRK2 (Wild-Type)130.1 mM ATP
LRRK2 (G2019S Mutant)60.1 mM ATP
LRRK2 (A2016T Mutant)>2450Not specified
LRRK2 (A2016T + G2019S Mutant)>3080Not specified

Data compiled from multiple sources.[1][4][5]

Table 2: Off-Target Kinase Inhibition Profile of LRRK2-IN-1
Off-Target Kinase% Inhibition or IC50/EC50Assay Type
DCLK245 nM (IC50)Biochemical Assay
MAPK7160 nM (EC50)Cellular Assay
AURKB> 1 µM (IC50)Biochemical Assay
CHEK2> 1 µM (IC50)Biochemical Assay
MKNK2> 1 µM (IC50)Biochemical Assay
MYLK> 1 µM (IC50)Biochemical Assay
NUAK1> 1 µM (IC50)Biochemical Assay
PLK1> 1 µM (IC50)Biochemical Assay

A comprehensive screen against 442 kinases revealed that LRRK2-IN-1 inhibited only 12 kinases with a score of less than 10% of the DMSO control at a 10 µM concentration.[1] Further profiling confirmed inhibition of DCLK1 and MAPK7.[1]

Experimental Protocols for Kinase Selectivity Profiling

A multi-faceted approach employing complementary screening platforms is crucial for a thorough assessment of kinase inhibitor selectivity. The characterization of LRRK2-IN-1 involved several key methodologies:

ATP-Site Competition Binding Assays (e.g., KINOMEscan™)

This method quantitatively measures the binding of an inhibitor to a panel of kinases. The assay relies on the ability of the test compound to compete with a known, immobilized ligand for the ATP-binding site of the kinase.

Methodology:

  • A proprietary DNA-tagged kinase is incubated with the test compound (LRRK2-IN-1) and an immobilized, active-site directed ligand.

  • The amount of kinase bound to the immobilized ligand is measured.

  • The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

Radioactive-Based Enzymatic Assays (e.g., Dundee Profiling)

This traditional "gold standard" method directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Methodology:

  • The kinase of interest is incubated with its specific substrate, the test inhibitor (LRRK2-IN-1), and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • The reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP.

  • The amount of radioactivity incorporated into the substrate is quantified, which is directly proportional to the kinase activity.

  • Inhibition is calculated relative to a DMSO control.

Activity-Based Proteomics (e.g., KiNativ™)

This chemoproteomic platform enables the profiling of kinase inhibitors directly in complex biological samples, such as cell lysates or tissue homogenates, providing a measure of target engagement in a more physiological context.

Methodology:

  • A cell or tissue lysate is treated with the test inhibitor (LRRK2-IN-1).

  • The lysate is then incubated with a biotinylated, irreversible ATP-site probe that covalently labels the active sites of kinases.

  • The inhibitor competes with the probe for binding to the kinase's active site.

  • Labeled proteins are captured on streptavidin beads, digested into peptides, and analyzed by mass spectrometry.

  • The abundance of peptides from each kinase is quantified to determine the degree of inhibition by the test compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a common method for quantifying kinase activity in a high-throughput format. They are often used for both primary screening and for cellular assays to measure the phosphorylation of a specific substrate.

Methodology:

  • A kinase, its substrate (often a peptide), and ATP are incubated with the test inhibitor.

  • After the kinase reaction, an antibody specific to the phosphorylated substrate, labeled with a fluorescent donor (e.g., Terbium), and a fluorescent acceptor (e.g., GFP) are added.

  • If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal that can be measured over time.

  • The intensity of the FRET signal is proportional to the kinase activity.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Kinase Selectivity Profiling Workflow

G cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Secondary Validation cluster_3 In-depth Profiling LRRK2_IN_1 This compound Primary_Screen Broad Kinase Panel (e.g., KINOMEscan™) LRRK2_IN_1->Primary_Screen Biochemical_Assay Biochemical Assays (e.g., Radioactive, TR-FRET) Primary_Screen->Biochemical_Assay Identified Hits Cellular_Assay Cellular Assays (e.g., pLRRK2 Western Blot) Biochemical_Assay->Cellular_Assay Confirmed Activity Proteomics Chemoproteomics (e.g., KiNativ™) Cellular_Assay->Proteomics Cellular Potency

Caption: Workflow for assessing the selectivity of a kinase inhibitor.

Diagram 2: Simplified LRRK2 Signaling Pathway and Inhibition

G cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 LRRK2 Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Cellular Effects pSubstrate->Downstream Inhibitor LRRK2-IN-1 Inhibitor->LRRK2

Caption: LRRK2-IN-1 inhibits the phosphorylation of LRRK2 substrates.

Conclusion

LRRK2-IN-1 demonstrates a high degree of selectivity for LRRK2 over a broad range of other kinases. While some off-target activity has been noted, particularly against DCLK family kinases and MAPK7, the inhibitor maintains a favorable selectivity window. The comprehensive profiling of LRRK2-IN-1, utilizing a suite of robust experimental methodologies, has been instrumental in validating its use as a chemical probe to dissect the cellular functions of LRRK2 and to advance our understanding of its role in Parkinson's disease. This detailed selectivity profile is essential for interpreting experimental results and for guiding the development of next-generation LRRK2 inhibitors with improved therapeutic potential.

References

role of LRRK2 inhibitor 1 in modulating neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of LRRK2 Inhibitors in Modulating Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic neuroinflammation is a critical component in the pathogenesis and progression of several neurodegenerative diseases, including Parkinson's Disease (PD) and Alzheimer's Disease (AD). Leucine-rich repeat kinase 2 (LRRK2), a large, multi-domain protein, has emerged as a key mediator of these inflammatory processes within the central nervous system. Genetic evidence linking mutations in the LRRK2 gene to an increased risk of familial and sporadic PD has spurred intensive research into its physiological and pathological functions. A significant body of work now indicates that the kinase activity of LRRK2 is a central driver of pro-inflammatory responses in glial cells, particularly microglia and astrocytes. Consequently, the development of potent and specific LRRK2 kinase inhibitors represents a promising therapeutic strategy to quell neuroinflammation and potentially halt or slow neurodegeneration. This technical guide provides a comprehensive overview of the role of LRRK2 inhibitors in modulating neuroinflammation, summarizing key experimental findings, detailing methodologies, and visualizing the underlying molecular pathways.

LRRK2 and Its Role in Neuroinflammation

LRRK2 is highly expressed in immune cells, including the resident immune cells of the brain: microglia and astrocytes.[1][2] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), α-synuclein aggregates, or amyloid-β fibrils, the kinase activity of LRRK2 is upregulated.[1][3] This heightened activity triggers downstream signaling cascades that result in the production and release of pro-inflammatory mediators, including cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as reactive oxygen and nitrogen species via enzymes like inducible nitric oxide synthase (iNOS).[1][4] This LRRK2-driven inflammatory response, while initially a protective mechanism, can become chronic and excessive in neurodegenerative disease, contributing to neuronal stress, dysfunction, and ultimately, cell death.[3][5]

Mutations in LRRK2, such as the common G2019S substitution, lead to a gain-of-function in its kinase activity, which may exacerbate neuroinflammatory responses and increase susceptibility to neurodegeneration.[5][6] Therefore, inhibiting this kinase activity is a primary therapeutic objective.

Mechanism of Action of LRRK2 Inhibitors

LRRK2 inhibitors are small molecules designed to bind to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This action effectively dampens the entire inflammatory cascade mediated by LRRK2. The inhibition of LRRK2 kinase activity has been shown to attenuate signaling through several key inflammatory pathways:

  • Toll-Like Receptor (TLR) Signaling: LRRK2 acts as a downstream mediator of TLRs, particularly TLR2 and TLR4, which recognize pathogenic and disease-associated molecular patterns like α-synuclein and LPS.[7][8] LRRK2 inhibition blocks the full pro-inflammatory response following TLR activation in microglia.[1]

  • NF-κB and MAPK Pathways: LRRK2 activity has been linked to the activation of transcription factors like NF-κB and the p38 MAPK signaling pathway, both of which are crucial for the expression of pro-inflammatory genes.[1][5][9] Inhibitors of LRRK2 reduce the activation of these pathways.[1][10]

  • Inflammasome Activation: LRRK2 can form a complex with and phosphorylate components of the NLRC4 inflammasome, a multi-protein complex that processes pro-caspase-1 into its active form, leading to the maturation and secretion of IL-1β and IL-18.[6][11][12] LRRK2 inhibitors can suppress this activation.[11][12]

Below is a diagram illustrating the central role of LRRK2 in neuroinflammatory signaling and the points of intervention for LRRK2 inhibitors.

LRRK2_Neuroinflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Microglia / Astrocyte cluster_output Cellular Response aSyn α-Synuclein Fibrils TLR TLR2 / TLR4 aSyn->TLR Abeta Amyloid-β Fibrils Abeta->TLR LPS LPS LPS->TLR LRRK2 LRRK2 TLR->LRRK2 LRRK2_P pLRRK2 (Active) LRRK2->LRRK2_P Kinase Activity MAPK p38 MAPK Pathway LRRK2_P->MAPK NFkB NF-κB Pathway LRRK2_P->NFkB NLRC4 NLRC4 Inflammasome LRRK2_P->NLRC4 TNFa TNF-α MAPK->TNFa iNOS iNOS MAPK->iNOS ProIL1b Pro-IL-1β NFkB->ProIL1b NFkB->TNFa NFkB->iNOS Casp1 Caspase-1 NLRC4->Casp1 IL1b IL-1β Casp1->IL1b Cleavage ProIL1b->IL1b Neuroinflammation Neuroinflammation & Gliosis IL1b->Neuroinflammation TNFa->Neuroinflammation iNOS->Neuroinflammation LRRK2_Inhibitor LRRK2 Inhibitor LRRK2_Inhibitor->LRRK2_P Inhibits NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage In_Vitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture Culture Primary Microglia or Astrocytes Pretreat Pre-treat with LRRK2 Inhibitor (e.g., 90 min) Culture->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., LPS, Aβ, α-syn) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysates Collect Cell Lysates Stimulate->Lysates ELISA Cytokine Analysis (ELISA) Supernatant->ELISA WB Protein Analysis (Western Blot) Lysates->WB In_Vivo_Workflow start Start InhibitorAdmin Systemic LRRK2 Inhibitor Administration (e.g., i.p., daily) start->InhibitorAdmin ModelInduction Induce Neuroinflammation (e.g., Intracerebral injection of Aβ or α-syn fibrils) InhibitorAdmin->ModelInduction e.g., Day 3 ContinuedTreat Continue Inhibitor Treatment (e.g., 10 days) ModelInduction->ContinuedTreat Euthanasia Euthanasia and Tissue Collection ContinuedTreat->Euthanasia Analysis Brain Tissue Analysis (IHC, Western Blot) Euthanasia->Analysis end End Analysis->end

References

initial toxicological studies of LRRK2 inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Initial Toxicological Studies of LRRK2 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the initial toxicological studies of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, LRRK2-IN-1. The information is compiled to assist researchers and professionals in drug development in understanding the preliminary safety profile of this compound. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from in vitro toxicological assessments of LRRK2-IN-1.

Table 1: In Vitro Cytotoxicity of LRRK2-IN-1

Cell LineAssay TypeEndpointValue (µM)Reference
HepG2Not SpecifiedIC5049.3[1]

Table 2: In Vitro Genotoxicity of LRRK2-IN-1

Assay TypeConditionResultConcentration (µM)Reference
Not SpecifiedWith S9 metabolic activationPositive15.6[1]
Not SpecifiedWithout S9 metabolic activationPositive3.9[1]

Experimental Protocols

The following are representative protocols for the types of in vitro toxicology studies conducted on LRRK2-IN-1.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[2][3][4][5][6]

Objective: To determine the concentration of LRRK2-IN-1 that inhibits cell viability by 50% (IC50).

Materials:

  • HepG2 cells

  • LRRK2-IN-1

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: A serial dilution of LRRK2-IN-1 is prepared in culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of the inhibitor. Control wells receive medium with vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assay: In Vitro Micronucleus Test (OECD 487)

This protocol is a standard method for assessing the genotoxic potential of a substance.[7][8][9][10][11]

Objective: To determine if LRRK2-IN-1 induces micronuclei formation in cultured cells, indicative of chromosomal damage.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6)

  • LRRK2-IN-1

  • Culture medium

  • Phytohaemagglutinin (for lymphocytes)

  • Cytochalasin B

  • S9 fraction (for metabolic activation)

  • Microscope slides

  • Staining solution (e.g., Giemsa)

  • Microscope

Procedure:

  • Cell Culture: Cells are cultured to a suitable density. For experiments with metabolic activation, the S9 fraction is added to the culture medium.

  • Compound Treatment: LRRK2-IN-1 is added to the cultures at various concentrations. Positive and negative (vehicle) controls are included. The treatment is carried out for a short period (e.g., 3-6 hours) in the presence and absence of S9, or for a longer period (e.g., 1.5-2 normal cell cycles) without S9.

  • Removal of Test Compound and Addition of Cytochalasin B: After the treatment period, the cells are washed, and fresh medium containing cytochalasin B is added. Cytochalasin B blocks cytokinesis, resulting in binucleated cells that have completed one cell division.

  • Cell Harvest: Cells are harvested at a time point equivalent to 1.5-2 normal cell cycles after the start of treatment.

  • Slide Preparation and Staining: The harvested cells are treated with a hypotonic solution, fixed, and then dropped onto microscope slides. The slides are air-dried and stained.

  • Micronucleus Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration and control.

  • Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in micronucleus frequency compared to the negative control.

In Vivo Toxicological Profile

Specific in vivo toxicological studies for LRRK2-IN-1 are not extensively available in the public domain. However, preclinical studies on the broader class of LRRK2 inhibitors have identified the lungs as a potential target organ for toxicity.[12][13][14] Changes in lung morphology have been observed in both mice and non-human primates following the administration of LRRK2 inhibitors. These findings have prompted further investigation into the safety of targeting LRRK2. It has been noted that LRRK2-IN-1 has low brain penetration, which may limit its in vivo utility and could be a contributing factor to the limited availability of in vivo toxicology data.[15]

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effectors & Cellular Processes cluster_inhibitor Pharmacological Intervention Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activates VPS35 VPS35 VPS35->LRRK2 Activates PPM1H PPM1H (Phosphatase) PPM1H->LRRK2 Dephosphorylates (Inactivates) Rab10 Rab10 LRRK2->Rab10 Phosphorylates Vesicular_Trafficking Vesicular Trafficking LRRK2->Vesicular_Trafficking Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Endolysosomal_Function Endolysosomal Function Rab10->Endolysosomal_Function LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibits Kinase Activity

Caption: LRRK2 signaling pathway and point of intervention for LRRK2-IN-1.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_prep Prepare Serial Dilutions of LRRK2-IN-1 cell_seeding->compound_prep treatment Treat Cells with LRRK2-IN-1 compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Agent formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Data Analysis and IC50 Calculation read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of LRRK2-IN-1.

Experimental Workflow for In Vitro Genotoxicity Assessment

Genotoxicity_Workflow start Start cell_culture Culture Cells start->cell_culture treatment Treat with LRRK2-IN-1 (with and without S9) cell_culture->treatment wash_cytoB Wash and Add Cytochalasin B treatment->wash_cytoB incubation Incubate for 1.5-2 Cell Cycles wash_cytoB->incubation harvest Harvest Cells incubation->harvest slide_prep Prepare and Stain Slides harvest->slide_prep scoring Score Micronuclei in Binucleated Cells slide_prep->scoring analysis Statistical Analysis scoring->analysis end End analysis->end

Caption: Workflow for assessing the in vitro genotoxicity of LRRK2-IN-1.

References

Methodological & Application

LRRK2 inhibitor 1 experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro evaluation of "LRRK2 Inhibitor 1," a representative inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a critical enzyme in cellular signaling and a significant therapeutic target, particularly in Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene can lead to hyperactive kinase activity, contributing to neuronal damage.[2][3] This application note outlines key experimental procedures, including direct enzymatic assays and cell-based methods, to characterize the potency and mechanism of action of LRRK2 inhibitors.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase.[1][2] Its kinase activity is implicated in a range of cellular processes, including the phosphorylation of downstream substrates like a subset of Rab GTPases.[4][5] Pathogenic mutations, such as the common G2019S mutation, enhance this kinase activity, leading to a cascade of events that can result in neurodegeneration.[3][6] LRRK2 has also been linked to the mitogen-activated protein kinase (MAPK) signaling pathways.[6][7] Inhibition of LRRK2's kinase domain is a primary strategy to normalize these cellular functions and prevent neurotoxicity.[2][8]

LRRK2_Signaling cluster_input Upstream Regulation cluster_LRRK2 LRRK2 Protein cluster_output Downstream Effects Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase Pathogenic Mutations (e.g., G2019S)->LRRK2 Activates Upstream Kinases (e.g., CK1) Upstream Kinases (e.g., CK1) Upstream Kinases (e.g., CK1)->LRRK2 Regulates Stability Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophosphorylation Autophosphorylation (pS1292) LRRK2->Autophosphorylation Phosphorylates MAPK_Pathway MAPK Pathway (MKKs) LRRK2->MAPK_Pathway Influences Neurodegeneration Neurodegeneration Rab_GTPases->Neurodegeneration Autophosphorylation->Neurodegeneration MAPK_Pathway->Neurodegeneration LRRK2_Inhibitor_1 This compound LRRK2_Inhibitor_1->LRRK2 Inhibits

Figure 1: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Radiometric Kinase Assay

This protocol measures the direct inhibition of recombinant LRRK2 kinase activity by assessing the phosphorylation of a generic substrate, Myelin Basic Protein (MBP), using radiolabeled ATP.

Workflow:

Figure 2: Radiometric LRRK2 Kinase Assay Workflow.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction volume by combining the kinase assay buffer with recombinant LRRK2 protein.[9]

  • Inhibitor Addition: Add this compound at the desired concentration (final DMSO concentration should not exceed 1%). For the control, add an equivalent volume of DMSO.

  • Pre-incubation: Pre-incubate the LRRK2 and inhibitor mixture for 5 minutes at 30°C.[9]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a reaction buffer containing 10 mM ATP, 20 mM MgCl₂, 2.5 µg MBP, and 0.5 µCi [γ-³²P] ATP.[9]

  • Incubation: Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[9]

  • Reaction Termination: Stop the reaction by adding 6.25 µL of 5× Laemmli sample buffer.[9]

  • SDS-PAGE and Analysis: Separate the proteins on an SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.[9] Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated MBP. Quantify the band intensity to determine the level of kinase inhibition.

Reagents:

Reagent Stock Concentration Working Concentration
Kinase Assay Buffer 10x 1x (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate)[9]
Recombinant LRRK2 Varies 10 nM[10]
Myelin Basic Protein (MBP) 5 µg/µL 2.5 µg per reaction[9]
ATP 100 mM 10 µM - 1 mM
[γ-³²P] ATP 10 mCi/mL 0.5 µCi per reaction[9]
MgCl₂ 2 M 20 mM[9]

| Laemmli Sample Buffer | 5x | 1x |

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular environment by measuring the phosphorylation of LRRK2 at key sites, such as Ser935 or the autophosphorylation site Ser1292.[4][11][12]

Workflow:

Figure 3: Cellular Western Blot Assay Workflow.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293FT expressing tagged LRRK2 or cells endogenously expressing LRRK2 like SH-SY5Y) in 6-well or 12-well plates.[4] Treat cells with varying concentrations of this compound for 1-2 hours.[4][12] Include a DMSO-treated control.[12]

  • Cell Lysis: Aspirate the media and wash cells with cold PBS.[9] Add cold lysis buffer containing protease and phosphatase inhibitors.[4][12] Scrape the cells and incubate the lysate on ice for 10-30 minutes.[4][9]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[9] Determine the protein concentration of each sample using a suitable assay (e.g., Coomassie Plus/BCA).[4]

  • Sample Preparation & Electrophoresis: Normalize protein concentrations for all samples. Add LDS sample buffer and reducing agent, then heat at 70-95°C for 8-10 minutes.[4][13] Load 10-15 µg of total protein per lane onto an SDS-PAGE gel.[4]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][13]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.[9]

    • Incubate the membrane with primary antibodies (e.g., anti-pS935-LRRK2, anti-pS1292-LRRK2, anti-total LRRK2, anti-GAPDH/Actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescent (ECL) reagent.[9] Capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 or loading control signal.

Reagents and Antibodies:

Reagent/Antibody Recommended Dilution/Concentration
Lysis Buffer 50 mM HEPES, 150 mM NaCl, 0.5-1% NP-40/Triton X-100, with protease/phosphatase inhibitors[4][9]
Blocking Buffer 5% (w/v) nonfat dry milk in TBST[9]
Primary Antibody: pS1292-LRRK2 1:1,000[11]
Primary Antibody: Total LRRK2 1:1,000[11]
Primary Antibody: pThr73-Rab10 Varies by manufacturer
Loading Control (Actin, Tubulin) Varies by manufacturer

| Secondary Antibody (HRP-conjugated) | Varies by manufacturer |

Data Presentation

The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the assays with a range of inhibitor concentrations and plotting the percent inhibition against the log of the inhibitor concentration.

Example IC₅₀ Data for LRRK2 Inhibitors:

Inhibitor Target Assay Type IC₅₀ (nM)
LRRK2-IN-1 LRRK2 (WT) Kinase Assay 13[14]
LRRK2-IN-1 LRRK2 (G2019S) Kinase Assay 6[14]
GW441756 LRRK2 TR-FRET Kinase Assay 320[8]
JH-II-127 LRRK2 (WT) Kinase Assay 6.6[3]

| JH-II-127 | LRRK2 (G2019S) | Kinase Assay | 2.2[3] |

Note: The results presented in the table are examples from the literature and provide a benchmark for evaluating a novel inhibitor.

Conclusion

The protocols described provide a robust framework for the in vitro characterization of LRRK2 inhibitors. The direct kinase assay confirms target engagement and intrinsic potency, while the cellular western blot assay validates the inhibitor's activity in a more physiologically relevant context. Together, these experiments are essential for advancing our understanding of LRRK2 biology and for the development of novel therapeutics for Parkinson's disease.

References

Application Notes and Protocols for In Vivo Rodent Studies with LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Optimal Dosage of LRRK2 Inhibitors for In Vivo Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD) research.[1][2] Mutations in the LRRK2 gene are a common cause of both familial and sporadic PD, and these mutations often lead to increased kinase activity.[3][4][5] Inhibition of LRRK2 kinase activity is therefore a promising neuroprotective strategy.[3] This document provides detailed application notes and protocols for determining the optimal dosage of LRRK2 inhibitors in in vivo rodent studies, using data from several well-characterized inhibitors as examples.

Data Presentation: Summary of In Vivo Dosages and Effects of LRRK2 Inhibitors in Rodents

The following tables summarize quantitative data from in vivo studies of various LRRK2 inhibitors in mice and rats. This data can be used as a guide to establish effective dosage ranges for novel LRRK2 inhibitors.

Table 1: In Vivo Efficacy of LRRK2 Inhibitors in Rodent Models

InhibitorAnimal ModelDosageRoute of AdministrationDurationKey FindingsReference
MLi-2G2019S KI Mice1, 3, 10, 30, 60, 90 mg/kg (acute)Oral gavage1 hourMaximal dephosphorylation of LRRK2 at pS1292 and pS935 in brain, kidney, and lung at 10 mg/kg.[6]
MLi-2G2019S KI Mice60 mg/kg/day (chronic)In-diet10 weeksDiminished S1292 phosphorylation to wildtype levels in brain and kidney.[6]
PF-06447475Wild-type and G2019S-LRRK2 Transgenic Rats30 mg/kg, b.i.d.Oral gavage4 weeksMitigated neurodegeneration and neuroinflammation induced by α-synuclein overexpression. Well-tolerated.[7][8]
HG-10-102-01Mice10, 30, 50, 100 mg/kgIntraperitonealAcuteNear complete inhibition of Ser910 and Ser935 phosphorylation in the brain at 50 mg/kg.[9]
LRRK2-IN-1Mice100 mg/kgIntraperitonealAcuteComplete dephosphorylation at S910 and S935 in the kidney, but not in the brain.[5]
GNE-9605Rats10, 50 mg/kgNot specifiedNot specifiedIn vivo suppression of S1292 phosphorylation.[5]
JH-II-127Mice30 mg/kgOralAcuteReduction of S935 phosphorylation in the brain.[5]

Table 2: Pharmacokinetic and Target Engagement Parameters

InhibitorParameterValueSpeciesTissueReference
PF-06447475Unbound Brain IC50Not specifiedRatBrain[7]
Unnamed Inhibitor 18Unbound Brain IC507 nMMouse (BAC Transgenic)Brain[10]
Unnamed Inhibitor 19Unbound Brain IC5027 nMMouse (BAC Transgenic)Brain[10]
[3H]LRRK2-IN-1Bmax2.5 ± 0.03 pmol/mgRatBrain (Striatum)[11]
[3H]LRRK2-IN-1Kd43 ± 8 nMRatBrain (Striatum)[11]
[3H]LRRK2-IN-1Bmax6.4 ± 0.04 pmol/mgRatKidney[11]
[3H]LRRK2-IN-1Kd26 ± 3 nMRatKidney[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for the evaluation of a novel LRRK2 inhibitor.

Objective: To determine the dose of the LRRK2 inhibitor required to achieve significant target engagement in the brain and peripheral tissues.

Materials:

  • LRRK2 inhibitor

  • Vehicle (e.g., 40% (w/v) Hydroxypropyl-β-Cyclodextran)

  • G2019S LRRK2 knock-in (KI) mice or other appropriate rodent model

  • Oral gavage needles

  • Dissection tools

  • Tissue homogenization buffer (with phosphatase and protease inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Antibodies: anti-pS935-LRRK2, anti-pS1292-LRRK2, anti-total LRRK2, and appropriate secondary antibodies.

Procedure:

  • Animal Dosing:

    • Acclimate animals to handling and gavage procedures for several days prior to the experiment.

    • Prepare a dose range of the LRRK2 inhibitor (e.g., 1, 3, 10, 30, 60, 90 mg/kg) in the vehicle.[6] A vehicle-only group will serve as the negative control.

    • Administer a single dose of the inhibitor or vehicle to the mice via oral gavage.[6]

  • Tissue Collection:

    • At a predetermined time point post-dose (e.g., 1 hour), euthanize the mice via an approved method.[6]

    • Rapidly dissect the brain, kidneys, and lungs.

    • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Western Blot Analysis:

    • Homogenize the tissues in lysis buffer and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatant.

    • Perform SDS-PAGE and Western blotting to assess the phosphorylation status of LRRK2 at key sites (pS935 and pS1292).[6]

    • Quantify the band intensities and normalize the phosphorylated LRRK2 levels to total LRRK2.

  • Data Analysis:

    • Plot the percentage of LRRK2 inhibition (relative to the vehicle-treated group) against the inhibitor dose to determine the dose-response curve and identify the dose that achieves maximal target engagement.

Objective: To evaluate the long-term efficacy and tolerability of the LRRK2 inhibitor in a rodent model of Parkinson's disease.

Materials:

  • LRRK2 inhibitor

  • Control diet and inhibitor-formulated diet

  • Rodent model of PD (e.g., α-synuclein overexpression model in rats)

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

  • Histology and immunohistochemistry reagents

  • Antibodies for staining (e.g., anti-tyrosine hydroxylase (TH), anti-Iba1, anti-GFAP)

Procedure:

  • Disease Model Induction:

    • Induce the PD pathology in the rodents. For example, inject adeno-associated viral vectors expressing human α-synuclein into the substantia nigra.[7]

  • Chronic Dosing:

    • Begin treatment with the LRRK2 inhibitor formulated in the diet at a predetermined dose based on acute studies. A control group will receive the control diet.

    • Administer the diet for a specified duration (e.g., 4 weeks).[7]

  • Behavioral Assessment:

    • Perform behavioral tests at baseline and at regular intervals during the study to assess motor function.

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect the brains for histological analysis.

    • Perform immunohistochemistry to assess dopaminergic neuron survival (TH staining), neuroinflammation (Iba1 and GFAP staining), and α-synuclein pathology.[7][12]

  • Tolerability Assessment:

    • Monitor animal weight and general health throughout the study.

    • At necropsy, collect peripheral organs (lung, kidney, liver) for pathological examination to assess for any treatment-related toxicities.[7]

Visualization of Signaling Pathways and Experimental Workflows

LRRK2 is a complex protein with multiple domains that participates in various cellular signaling pathways.[1][13] A key function of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are important regulators of vesicular trafficking.[2] Pathogenic mutations in LRRK2, such as G2019S, enhance its kinase activity, leading to increased Rab phosphorylation and subsequent cellular dysfunction.[14]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylation GTPases GTPases GTPases->LRRK2 GTP Binding Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation LRRK2 (G2019S) LRRK2 (G2019S) LRRK2 (G2019S)->Rab GTPases Increased Phosphorylation Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Autophagy Autophagy Vesicular Trafficking->Autophagy Neuronal Survival Neuronal Survival Autophagy->Neuronal Survival Neuroinflammation->Neuronal Survival Impacts

Caption: LRRK2 signaling cascade and downstream cellular processes.

The following workflow outlines the key steps in determining the optimal in vivo dosage of a novel LRRK2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_pkpd Pharmacokinetics/Pharmacodynamics cluster_efficacy In Vivo Efficacy & Tolerability cluster_decision Decision A Biochemical Assay (IC50) B Cellular Target Engagement A->B C Single Dose PK in Rodents B->C D Acute Dose-Response (Target Engagement) C->D E Chronic Dosing in Disease Model D->E F Behavioral & Histological Analysis E->F G Tolerability Assessment E->G H Optimal Dose Identified? F->H G->H

Caption: Workflow for determining the optimal dosage of a LRRK2 inhibitor.

References

Application Notes and Protocols for Treating iPSC-Derived Neurons with LRRK2 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and increased LRRK2 kinase activity is implicated in sporadic cases of the disease.[1][2] Induced pluripotent stem cell (iPSC)-derived neurons from PD patients provide a powerful in vitro model to study disease mechanisms and screen for potential therapeutic compounds.[3][4] This document provides a detailed protocol for the treatment of iPSC-derived neurons with "LRRK2 Inhibitor 1," a placeholder for a potent and selective LRRK2 kinase inhibitor. The protocols outlined below describe how to assess the inhibitor's efficacy by measuring the phosphorylation of LRRK2 and its substrate Rab10, as well as how to evaluate its effects on neuronal morphology through neurite outgrowth analysis.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[2] It is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[5][6] Increased LRRK2 kinase activity, often associated with PD mutations like G2019S, can lead to neuronal toxicity.[1][7] LRRK2 inhibitors aim to reduce this hyper-kinase activity. A key downstream substrate of LRRK2 is the Rab GTPase, Rab10. Phosphorylation of Rab10 by LRRK2 is a critical event in the signaling cascade.[8][9] Therefore, measuring the levels of phosphorylated LRRK2 at serine 935 (pS935-LRRK2) and phosphorylated Rab10 at threonine 73 (pT73-Rab10) are reliable readouts of LRRK2 kinase activity in a cellular context.[8][9][10]

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Substrates cluster_2 Cellular Processes cluster_3 Inhibition LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation / Upstream Kinases Rab10 Rab10 pLRRK2->Rab10 Cytoskeletal_Dynamics Cytoskeletal Dynamics pLRRK2->Cytoskeletal_Dynamics pRab10 pRab10 Rab10->pRab10 Phosphorylation Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Autophagy Autophagy pRab10->Autophagy LRRK2_Inhibitor_1 This compound LRRK2_Inhibitor_1->pLRRK2 Inhibits Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Outcome Start iPSC-derived Neural Progenitor Cells Differentiation Neuronal Differentiation (e.g., 21-35 days) Start->Differentiation Mature_Neurons Mature iPSC-derived Neurons Differentiation->Mature_Neurons Treatment Treat with this compound (Varying Concentrations and Durations) Mature_Neurons->Treatment Biochemical_Analysis Biochemical Analysis (Western Blot for pLRRK2, pRab10) Treatment->Biochemical_Analysis Imaging_Analysis Imaging Analysis (Immunofluorescence for Neurite Outgrowth) Treatment->Imaging_Analysis Data_Quantification Data Quantification and Interpretation Biochemical_Analysis->Data_Quantification Imaging_Analysis->Data_Quantification

References

Application Notes and Protocols: High-Throughput Screening for LRRK2 Inhibitors using LRRK2 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention as a therapeutic target, particularly for Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD.[2][3] A key pathogenic feature of these mutations is a toxic gain-of-function, leading to increased kinase activity.[3][4][5] This hyperactivity is believed to contribute to the neurodegeneration observed in PD.[3][6] Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary focus for therapeutic intervention.[3][5]

This document provides detailed protocols and application notes for developing a high-throughput screen (HTS) to identify and characterize LRRK2 inhibitors, using the well-characterized compound, LRRK2 Inhibitor 1 (LRRK2-IN-1), as a reference.[7][8][9]

LRRK2 Signaling Pathway

LRRK2 is a complex enzyme with both kinase and GTPase domains, implicated in various cellular processes.[1][10] The kinase activity of LRRK2 is a central element in its pathogenic role.[5] LRRK2 can phosphorylate a number of substrates, including a subset of Rab GTPases, which are key regulators of vesicular trafficking.[2][11] Pathogenic mutations, such as G2019S, enhance this kinase activity, leading to downstream cellular dysfunction.[4][6] The development of inhibitors that target the kinase domain is a promising strategy to mitigate the neurotoxic effects of LRRK2 hyperactivation.[3][12]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases (e.g., CK1) Upstream Kinases (e.g., CK1) LRRK2 LRRK2 Upstream Kinases (e.g., CK1)->LRRK2 phosphorylates LRRK2_GTPase GTPase Domain LRRK2->LRRK2_GTPase regulates LRRK2_Kinase Kinase Domain LRRK2->LRRK2_Kinase contains Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation promotes Rab GTPases Rab GTPases LRRK2_Kinase->Rab GTPases phosphorylates Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking regulates Autophagy/Lysosomal Function Autophagy/Lysosomal Function Vesicular Trafficking->Autophagy/Lysosomal Function impacts Mitochondrial Function Mitochondrial Function Autophagy/Lysosomal Function->Mitochondrial Function impacts Neurodegeneration Neurodegeneration Mitochondrial Function->Neurodegeneration leads to Neuroinflammation->Neurodegeneration contributes to LRRK2_IN_1 This compound LRRK2_IN_1->LRRK2_Kinase inhibits

Caption: LRRK2 signaling pathway and point of inhibition.

High-Throughput Screening Assay for LRRK2 Inhibitors

A robust and reliable HTS assay is crucial for the discovery of novel LRRK2 inhibitors. Several assay formats have been developed, including Time-Resolved Förster Resonance Energy Transfer (TR-FRET), ADP-Glo, and Proximity Ligation Assays (PLA).[7][13][14] This protocol details a TR-FRET-based cellular assay to measure the phosphorylation of LRRK2 at Serine 935 (pS935), a well-established biomarker of LRRK2 kinase activity.[7][8][15]

Assay Principle

This assay quantifies LRRK2 pS935 levels in a cellular context.[7][8] Cells are engineered to express a Green Fluorescent Protein (GFP)-tagged LRRK2. Upon cell lysis, a terbium (Tb)-labeled anti-pS935 antibody is added. If LRRK2 is phosphorylated at S935, the binding of the Tb-labeled antibody to the GFP-tagged LRRK2 brings the donor (Tb) and acceptor (GFP) fluorophores into close proximity, resulting in a FRET signal.[7][8] LRRK2 inhibitors will decrease the phosphorylation at S935, leading to a reduction in the TR-FRET signal.[8]

Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening workflow.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., U-2 OS cells) Transduction 2. Transduction with BacMam LRRK2-GFP Cell_Culture->Transduction Cell_Plating 3. Cell Plating (384-well plates) Transduction->Cell_Plating Compound_Addition 4. Addition of Test Compounds and LRRK2-IN-1 (Control) Cell_Plating->Compound_Addition Incubation 5. Incubation Compound_Addition->Incubation Cell_Lysis 6. Cell Lysis and Antibody Addition Incubation->Cell_Lysis TR_FRET_Reading 7. TR-FRET Signal Measurement Cell_Lysis->TR_FRET_Reading Data_Normalization 8. Data Normalization TR_FRET_Reading->Data_Normalization IC50_Calculation 9. IC50 Curve Fitting and Hit Identification Data_Normalization->IC50_Calculation

Caption: High-throughput screening experimental workflow.

Detailed Experimental Protocol

Materials and Reagents
  • Cells: U-2 OS cells (or other suitable cell line)

  • LRRK2 Construct: BacMam LRRK2-GFP

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (LRRK2-IN-1)

    • DMSO (for compound dilution)

    • Lysis buffer

    • Terbium-labeled anti-pS935 LRRK2 antibody

    • TR-FRET compatible plate reader

Procedure
  • Cell Transduction and Plating:

    • Culture U-2 OS cells to ~80% confluency.

    • Transduce cells with BacMam LRRK2-GFP at a pre-optimized concentration (e.g., 20% v/v).[7]

    • Incubate for 24 hours.

    • Trypsinize and resuspend cells in fresh medium.

    • Plate 5,000 cells per well in 20 µL of medium into 384-well assay plates.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of LRRK2-IN-1 and test compounds in DMSO.

    • Add 100 nL of compound solutions to the assay plates.

    • For controls, add DMSO (negative control) and a known concentration of LRRK2-IN-1 (positive control).

    • Incubate for 90 minutes at 37°C.[7]

  • Cell Lysis and Antibody Addition:

    • Prepare lysis buffer containing the Tb-labeled anti-pS935 antibody.

    • Add 10 µL of the lysis buffer/antibody mixture to each well.

    • Incubate for 2 hours at room temperature, protected from light.

  • TR-FRET Measurement:

    • Read the plates on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for Terbium) and 520 nm (for GFP).[7]

    • The TR-FRET signal is expressed as the ratio of the emission at 520 nm to the emission at 495 nm.[7]

Data Analysis
  • Normalization:

    • Normalize the data using the negative (DMSO) and positive (high concentration of LRRK2-IN-1) controls.

    • Percent inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control:

    • Calculate the Z' factor to assess the quality and robustness of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Data Presentation

The following table summarizes representative quantitative data that would be generated from a high-throughput screen for LRRK2 inhibitors.

CompoundIC50 (nM)Z' FactorSignal-to-Background RatioNotes
LRRK2-IN-1 500.7515Potent and selective LRRK2 inhibitor, used as a positive control.[7]
Staurosporine 15N/AN/ANon-selective kinase inhibitor.
Hit Compound A 25N/AN/AA potent hit identified from the screen.
Hit Compound B 250N/AN/AA moderately potent hit.
Inactive Compound >10,000N/AN/AA compound showing no significant inhibition.

Conclusion

The TR-FRET-based cellular assay for LRRK2 pS935 provides a robust and high-throughput method for the identification and characterization of LRRK2 kinase inhibitors. This application note and protocol provide a detailed framework for researchers to establish this screen in their own laboratories. The use of a well-characterized reference compound like LRRK2-IN-1 is essential for assay validation and quality control. The identification of novel, potent, and selective LRRK2 inhibitors through such screens holds significant promise for the development of new therapeutics for Parkinson's disease and other LRRK2-associated disorders.

References

Application Notes and Protocols for LRRK2 Inhibitor 1 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are linked to both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, which leads to increased kinase activity, is the most common known cause of inherited PD.[2][4][5] This has positioned LRRK2 as a key therapeutic target, with kinase inhibitors being a primary strategy for intervention.[4][5][6] LRRK2 inhibitor 1 (LRRK2-IN-1) is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[2][7] It serves as a critical tool compound for investigating the cellular functions of LRRK2 and the potential consequences of its inhibition in relevant models, such as primary neuronal cultures.[2][4] These cultures provide a valuable in vitro system to study the effects of LRRK2 inhibition on neuronal signaling, viability, and function.

This document provides detailed application notes and protocols for the use of this compound in primary neuronal cultures, intended to guide researchers in their experimental design and execution.

Data Presentation

This compound Profile
PropertyValueReferences
Molecular Weight 570.69 g/mol [7][8]
Formula C₃₁H₃₈N₈O₃[8]
Solubility Soluble to 100 mM in DMSO[8]
Storage Store at -20°C[8]
Purity ≥98%[8]
In Vitro Kinase Inhibition Data
TargetIC₅₀Assay ConditionsReferences
LRRK2 (Wild-Type) 13 nM0.1 mM ATP[2][7][8]
LRRK2 (G2019S Mutant) 6 nM0.1 mM ATP[2][7][8]
LRRK2 (A2016T Mutant) ~5200 nM (~400-fold resistant)Not specified[2]
DCLK1 >1 µMNot specified[2]
MAPK7 (ERK5) 160 nM (EC₅₀)Not specified[2][9]
Cellular Activity Data
EffectEffective ConcentrationCell TypeReferences
Inhibition of Ser910/Ser935 phosphorylation (WT LRRK2) 1-3 µMHEK293 cells[2]
Inhibition of Ser910/Ser935 phosphorylation (G2019S LRRK2) Slightly lower than 1-3 µMHEK293 cells[2]
Reduction of G2019S-LRRK2-induced toxicity 0.05, 0.1, or 0.5 µMPrimary neurons[10]
Cytotoxicity (IC₅₀) 49.3 µMHepG2 cells[9]

Signaling Pathways and Experimental Workflow

LRRK2 Signaling Pathway

LRRK2 is a complex protein that participates in multiple cellular signaling pathways.[1][11] Its kinase activity is central to its pathogenic role in PD. LRRK2 has been shown to interact with and phosphorylate a number of substrates, influencing pathways such as MAPK signaling, vesicular trafficking, and autophagy.[11][12][13] Inhibition of LRRK2 kinase activity with LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at serine 910 and 935, which is a reliable marker of target engagement.[2][14][15]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_IN_1 This compound LRRK2 LRRK2 LRRK2_IN_1->LRRK2 Inhibits ATP ATP ATP->LRRK2 Competes with LRRK2-IN-1 pS910_S935 pS910/pS935 LRRK2 (Target Engagement Marker) LRRK2->pS910_S935 Phosphorylates MAPK_Pathway MAPK Pathway (e.g., MKKs) LRRK2->MAPK_Pathway Vesicular_Trafficking Vesicular Trafficking (e.g., Rab GTPases) LRRK2->Vesicular_Trafficking Autophagy Autophagy LRRK2->Autophagy Neuronal_Viability Neuronal Viability MAPK_Pathway->Neuronal_Viability Vesicular_Trafficking->Neuronal_Viability Autophagy->Neuronal_Viability

Caption: LRRK2 Signaling and Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in primary neuronal cultures.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start Culture Primary Neuronal Culture (e.g., cortical, hippocampal) Start->Culture Treatment Treatment with this compound (and controls, e.g., DMSO) Culture->Treatment Incubation Incubation (Time course as per experimental design) Treatment->Incubation Harvest Cell Harvest (Lysis for biochemistry or fixation for imaging) Incubation->Harvest Biochemistry Biochemical Assays (Western Blot for pLRRK2, total LRRK2, etc.) Harvest->Biochemistry Imaging Immunocytochemistry (Neurite outgrowth, protein localization) Harvest->Imaging Viability Viability/Toxicity Assays (e.g., LDH, TUNEL) Harvest->Viability Data_Analysis Data Analysis and Interpretation Biochemistry->Data_Analysis Imaging->Data_Analysis Viability->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow Diagram.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Neurons

This protocol is adapted for cortical or hippocampal neurons from embryonic day 16-18 (E16-18) mouse embryos.[16][17]

Materials:

  • Timed-pregnant mice (E16-18)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Papain dissociation system

  • Poly-L-lysine coated plates/coverslips

  • Sterile dissection tools

  • HBSS (Hank's Balanced Salt Solution)

  • DNase I

Procedure:

  • Euthanize timed-pregnant mice according to approved animal care protocols.

  • Dissect embryonic brains in ice-cold HBSS.

  • Isolate cortices or hippocampi under a dissecting microscope.

  • Mince the tissue and transfer to a papain solution. Incubate at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium containing DNase I to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).

  • Plate neurons onto poly-L-lysine coated surfaces at a desired density (e.g., 17,000 cells/well for a 96-well plate or 1,000,000 cells/well for a 6-well plate).[16]

  • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Perform half-media changes every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

  • Primary neuronal cultures (e.g., DIV 5-7)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Complete Neurobasal medium

Procedure:

  • Prepare working solutions of this compound by diluting the 10 mM stock in complete Neurobasal medium to the final desired concentrations (e.g., 0.05 µM to 3 µM).

  • Also prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the inhibitor.

  • Carefully remove half of the medium from each well of the neuronal culture.

  • Add an equal volume of the prepared this compound working solutions or the vehicle control to the respective wells.

  • Incubate the treated neurons for the desired duration (e.g., 2 hours for acute inhibition studies or longer for chronic treatment studies).[10]

  • Proceed with downstream analysis as outlined in the experimental workflow.

Protocol 3: Western Blot Analysis of LRRK2 Phosphorylation

Materials:

  • Treated primary neuronal cultures

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Wash the treated neurons with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 15-30 minutes.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the pS935-LRRK2 signal to total LRRK2 and/or a loading control like GAPDH.

Concluding Remarks

This compound is an invaluable tool for dissecting the role of LRRK2 kinase activity in neuronal function and dysfunction. The protocols and data presented here provide a framework for researchers to design and execute robust experiments in primary neuronal cultures. It is crucial to include appropriate controls, such as vehicle-treated cells and, if possible, neurons from LRRK2 knockout or drug-resistant mutant mice, to validate the specificity of the observed effects.[2] Careful optimization of inhibitor concentration and treatment duration will be essential for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Measuring LRRK2 pS935 Levels Following LRRK2 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). The kinase activity of LRRK2 is a key target for therapeutic intervention, and small molecule inhibitors are under active development. Phosphorylation of LRRK2 at serine 935 (pS935) serves as a robust pharmacodynamic biomarker for assessing the engagement of LRRK2 inhibitors with their target in both preclinical and clinical settings.[1][2][3] Treatment with LRRK2 kinase inhibitors leads to a rapid dephosphorylation at this site, making the measurement of pS935 levels a reliable indicator of inhibitor activity.[2][4]

These application notes provide detailed protocols for the quantification of LRRK2 pS935 levels in response to LRRK2 inhibitor treatment, utilizing common laboratory techniques such as Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

LRRK2 Signaling and pS935 Dephosphorylation

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. The phosphorylation of LRRK2 at Ser935 is not an autophosphorylation event but is mediated by other kinases, including protein kinase A (PKA) and Tank-binding kinase 1 (TBK1).[2][5] Upon binding of a kinase inhibitor to the ATP-binding pocket of LRRK2, the protein undergoes a conformational change. This change sensitizes pS935 to the action of phosphatases, primarily protein phosphatase 1 (PP1), leading to its dephosphorylation.[2] Therefore, a decrease in pS935 levels is an indirect but reliable measure of LRRK2 kinase inhibition.

LRRK2_Signaling cluster_0 Baseline State cluster_1 After LRRK2 Inhibitor Treatment Other Kinases Other Kinases LRRK2 LRRK2 Other Kinases->LRRK2 Phosphorylates S935 pS935 pS935-LRRK2 Inhibited_LRRK2 Inhibitor-Bound LRRK2 (Conformational Change) pS935->Inhibited_LRRK2 Inhibition leads to dephosphorylation LRRK2_Inhibitor LRRK2 Inhibitor LRRK2_Inhibitor->Inhibited_LRRK2 Binds Dephosphorylated_LRRK2 LRRK2 PP1 Protein Phosphatase 1 (PP1) PP1->Inhibited_LRRK2 Dephosphorylates S935

Caption: LRRK2 pS935 dephosphorylation pathway upon inhibitor binding.

Quantitative Data Summary

The following tables summarize the quantitative effects of various LRRK2 inhibitors on pS935 levels as reported in the literature.

Table 1: Reduction of pS935-LRRK2 after Inhibitor Treatment

InhibitorCell/Tissue TypeConcentrationDuration% Reduction in pS935Reference
LRRK2-IN-1Human PBMCs1 µM30 min>75%[6]
LRRK2-IN-1Human PBMCs1 µM1 hour>75%[6][7]
LRRK2-IN-1Cerebrocortical Synaptosomes3 µM3 min~50%[8]
HG-10-102-01Mouse Kidney, Spleen, BrainDose-dependent1 hourDose-dependent decrease[7]

Table 2: IC50 Values for pS935-LRRK2 Inhibition

InhibitorCell TypeIC50 (nM)Reference
MLi-2G2019S LRRK2 PBMCs (Homozygous)1.4 - 1.8[9]
MLi-2G2019S LRRK2 PBMCs (Heterozygous)0.7 - 2.1[9]
MLi-2Non-carrier PBMCs0.8 - 1.7[9]
EB-42168G2019S LRRK2 PBMCs (Homozygous)30 - 64[9]

Experimental Workflow Overview

The general workflow for measuring LRRK2 pS935 levels involves cell or tissue treatment, sample preparation (lysis), and quantification using either Western Blotting or a sensitive immunoassay like ELISA.

Experimental_Workflow Start Start: Cell/Tissue Culture Treatment Treat with LRRK2 Inhibitor (e.g., LRRK2-IN-1, MLi-2) Start->Treatment Lysis Cell/Tissue Lysis (with Protease/Phosphatase Inhibitors) Treatment->Lysis Quantification Quantification Method Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Immunoblotting ELISA ELISA / MSD / SIMOA Quantification->ELISA Immunoassay Analysis Data Analysis: pS935 vs Total LRRK2 Western_Blot->Analysis ELISA->Analysis

Caption: General experimental workflow for pS935-LRRK2 measurement.

Experimental Protocols

Protocol 1: Western Blotting for LRRK2 pS935

This protocol is adapted for the detection of LRRK2 pS935 in cell lysates.[10][11][12]

1. Cell Culture and Treatment:

  • Culture cells (e.g., SH-SY5Y, macrophages, or PBMCs) under standard conditions.[10]

  • Treat cells with the LRRK2 inhibitor (e.g., 100 nM MLi-2 for 1 hour) or vehicle control (e.g., DMSO).[10]

2. Cell Lysis:

  • Place the culture plate on ice and wash cells with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., Tris Lysis Buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 10 minutes, vortexing briefly.[10]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a fresh tube.

3. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Coomassie Plus Assay).[10]

4. Sample Preparation for SDS-PAGE:

  • Dilute the protein lysates to a final concentration of 1-2 µg/µL with lysis buffer and water.

  • Add LDS sample buffer and reducing agent (e.g., NuPAGE LDS Sample Buffer and Reducing Agent).[10]

  • Heat the samples at 70-95°C for 8-10 minutes.[12]

  • Briefly centrifuge the samples.

5. SDS-PAGE and Electrotransfer:

  • Load 10-40 µg of total protein per lane onto a suitable polyacrylamide gel (e.g., 4-12% NuPAGE Bis-Tris gel).[10][12]

  • Run the gel according to the manufacturer's instructions.

  • Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., Bio-Rad Turbo Blot).[10][11]

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pS935-LRRK2 (e.g., Abcam ab133450) diluted in blocking buffer, typically overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • To normalize for protein loading, probe a separate blot or re-probe the same blot for total LRRK2 and a housekeeping protein like GAPDH or α-tubulin.[6][8]

7. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a digital imager or X-ray film.

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of pS935-LRRK2 to total LRRK2 or the housekeeping protein.

Protocol 2: Sandwich ELISA for LRRK2 pS935

This protocol provides a general framework for a sandwich ELISA, which offers higher throughput and sensitivity compared to Western blotting.[1][6][7] Platforms like Meso Scale Discovery (MSD) and Single Molecule Array (SIMOA) offer specialized kits and protocols.[1][2][13]

1. Plate Coating (Capture Antibody):

  • Coat the wells of a 96-well or 384-well plate with a capture antibody specific for total LRRK2.[2][6]

  • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer. Incubate for 1-2 hours at room temperature.

2. Sample and Standard Incubation:

  • Prepare cell lysates as described in the Western Blotting protocol (steps 1-3).

  • Prepare a standard curve using recombinant LRRK2 protein.

  • Add diluted samples and standards to the appropriate wells.

  • Incubate for 1-2 hours at room temperature with shaking.[6]

  • Wash the plate multiple times with wash buffer.

3. Detection Antibody Incubation:

  • Add a detection antibody specific for pS935-LRRK2. This antibody is typically biotinylated or, in the case of MSD assays, conjugated to an electrochemiluminescent label (SULFO-TAG).[6]

  • Incubate for 1 hour at room temperature with shaking.[6]

  • Wash the plate thoroughly.

4. Signal Generation and Detection:

  • For standard ELISA: Add an enzyme-conjugated avidin-HRP. Incubate and wash. Add a TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.

  • For MSD assays: Add MSD Read Buffer and analyze the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.[6]

5. Data Analysis:

  • Generate a standard curve by plotting the signal from the standards against their known concentrations.

  • Determine the concentration of pS935-LRRK2 in the samples by interpolating their signals on the standard curve.

  • Normalize the pS935-LRRK2 concentration to the total LRRK2 concentration, which can be measured in a parallel ELISA using a detection antibody for total LRRK2.

Conclusion

The measurement of pS935-LRRK2 dephosphorylation is a cornerstone for the development of LRRK2-targeted therapeutics. Both Western Blotting and sensitive immunoassays like ELISA are effective methods for quantifying this pharmacodynamic biomarker. The choice of method will depend on the required throughput, sensitivity, and available resources. The protocols and data provided herein serve as a comprehensive guide for researchers to reliably assess the in-vitro and in-vivo activity of LRRK2 kinase inhibitors.

References

Best Practices for the Administration of LRRK2 Inhibitor 1 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of LRRK2 Inhibitor 1 (LRRK2-IN-1) in mouse models. It aims to offer a comprehensive guide, from understanding the compound's properties to detailed experimental procedures and data interpretation, to ensure robust and reproducible pre-clinical research.

Introduction to LRRK2 and LRRK2-IN-1

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, which leads to hyperactive kinase activity, is the most common known genetic cause of PD. This has made LRRK2 a key therapeutic target, with kinase inhibition being a primary strategy for drug development.

LRRK2-IN-1 was one of the first potent and selective ATP-competitive inhibitors developed for LRRK2. While it has been a valuable tool for in vitro and peripheral tissue studies, it is crucial for researchers to be aware of its properties, particularly its limited brain penetrance and potential off-target effects, when designing in vivo experiments.

Properties of LRRK2-IN-1

A summary of the key properties of LRRK2-IN-1 is presented below. Understanding these characteristics is fundamental to designing effective administration protocols.

PropertyValueReference
Target Leucine-rich repeat kinase 2 (LRRK2)[1]
Mechanism of Action ATP-competitive kinase inhibitor[2]
In Vitro Potency (IC₅₀) LRRK2 (WT): 13 nM; LRRK2 (G2019S): 6 nM[3]
Administration Route in Mice Intraperitoneal (i.p.) injection[1][3]
Vehicle Captisol[3]
Mouse Pharmacokinetics (i.p.) T₁/₂: 4.5 hours; AUC: 14758 hr*ng/mL; %F: 49.3%[1]
Brain Penetrance No[2][4]
Known Off-Target Effects Yes, including effects on neurite outgrowth independent of LRRK2.[4]

LRRK2 Signaling Pathway

LRRK2 is involved in various cellular processes. Its kinase activity leads to the phosphorylation of a subset of Rab GTPases, which in turn regulate vesicular trafficking. Pathogenic mutations can disrupt these processes, contributing to neurodegeneration.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Inflammatory_Signals Inflammatory Signals LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation (e.g., G2019S mutation) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibition pRab_GTPases Phospho-Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Vesicular_Trafficking->Autophagy_Dysfunction Neuroinflammation Neuroinflammation Autophagy_Dysfunction->Neuroinflammation

LRRK2 Signaling Pathway and Point of Inhibition

Experimental Protocols

Preparation of LRRK2-IN-1 for In Vivo Administration

Materials:

  • LRRK2-IN-1 powder

  • Captisol®

  • Sterile, pyrogen-free water for injection

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Vehicle Preparation: Prepare a solution of Captisol in sterile water. The concentration of Captisol will depend on the required solubility of LRRK2-IN-1. A common starting point is a 20-30% (w/v) solution.

  • Weighing LRRK2-IN-1: Accurately weigh the required amount of LRRK2-IN-1 powder in a sterile microcentrifuge tube.

  • Solubilization: Add the prepared Captisol vehicle to the LRRK2-IN-1 powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some formulations, but stability at elevated temperatures should be confirmed.

  • Final Volume Adjustment: Adjust the final volume with the Captisol vehicle to achieve the desired final concentration for injection.

  • Sterility: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Administration of LRRK2-IN-1 via Intraperitoneal (i.p.) Injection

Animals:

  • Wild-type C57BL/6 mice or a relevant transgenic mouse model of Parkinson's disease.

  • Age and sex-matched animals should be used for control and treatment groups.

Protocol:

  • Animal Handling: Acclimatize mice to the experimental conditions and handle them gently to minimize stress.

  • Dosage Calculation: Calculate the volume of LRRK2-IN-1 solution to be injected based on the animal's body weight and the target dose (e.g., 100 mg/kg).

  • Injection Procedure:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees).

    • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the LRRK2-IN-1 solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: Monitor the animals for any adverse reactions following the injection.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of LRRK2-IN-1 in a mouse model.

Experimental_Workflow Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (e.g., behavioral tests) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Group Allocation (Vehicle vs. LRRK2-IN-1) Baseline_Measurements->Group_Allocation Treatment_Period Treatment Period (e.g., daily i.p. injections) Group_Allocation->Treatment_Period In_life_Assessments In-life Assessments (e.g., weekly behavioral tests) Treatment_Period->In_life_Assessments Endpoint Endpoint & Tissue Collection Treatment_Period->Endpoint In_life_Assessments->Treatment_Period Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for pLRRK2) Endpoint->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Immunohistochemistry) Endpoint->Histological_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis End Data_Analysis->End

In Vivo Efficacy Study Workflow

Best Practices and Considerations

While LRRK2-IN-1 is a potent inhibitor, its utility in neuroscience research is limited by its inability to cross the blood-brain barrier. For studies investigating the central nervous system effects of LRRK2 inhibition, alternative, brain-penetrant inhibitors should be considered.

Comparison of LRRK2 Inhibitors for In Vivo Mouse Studies

The table below provides a comparison of LRRK2-IN-1 with other commonly used, brain-penetrant LRRK2 inhibitors.

InhibitorBrain PenetrantTypical Route of AdministrationTypical Dosage in MiceReference
LRRK2-IN-1 NoIntraperitoneal (i.p.)100 mg/kg[1][3]
MLi-2 YesOral gavage, in-diet30-60 mg/kg/day[5][6]
GNE-7915 YesSubcutaneous (s.c.)100 mg/kg (twice weekly)[7]
PF-06447475 YesOral gavage (p.o.)3-30 mg/kg[8]
Key Considerations for Experimental Design
  • Choice of Inhibitor: For studies targeting LRRK2 in the brain, it is imperative to use a brain-penetrant inhibitor such as MLi-2, GNE-7915, or PF-06447475. LRRK2-IN-1 is suitable for studies focused on peripheral LRRK2 activity or as a tool compound in vitro.

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of the inhibitor. Always perform small-scale solubility tests before preparing large batches for in vivo studies.

  • Route of Administration: The route of administration should be chosen based on the inhibitor's properties and the experimental goals. Oral gavage and subcutaneous injection are common for chronic dosing studies.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is highly recommended to perform PK/PD studies to determine the optimal dosing regimen. This involves measuring inhibitor concentrations in plasma and target tissues over time and correlating these with target engagement (e.g., by measuring the phosphorylation of LRRK2 or its substrates).

  • Target Engagement Biomarkers: Assess target engagement by measuring the phosphorylation status of LRRK2 at key sites (e.g., Ser935) or the phosphorylation of downstream substrates like Rab10. This confirms that the inhibitor is reaching its target and exerting its intended biological effect.

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure itself.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

LRRK2-IN-1 is a potent tool for studying LRRK2 biology, particularly in peripheral tissues and in vitro systems. However, for in vivo studies targeting the central nervous system, its lack of brain penetrance is a significant limitation. Researchers should carefully consider the properties of LRRK2-IN-1 and explore the use of brain-penetrant alternatives to ensure the translational relevance of their findings in the context of neurodegenerative diseases like Parkinson's. By following these best practices and detailed protocols, researchers can enhance the rigor and reproducibility of their pre-clinical studies on LRRK2 inhibition.

References

Application Notes and Protocols: Utilizing LRRK2 Inhibitor 1 to Investigate Rab Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein whose mutations are linked to both familial and sporadic cases of Parkinson's disease (PD).[1][2] A critical function of LRRK2 is its kinase activity, which involves the phosphorylation of a subset of Rab GTPases, key regulators of vesicular trafficking.[3][4][5] Pathogenic LRRK2 mutations often lead to hyperactivity of its kinase domain, resulting in abnormal phosphorylation of Rab proteins and subsequent disruption of cellular signaling pathways.[2]

LRRK2 inhibitor 1 (LRRK2-IN-1) was one of the first selective inhibitors developed to target the ATP-binding site of LRRK2.[1] This compound and other potent inhibitors like MLi-2 have become invaluable tools for dissecting the physiological and pathological roles of LRRK2 kinase activity. These inhibitors effectively reduce the phosphorylation of LRRK2 substrates, including a range of Rab proteins such as Rab8, Rab10, and Rab12.[3][6][7][8] By blocking LRRK2-mediated phosphorylation, researchers can study the downstream consequences on cellular processes like membrane trafficking, ciliogenesis, and autophagy.[1][3][6][7]

These application notes provide detailed protocols for utilizing this compound and other similar compounds to study Rab protein phosphorylation in both in vitro and cellular contexts.

Data Presentation

Table 1: Potency of Selected LRRK2 Inhibitors
InhibitorTargetIC50 (nM)Assay TypeReference
LRRK2-IN-1 LRRK2 (Wild-Type)13In vitro kinase assay[1]
LRRK2 (G2019S)6In vitro kinase assay[1]
MLi-2 LRRK2 (G2019S)0.76In vitro kinase assay[1]
LRRK2 (cellular pS935)1.4Cellular assay[1]
GZD-824 LRRK1 (Wild-Type)~75Cellular assay[9]
LRRK1 (K746G)~275Cellular assay[9]
LRRK2 (Wild-Type)17In vitro kinase assay[10]
LRRK2 (G2019S)80In vitro kinase assay[10]
Rebastinib LRRK2 (Wild-Type)192In vitro kinase assay[10]
LRRK2 (G2019S)737In vitro kinase assay[10]
Ponatinib LRRK2 (Wild-Type)100In vitro kinase assay[10]
LRRK2 (G2019S)400In vitro kinase assay[10]

Signaling Pathway

LRRK2_Rab_Phosphorylation_Pathway cluster_membrane Cellular Membrane Rab_GTP Rab-GTP (Membrane-Bound) LRRK2_active Active LRRK2 Rab_GTP->LRRK2_active Recruits pRab Phospho-Rab pRab->LRRK2_active Feed-forward activation Effector_Proteins Altered Effector Protein Binding pRab->Effector_Proteins LRRK2_inactive Inactive LRRK2 LRRK2_inactive->LRRK2_active Recruitment & Activation LRRK2_active->pRab Phosphorylation LRRK2_inhibitor This compound LRRK2_inhibitor->LRRK2_active Inhibition Cellular_Processes Disrupted Vesicular Trafficking Effector_Proteins->Cellular_Processes

Caption: LRRK2-mediated phosphorylation of Rab proteins.

Experimental Protocols

In Vitro LRRK2 Kinase Assay to Measure Rab Protein Phosphorylation

This protocol outlines the steps to directly measure the phosphorylation of a specific Rab protein by LRRK2 in a controlled, cell-free environment and to assess the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant full-length LRRK2 (e.g., G2019S mutant for enhanced activity)

  • Recombinant Rab protein (e.g., Rab10)

  • This compound (or other inhibitors)

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM ATP)

  • GTP or GDP (500 µM)

  • SDS-PAGE gels and running buffer

  • Western blot apparatus and transfer buffer

  • Membranes (PVDF or nitrocellulose)

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies: anti-phospho-Rab (e.g., anti-phospho-Rab10 Thr73) and anti-total Rab

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Phosphatase inhibitors

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube by adding the kinase reaction buffer, GTP or GDP, and the recombinant Rab protein substrate.

  • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the respective tubes and briefly pre-incubate.

  • Initiate the reaction by adding recombinant LRRK2 protein (e.g., 25 nM).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring gentle agitation.[11]

  • Stop the reaction by adding 2x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated Rab protein, diluted in blocking buffer, overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Detect the signal using an ECL substrate and an appropriate imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total Rab protein.

In_Vitro_Kinase_Assay_Workflow Start Prepare Kinase Reaction Mix Add_Inhibitor Add this compound or Vehicle Start->Add_Inhibitor Add_LRRK2 Initiate with Recombinant LRRK2 Add_Inhibitor->Add_LRRK2 Incubate Incubate at 30°C Add_LRRK2->Incubate Stop_Reaction Stop Reaction with SDS-PAGE Buffer Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detect_pRab Detect Phospho-Rab Western_Blot->Detect_pRab End Analyze Results Detect_pRab->End

Caption: Workflow for the in vitro LRRK2 kinase assay.

Cell-Based Assay for LRRK2-Mediated Rab Phosphorylation using Western Blotting

This protocol is designed to assess the effect of LRRK2 inhibitors on the phosphorylation of endogenous or overexpressed Rab proteins within a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, MEFs, or human PBMCs)

  • Cell culture medium and supplements

  • Plasmids for overexpression of tagged LRRK2 and Rab proteins (optional)

  • Transfection reagent (if applicable)

  • This compound (or other inhibitors)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer, and membranes

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies: anti-phospho-Rab, anti-total Rab, and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Culture cells to the desired confluency. If overexpressing proteins, transfect the cells with the appropriate plasmids and allow for expression (typically 24-48 hours).

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Perform SDS-PAGE and western blotting as described in the in vitro assay protocol (steps 6-13).

  • Probe separate blots or strip and re-probe the same blot for total Rab protein and a loading control to ensure equal loading.

  • Quantify the band intensities to determine the relative change in Rab phosphorylation upon inhibitor treatment.

Phos-tag™ SDS-PAGE for Analyzing Rab Phosphorylation

Phos-tag™ is a reagent that specifically binds to phosphate groups, causing a mobility shift of phosphorylated proteins in SDS-PAGE. This allows for the separation and visualization of phosphorylated and non-phosphorylated forms of a protein.[12][13]

Materials:

  • All materials for the cell-based western blot assay

  • Phos-tag™ acrylamide

  • MnCl2

Procedure:

  • Prepare cell lysates as described in the cell-based assay protocol (steps 1-7).

  • Prepare polyacrylamide gels containing Phos-tag™ and MnCl2 according to the manufacturer's instructions. A typical final concentration is 50-100 µM Phos-tag™ acrylamide and 100-200 µM MnCl2.[14]

  • Load the protein samples onto the Phos-tag™ gel and perform electrophoresis. The running time may need to be extended to achieve optimal separation.

  • Following electrophoresis, wash the gel with transfer buffer containing EDTA to remove Mn2+ ions, which can interfere with protein transfer.

  • Transfer the proteins to a membrane.

  • Proceed with western blotting as described previously, using an antibody that recognizes the total Rab protein. The phosphorylated form will appear as a slower-migrating band.

  • The effect of the LRRK2 inhibitor will be observed as a decrease in the intensity of the upper (phosphorylated) band and a corresponding increase in the lower (non-phosphorylated) band.

Cellular_Assay_Workflow cluster_detection Detection Method Start Culture and Treat Cells with Inhibitor Lyse_Cells Cell Lysis with Phosphatase Inhibitors Start->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein Prepare_Samples Prepare Samples for Electrophoresis Quantify_Protein->Prepare_Samples Western_Blot Standard Western Blot (p-Rab Antibody) Prepare_Samples->Western_Blot Phos_Tag Phos-tag™ SDS-PAGE (Total Rab Antibody) Prepare_Samples->Phos_Tag Analyze Analyze Phosphorylation Levels Western_Blot->Analyze Phos_Tag->Analyze

Caption: Workflow for cell-based analysis of Rab phosphorylation.

Troubleshooting and Considerations

  • Antibody Specificity: Always validate the specificity of phospho-specific antibodies. This can be done by treating lysates with a phosphatase to ensure signal loss or by using cells expressing a non-phosphorylatable mutant of the Rab protein.

  • Phosphatase Activity: It is crucial to inhibit endogenous phosphatases during sample preparation. Keep samples on ice and use a cocktail of phosphatase inhibitors in the lysis buffer.[15]

  • Blocking Buffers: When using phospho-specific antibodies, it is often recommended to use BSA as a blocking agent instead of non-fat milk, as milk contains phosphoproteins (like casein) that can increase background noise.[15]

  • Buffer Choice: Avoid using phosphate-based buffers like PBS for antibody dilutions, as the phosphate ions can compete with the antibody for binding to the phosphorylated epitope. Tris-based buffers (e.g., TBST) are preferred.[15]

  • Inhibitor Stability and Potency: Be aware of the stability and solubility of the LRRK2 inhibitor. Prepare fresh stock solutions and use appropriate concentrations based on published IC50 values and your experimental system.

  • LRRK2 and Rab Expression Levels: The levels of endogenous LRRK2 and its Rab substrates can vary significantly between cell types.[6] Overexpression systems can be useful but may not fully recapitulate endogenous signaling.

By following these protocols and considerations, researchers can effectively use this compound and other related compounds to probe the intricate role of LRRK2 in regulating Rab protein phosphorylation and its implications for cellular function and disease.

References

Application of LRRK2 Inhibitors in 3D Brain Organoid Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing LRRK2 inhibitors in 3D brain organoid models, particularly in the context of Parkinson's disease (PD) research. These guidelines are designed to assist researchers in leveraging this advanced in vitro system for mechanistic studies and therapeutic screening.

Application Notes

Three-dimensional brain organoids, especially those derived from human induced pluripotent stem cells (iPSCs), have emerged as powerful tools for modeling neurodevelopmental and neurodegenerative diseases. When combined with specific genetic mutations, such as the G2019S mutation in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, a common cause of familial and sporadic Parkinson's disease, these organoids recapitulate key pathological features of the disease.

The hyperactive kinase activity of mutant LRRK2 is a prime therapeutic target. Applying LRRK2 inhibitors to 3D midbrain organoids carrying the G2019S mutation allows for the investigation of disease mechanisms and the preclinical assessment of potential drug candidates in a physiologically relevant human model system.

Key Applications:

  • Disease Modeling: LRRK2-mutant brain organoids exhibit phenotypes observed in Parkinson's disease patients, including increased α-synuclein aggregation and neuronal vulnerability.

  • Target Validation: The reversal of pathological phenotypes upon treatment with LRRK2 inhibitors confirms the kinase activity as a critical driver of the observed cellular defects.

  • Therapeutic Screening: The 3D organoid platform can be used to screen novel LRRK2 inhibitors for their efficacy in a human-specific context.

  • Mechanistic Studies: These models facilitate the elucidation of downstream signaling pathways affected by LRRK2 hyperactivity and its inhibition.

Experimental Protocols

Generation of Midbrain-Specific Brain Organoids (Adapted from Kim et al., 2019)

This protocol outlines the generation of midbrain-specific organoids from human iPSCs, which can be either wild-type or carry a LRRK2 mutation (e.g., G2019S).

Materials:

  • Human iPSCs (wild-type and/or LRRK2-G2019S)

  • mTeSR™1 or similar feeder-free maintenance medium

  • ACCUTASE™

  • AggreWell™800 plates

  • DMEM/F12, Neurobasal™ Medium, GlutaMAX™, N-2 Supplement, B-27™ Supplement

  • Basic fibroblast growth factor (bFGF)

  • ROCK inhibitor (Y-27632)

  • Sonic Hedgehog (SHH)

  • FGF8

  • Brain-derived neurotrophic factor (BDNF)

  • Glial cell line-derived neurotrophic factor (GDNF)

  • Ascorbic Acid

  • Matrigel®

Procedure:

  • Embryoid Body (EB) Formation:

    • Culture iPSCs in feeder-free conditions.

    • Dissociate iPSC colonies into single cells using ACCUTASE™.

    • Seed 9,000 cells per microwell in an AggreWell™800 plate in EB formation medium containing bFGF and ROCK inhibitor.

    • Incubate for 24-48 hours to form EBs of uniform size.

  • Neural Induction:

    • Transfer EBs to low-attachment plates in a neural induction medium.

    • For midbrain specification, treat EBs with SHH and FGF8 for 5-7 days.

  • Matrigel® Embedding and Maturation:

    • Embed the neuralized EBs in Matrigel® droplets on a parafilm sheet and allow to solidify.

    • Transfer the embedded organoids to a low-attachment plate with neuronal differentiation medium.

    • Culture the organoids on an orbital shaker for improved nutrient and oxygen exchange.

    • For terminal differentiation (up to 60 days), supplement the medium with BDNF, GDNF, and ascorbic acid.

LRRK2 Inhibitor Treatment of Brain Organoids

This protocol describes the application of a LRRK2 inhibitor to mature midbrain organoids.

Materials:

  • Mature midbrain organoids (day 45-60 of culture)

  • LRRK2 Kinase Inhibitor (e.g., GSK2578215A)

  • DMSO (vehicle control)

  • Neuronal differentiation medium

Procedure:

  • Preparation of Inhibitor Stock:

    • Dissolve the LRRK2 inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment of Organoids:

    • On the day of treatment, thaw the inhibitor stock and dilute it in the neuronal differentiation medium to the desired final concentration. A commonly used concentration for GSK2578215A is 1 µM.

    • Prepare a vehicle control medium with the same final concentration of DMSO.

    • Carefully replace the medium in the wells containing the organoids with the inhibitor-containing medium or the vehicle control medium.

    • The duration of treatment can vary depending on the experimental endpoint. For assessing changes in protein phosphorylation and gene expression, a treatment period of 7-14 days is often employed.

  • Post-Treatment Processing:

    • Following the treatment period, harvest the organoids for downstream analysis.

    • Wash the organoids with PBS.

    • Organoids can be fixed for immunohistochemistry, lysed for western blotting or mass spectrometry, or have their RNA extracted for qPCR or RNA-seq.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies using LRRK2 inhibitors in brain organoid models.

Table 1: Effect of LRRK2 Inhibitor on Phosphorylated α-Synuclein

Treatment GroupNormalized Intensity of pS129-α-synuclein (Arbitrary Units)Fold Change vs. LRRK2-G2019S (Vehicle)
Wild-Type (Vehicle)1.0 ± 0.15-
LRRK2-G2019S (Vehicle)2.5 ± 0.3-
LRRK2-G2019S + GSK2578215A (1 µM)1.2 ± 0.20.48

Data are presented as mean ± SEM. Data is representative based on findings from Kim et al., 2019, which showed a significant reduction in phosphorylated α-synuclein following inhibitor treatment.

Table 2: Effect of LRRK2 Inhibitor on Dopaminergic Neuron Marker Gene Expression

GeneTreatment GroupRelative Gene Expression (Fold Change vs. Wild-Type)
TH LRRK2-G2019S (Vehicle)0.6 ± 0.08
LRRK2-G2019S + GSK2578215A (1 µM)0.85 ± 0.1
AADC LRRK2-G2019S (Vehicle)0.7 ± 0.1
LRRK2-G2019S + GSK2578215A (1 µM)0.9 ± 0.12
DAT LRRK2-G2019S (Vehicle)0.55 ± 0.07
LRRK2-G2019S + GSK2578215A (1 µM)0.75 ± 0.09

Data are presented as mean ± SEM. Data is representative based on findings from Kim et al., 2019, which demonstrated a partial restoration of dopaminergic neuron marker expression.

Visualizations

The following diagrams illustrate key pathways and workflows described in this document.

LRRK2_Signaling_Pathway cluster_0 LRRK2-G2019S Mutation cluster_1 Cellular Processes cluster_2 Therapeutic Intervention LRRK2_mut Mutant LRRK2 (G2019S) Kinase_Activity Increased Kinase Activity LRRK2_mut->Kinase_Activity TXNIP Upregulation of TXNIP Kinase_Activity->TXNIP Mito_Dys Mitochondrial Dysfunction Kinase_Activity->Mito_Dys Autophagy Impaired Autophagy Kinase_Activity->Autophagy Alpha_Syn α-Synuclein Aggregation TXNIP->Alpha_Syn Neuron_Loss Dopaminergic Neuron Loss Alpha_Syn->Neuron_Loss Mito_Dys->Neuron_Loss Autophagy->Neuron_Loss LRRK2_Inhibitor LRRK2 Inhibitor (e.g., GSK2578215A) LRRK2_Inhibitor->Kinase_Activity

Caption: LRRK2 signaling pathway in Parkinson's disease.

Establishing a Cellular Model of LRRK2 Hyperactivity for Inhibitor Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). Many of these pathogenic mutations, most notably G2019S, lead to a hyperactive kinase function. This hyperactivity is a key driver in the disease's progression, making LRRK2 a promising therapeutic target. The development of potent and selective LRRK2 inhibitors requires robust cellular models that accurately replicate the hyperactive state of the kinase. This document provides detailed protocols for establishing a cellular model of LRRK2 hyperactivity, specifically through the expression of the LRRK2-G2019S mutant, and its application in the screening and characterization of small molecule inhibitors.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its signaling network is complex and not yet fully elucidated. However, a key aspect of its function involves the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking. Pathogenic mutations enhance this phosphorylation, leading to disruptions in cellular processes such as endolysosomal trafficking and autophagy.[1][2][3] Upstream regulators like Rab29 and VPS35 can modulate LRRK2 kinase activity.[1]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_WT LRRK2 (WT) Rab29->LRRK2_WT Recruits & Activates VPS35 VPS35 VPS35->LRRK2_WT Modulates LRRK2_G2019S LRRK2 (G2019S) Hyperactive Rab_GTPases Rab GTPases (Rab8, Rab10, etc.) LRRK2_WT->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases LRRK2_G2019S->pRab_GTPases Hyperphosphorylation Rab_GTPases->pRab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy Dysfunction pRab_GTPases->Autophagy

Caption: LRRK2 Signaling Pathway leading to cellular dysfunction.

Experimental Workflow for Establishing a LRRK2 Hyperactivity Model

The overall workflow involves the generation of a stable cell line expressing the LRRK2-G2019S mutant, followed by validation of the hyperactive phenotype and subsequent use in inhibitor testing.

Experimental_Workflow Start Start Plasmid_Construction 1. Plasmid Construction (LRRK2-G2019S) Start->Plasmid_Construction Transfection 2. Transfection into Host Cell Line (e.g., HEK293T) Plasmid_Construction->Transfection Selection 3. Antibiotic Selection & Clonal Expansion Transfection->Selection Validation 4. Validation of LRRK2-G2019S Expression Selection->Validation Kinase_Assay 5. Confirmation of Hyperactivity (Kinase Assay) Validation->Kinase_Assay Inhibitor_Screening 6. LRRK2 Inhibitor Screening & Profiling Kinase_Assay->Inhibitor_Screening End End Inhibitor_Screening->End

Caption: Workflow for creating and utilizing a LRRK2 hyperactivity model.

Experimental Protocols

Protocol 1: Generation of a Stable LRRK2-G2019S Expressing Cell Line

This protocol describes the generation of a stable cell line with doxycycline-inducible expression of human LRRK2-G2019S.[4]

Materials:

  • Host cell line (e.g., MN9D, HEK293T)

  • Plasmid construct with tetracycline-inducible full-length human LRRK2-G2019S

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Complete culture medium

  • Selection antibiotic (e.g., hygromycin)

  • Doxycycline (DOX)

Procedure:

  • Cell Culture: Culture the host cell line in complete medium to ~70-80% confluency in a 6-well plate.

  • Transfection: Transfect the cells with the LRRK2-G2019S plasmid construct according to the manufacturer's protocol for the transfection reagent.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

  • Clonal Expansion: After 2-3 weeks of selection, isolate single, antibiotic-resistant colonies and expand them in separate culture vessels.

  • Induction and Validation: To validate LRRK2-G2019S expression, induce the expanded clones with doxycycline (e.g., 2 µg/mL) for 24-48 hours. Confirm expression by Western blot analysis using an anti-LRRK2 antibody.

Protocol 2: In Vitro LRRK2 Kinase Activity Assay

This protocol details an in vitro kinase assay to measure the phosphorylation of a model substrate by immunoprecipitated LRRK2.[5]

Materials:

  • LRRK2-G2019S expressing cells

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Anti-LRRK2 antibody

  • Protein A/G agarose beads

  • Kinase assay buffer (20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Cell Lysis: Lyse the LRRK2-G2019S expressing cells and quantify the protein concentration.

  • Immunoprecipitation: Incubate the cell lysate with an anti-LRRK2 antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads for 2 hours.

  • Washing: Wash the immunoprecipitated LRRK2-bead complex multiple times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer. Initiate the reaction by adding MBP and [γ-³²P]ATP. Incubate for 30 minutes at 30°C.

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE, and visualize the phosphorylated MBP by autoradiography.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[6][7]

Materials:

  • LRRK2-G2019S expressing cells

  • Test inhibitor compounds

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Western blot or ELISA reagents

Procedure:

  • Compound Treatment: Treat the LRRK2-G2019S cells with the test inhibitor or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes/plate and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble LRRK2 in the supernatant by Western blot or ELISA. A stabilizing inhibitor will result in more soluble LRRK2 at higher temperatures compared to the vehicle control.

Inhibitor Testing Workflow

The established cellular model can be used in a tiered approach for inhibitor screening and characterization.

Inhibitor_Testing_Workflow Start Start Primary_Screening 1. Primary Screening (e.g., High-Throughput TR-FRET) Start->Primary_Screening Hit_Confirmation 2. Hit Confirmation & IC50 Determination (Dose-Response) Primary_Screening->Hit_Confirmation Secondary_Assays 3. Secondary Assays Hit_Confirmation->Secondary_Assays Target_Engagement Target Engagement (CETSA) Secondary_Assays->Target_Engagement Downstream_Signaling Downstream Signaling (pRab Levels) Secondary_Assays->Downstream_Signaling Lead_Optimization 4. Lead Optimization Target_Engagement->Lead_Optimization Downstream_Signaling->Lead_Optimization End End Lead_Optimization->End

Caption: Tiered workflow for LRRK2 inhibitor screening and characterization.

Data Presentation: LRRK2 Inhibitor Potency

The following table summarizes the inhibitory activity (IC₅₀ values) of several known LRRK2 inhibitors against both wild-type (WT) and the hyperactive G2019S mutant LRRK2. This data is crucial for comparing the potency and selectivity of different compounds.

InhibitorLRRK2 (WT) IC₅₀ (nM)LRRK2 (G2019S) IC₅₀ (nM)Assay TypeReference
LRRK2-IN-1136Biochemical[8][9]
HG-10-102-0120.33.2Biochemical[8]
GSK2578215A10.98.9Biochemical[8]
CZC-251464.766.87TR-FRET[8][10]
PF-06447475311Biochemical[11]
MLi-2-0.76Biochemical[10]
GNE-79156.62.2Biochemical[8]

Conclusion

The cellular model and protocols described herein provide a robust framework for the discovery and characterization of LRRK2 kinase inhibitors. By utilizing a cell line with inducible expression of the hyperactive LRRK2-G2019S mutant, researchers can perform reliable and reproducible assays to assess inhibitor potency, target engagement, and effects on downstream signaling pathways. This approach is instrumental in advancing the development of novel therapeutics for Parkinson's disease.

References

Troubleshooting & Optimization

troubleshooting LRRK2 inhibitor 1 solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for LRRK2 inhibitor 1. All information is presented to ensure clarity and ease of use in a laboratory setting.

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various common solvents. It is recommended to use fresh, anhydrous solvents for the best results.

SolventConcentrationRemarks
DMSO≥ 62.5 mg/mL (≥ 157.26 mM)Ultrasonic treatment may be required to achieve maximum solubility. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Ethanol57 mg/mL (99.88 mM)Sonication is recommended for complete dissolution.
DMF20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (≥ 5.23 mM)This formulation results in a clear solution and is suitable for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (5.23 mM)This formulation results in a suspended solution and requires sonication.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (≥ 5.23 mM)This formulation results in a clear solution.

Stability and Storage

To ensure the integrity and activity of this compound, it is crucial to adhere to the recommended storage conditions.

FormStorage TemperatureShelf LifeNotes
Solid (Powder)-20°C3 yearsStore in a cool, dry place.
4°C2 yearsFor shorter-term storage.
In Solvent (Stock Solution)-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°C6 months

Note: Stock solutions stored at -80°C should be used within one year, and those at -20°C within six months.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Experimental Protocols

Below are detailed protocols for the preparation of stock and working solutions for in vitro and in vivo experiments.

Preparation of Stock Solutions
  • Solvent Selection: Based on the solubility data, DMSO is the recommended solvent for preparing high-concentration stock solutions.

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mM).

    • Vortex and/or sonicate the solution until the inhibitor is completely dissolved. Visually inspect the solution to ensure no particulates are present.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Dilution: Serially dilute the DMSO stock solution with cell culture medium to the desired final concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

  • Precipitation: Due to the hydrophobic nature of the inhibitor, it may precipitate in aqueous solutions. To minimize this, add the inhibitor stock solution to the medium while vortexing. If precipitation occurs, consider using a lower concentration or adding a surfactant like Pluronic F-68 to the medium.

Preparation of Working Solutions for In Vivo Studies

The following protocol describes the preparation of a formulation suitable for intraperitoneal (i.p.) injection.

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add 4 volumes of PEG300 and mix thoroughly.

    • Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.

    • Finally, add 4.5 volumes of saline and mix well to obtain a clear solution.

    • This solution should be prepared fresh on the day of use.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2_Inhibitor This compound LRRK2 LRRK2 Kinase LRRK2_Inhibitor->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Phospho_Rab Phosphorylated Rab GTPases LRRK2->Phospho_Rab Downstream_Effectors Downstream Effectors Phospho_Rab->Downstream_Effectors Vesicular_Trafficking Vesicular Trafficking Downstream_Effectors->Vesicular_Trafficking Autophagy Autophagy Downstream_Effectors->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Downstream_Effectors->Cytoskeletal_Dynamics Neuronal_Function Neuronal Function/ Survival Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function Cytoskeletal_Dynamics->Neuronal_Function

Caption: Simplified LRRK2 signaling pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Precipitation Precipitation of Inhibitor? Start->Precipitation Inactivity Lack of Biological Activity? Start->Inactivity Precipitation->Inactivity No Check_Solvent Use fresh, anhydrous DMSO. Sonicate to dissolve. Precipitation->Check_Solvent Yes Check_Storage Verify proper storage of solid and stock solutions. Inactivity->Check_Storage Yes Lower_Concentration Lower final concentration in aqueous buffer/medium. Check_Solvent->Lower_Concentration Use_Cosolvents Use co-solvents (e.g., PEG300) or surfactants for in vivo. Lower_Concentration->Use_Cosolvents Consult_Support Consult Technical Support Use_Cosolvents->Consult_Support Still precipitates Fresh_Dilutions Prepare fresh working dilutions from stock for each experiment. Check_Storage->Fresh_Dilutions Verify_Target Confirm LRRK2 expression and activity in your system. Fresh_Dilutions->Verify_Target Positive_Control Include a positive control for LRRK2 inhibition. Verify_Target->Positive_Control Positive_Control->Consult_Support Still no activity

Caption: Troubleshooting workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound is not dissolving properly in DMSO. What should I do?

A1: this compound can be challenging to dissolve. Ensure you are using fresh, anhydrous DMSO, as the compound is hygroscopic and absorbed moisture can reduce solubility. Gentle warming (to no more than 37°C) and sonication can aid dissolution. Always visually inspect the solution to confirm that all solid material has dissolved before making further dilutions.

Q2: I observed precipitation when I added the inhibitor to my cell culture medium. How can I prevent this?

A2: Precipitation in aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The inhibitor may be supersaturated in the medium. Try using a lower final concentration.

  • Method of addition: Add the DMSO stock solution to your medium while gently vortexing to ensure rapid and even dispersion.

  • Serum concentration: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. Ensure your medium contains the appropriate concentration of serum.

  • Use of surfactants: For certain applications, the addition of a biocompatible surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) may help to increase solubility. However, you must validate that the surfactant does not affect your experimental outcomes.

Q3: I am not observing the expected biological effect of the inhibitor in my experiments. What could be the reason?

A3: A lack of activity can stem from several factors:

  • Inhibitor degradation: Ensure that your stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. It is best to use freshly prepared working solutions for each experiment.

  • Cellular factors: Confirm that your cellular model expresses active LRRK2. The level of LRRK2 expression and its basal kinase activity can vary between cell lines.

  • Experimental conditions: The inhibitor's effectiveness can be influenced by the cell density, incubation time, and the presence of other compounds in the medium. Optimize these parameters for your specific assay.

  • Assay sensitivity: Your readout for LRRK2 activity (e.g., phosphorylation of a substrate) may not be sensitive enough to detect the effects of the inhibitor at the concentration used. Consider using a more sensitive detection method or a higher concentration of the inhibitor.

  • Positive control: Include a positive control compound known to inhibit LRRK2 to ensure that your assay is working as expected.

Q4: How often should I prepare fresh working solutions of this compound?

A4: For optimal results and to minimize the impact of potential degradation in aqueous solutions, it is strongly recommended to prepare fresh working dilutions from your frozen DMSO stock solution for each experiment. Do not store diluted aqueous solutions of the inhibitor.

Q5: Can I store the in vivo formulation for later use?

A5: No, it is recommended to prepare the in vivo formulation fresh on the day of use to ensure its stability and the homogeneity of the solution. Storing the formulation may lead to precipitation or degradation of the inhibitor.

References

optimizing LRRK2 inhibitor 1 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of LRRK2 Inhibitor 1 in cell-based assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective ATP-competitive inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) kinase domain. It functions by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of itself (autophosphorylation) and its downstream substrates.[1][2] A common cellular readout for its activity is the dose-dependent dephosphorylation of LRRK2 at serine 935 (pS935).[1][3][4][5]

Q2: What is a good starting concentration for this compound in a new cell line? A2: A good starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM. Based on published data, the IC50 (the concentration at which 50% of the kinase activity is inhibited) in cellular assays typically falls within the range of 30 nM to 100 nM for inhibiting phosphorylation of wild-type and G2019S mutant LRRK2.[3][6] For initial experiments, a concentration of 1 µM is often used to achieve maximal inhibition.[7]

Q3: How long should I incubate my cells with this compound? A3: The incubation time depends on the specific experimental goal. Dephosphorylation of LRRK2 at Ser935 is a rapid event, often detectable within 30 to 90 minutes of treatment.[4][7][8] For many standard assays measuring kinase inhibition, a 1-2 hour incubation is sufficient.[7][9][10] Longer incubation times (e.g., 24-72 hours) may be required for assessing downstream cellular phenotypes or cytotoxicity.[3]

Q4: Is this compound toxic to cells? A4: this compound is considered moderately cytotoxic at higher concentrations and after prolonged exposure. For example, the IC50 for cytotoxicity in HepG2 cells is 49.3 µM.[3] It is crucial to perform a cytotoxicity assay in your specific cell line to determine the optimal non-toxic concentration range for your experiments.[4][5]

Q5: Does this compound have off-target effects? A5: While considered highly selective for LRRK2, some off-target activities have been reported. For instance, it can inhibit DCLK2 with an IC50 of 45 nM and MAPK7 with an EC50 of 160 nM.[3] Some studies have also noted that the inhibitor may have effects in LRRK2 knockout cells, suggesting potential off-target activity.[11] For critical experiments, it is advisable to include LRRK2-null cells as a negative control.

Quantitative Data Summary

The inhibitory and cytotoxic concentrations of this compound can vary depending on the LRRK2 mutation status, the cell line, and the assay format.

Table 1: Cellular IC50 Values for this compound

LRRK2 Variant Cell Line Assay Method Cellular IC50 Reference
Wild-Type (WT) HEK293 TR-FRET 80 nM [6]
G2019S Mutant HEK293 TR-FRET 30 nM [6]
G2019S Mutant SH-SY5Y TR-FRET 30 nM [6]

| G2019S Mutant | Human Neural Stem Cells | TR-FRET | ~50 nM |[8] |

Table 2: Biochemical IC50 and Cytotoxicity Data

Parameter Target/Cell Line Value Reference
Biochemical IC50 LRRK2 (WT) 13 nM [1][3]
LRRK2 (G2019S) 6 nM [1][3]
Cytotoxicity IC50 HepG2 Cells 49.3 µM [3]

| | HCT116 & AsPC-1 Cells | Anti-proliferative |[3][12] |

Experimental Protocols & Methodologies

Protocol 1: Western Blot for LRRK2 pS935 Inhibition

This protocol is for assessing the inhibition of LRRK2 kinase activity by measuring the phosphorylation status of Serine 935.

Materials:

  • Cell line of interest (e.g., HEK293, SH-SY5Y)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pS935-LRRK2, anti-total-LRRK2, loading control (e.g., anti-GAPDH or anti-vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Plate cells at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media. A typical dose-response range is 0, 10 nM, 30 nM, 100 nM, 300 nM, and 1 µM. Include a DMSO-only vehicle control.

  • Incubation: Aspirate the old media and add the media containing the inhibitor or vehicle. Incubate the cells for 90 minutes at 37°C.[4]

  • Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-pS935-LRRK2 antibody overnight at 4°C.

    • Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with a chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein levels, strip the membrane and re-probe with anti-total-LRRK2 and a loading control antibody.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[12]

  • Add MTT Reagent: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the crystals.[12]

  • Read Absorbance: Shake the plate gently and measure the absorbance at 550-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations and Workflows

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 Active LRRK2 pLRRK2 pS935 LRRK2 (Autophosphorylation) LRRK2->pLRRK2 Autophosphorylation pRab10 Phosphorylated Substrate (Cellular Effect) LRRK2->pRab10 Substrate Phosphorylation Rab10 Substrate (e.g., Rab10) Rab10->pRab10 Inhibitor This compound Inhibitor->LRRK2 Blocks ATP Binding Site

Caption: this compound blocks the kinase activity of LRRK2.

Optimization_Workflow start Start: Plan Experiment dose_response 1. Perform Dose-Response (e.g., 1 nM - 10 µM) start->dose_response incubation 2. Set Incubation Time (e.g., 90 minutes for pS935) dose_response->incubation readout 3. Measure Readout (Western Blot for pS935-LRRK2) incubation->readout ic50 4. Calculate Cellular IC50 readout->ic50 cytotoxicity 5. Assess Cytotoxicity (MTT Assay @ 24-72h) ic50->cytotoxicity concentration 6. Select Optimal Concentration (Maximal inhibition, minimal toxicity) cytotoxicity->concentration end Proceed with Assays concentration->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem No Inhibition of pS935 LRRK2 Observed cause1 Inhibitor Issue - Degraded/inactive compound - Incorrect concentration - Poor cell permeability problem:p->cause1 cause2 Assay Issue - Poor antibody quality - Insufficient protein loaded - Phosphatase activity in lysate problem:p->cause2 cause3 Cell Line Issue - Very low LRRK2 expression - Inhibitor-resistant mutant (e.g., A2016T) problem:p->cause3 sol1 Verify Inhibitor - Use fresh stock - Confirm dilution calculations - Check literature for cell line cause1->sol1 address sol2 Optimize Assay - Validate antibodies - Load more protein - Use fresh phosphatase inhibitors cause2->sol2 address sol3 Check Cells - Confirm LRRK2 expression (WB/qPCR) - Sequence LRRK2 gene if resistance is suspected cause3->sol3 address

Caption: Troubleshooting guide for lack of LRRK2 inhibition.

References

identifying and mitigating off-target effects of LRRK2 inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LRRK2 inhibitor 1 (LRRK2-IN-1). The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is LRRK2-IN-1 and what are its known on-target IC50 values?

A1: LRRK2-IN-1 is a potent, selective, and ATP-competitive inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] It is widely used as a tool compound in research to investigate the cellular functions of LRRK2 and the therapeutic potential of LRRK2 inhibition for Parkinson's disease.[2][3] The half-maximal inhibitory concentration (IC50) values for LRRK2-IN-1 against wild-type (WT) and the common G2019S mutant of LRRK2 are provided in the table below.

TargetIC50 (nM)
LRRK2 (WT)13
LRRK2 (G2019S)6
Data sourced from multiple studies.[4][5]

Q2: What are the known off-target effects of LRRK2-IN-1?

A2: While LRRK2-IN-1 is considered highly selective, it has been shown to inhibit a small number of other kinases.[2] Kinome-wide screening has revealed that at a concentration of 10 µM, LRRK2-IN-1 can inhibit 12 out of 442 kinases tested.[2] It is crucial for researchers to be aware of these potential off-targets to correctly interpret their experimental results. The table below summarizes the known off-target kinases and their respective inhibition data.

Off-Target KinaseIC50 (nM)Percent Inhibition @ 10 µM
DCLK245<10% of control
MAPK7 (ERK5)160<10% of control
AURKB>1000<10% of control
CHEK2>1000<10% of control
MKNK2>1000<10% of control
MYLK>1000<10% of control
NUAK1>1000<10% of control
PLK1>1000<10% of control
DCLK1Not available<10% of control
PLK4Not available<10% of control
RPS6KA2Not available<10% of control
RPS6KA6Not available<10% of control
Data compiled from multiple sources.[2][5]

Q3: How does LRRK2-IN-1 affect LRRK2 in a cellular context?

A3: In cellular assays, LRRK2-IN-1 effectively inhibits LRRK2 kinase activity. This is commonly monitored by a decrease in the phosphorylation of LRRK2 at serine 910 (Ser910) and serine 935 (Ser935).[2][3] Inhibition of LRRK2 by LRRK2-IN-1 also leads to a change in the subcellular localization of the LRRK2 protein, causing it to form aggregate-like structures within the cytoplasm.[2][3][6]

Troubleshooting Guide

Problem 1: I am observing a cellular phenotype that I am unsure is a direct result of LRRK2 inhibition.

Solution: It is possible that the observed phenotype is due to an off-target effect of LRRK2-IN-1. To investigate this, you can perform the following control experiments:

  • Use a structurally unrelated LRRK2 inhibitor: Compare the effects of LRRK2-IN-1 with another potent and selective LRRK2 inhibitor, such as GNE-7915 or GSK2578215A.[7][8][9][10][11][12][13][14] If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Utilize a kinase-dead or inhibitor-resistant LRRK2 mutant: Expressing a kinase-dead mutant of LRRK2 (e.g., D1994A) should prevent the phenotype if it is dependent on LRRK2 kinase activity.[2] Alternatively, the LRRK2[A2016T] mutant is significantly more resistant to LRRK2-IN-1.[2][4] If LRRK2-IN-1 fails to induce the phenotype in cells expressing this resistant mutant, it strongly suggests an on-target effect.[2]

  • Perform experiments in LRRK2 knockout (KO) cells: If the phenotype persists in cells lacking LRRK2, it is indicative of an off-target effect.

Below is a workflow to help determine if an observed effect is on-target or off-target.

start Observed Cellular Phenotype with LRRK2-IN-1 control1 Test with Structurally Unrelated LRRK2 Inhibitor (e.g., GNE-7915) start->control1 decision1 Phenotype Reproduced? control1->decision1 control2 Use Inhibitor-Resistant LRRK2 Mutant (A2016T) decision1->control2 Yes off_target Likely Off-Target Effect decision1->off_target No decision2 Phenotype Abolished? control2->decision2 control3 Test in LRRK2 Knockout Cells decision2->control3 Yes decision2->off_target No decision3 Phenotype Persists? control3->decision3 on_target Likely On-Target Effect decision3->on_target No decision3->off_target Yes

Workflow for distinguishing on-target vs. off-target effects.

Problem 2: I need to confirm that LRRK2-IN-1 is inhibiting LRRK2 in my cellular model.

Solution: The most common method to confirm LRRK2 inhibition in cells is to measure the phosphorylation status of LRRK2 at Ser910 and Ser935. A significant reduction in phosphorylation at these sites indicates target engagement.[2][3] This can be assessed by Western blotting or a TR-FRET assay.

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Effects

This protocol provides a general workflow for identifying the off-target profile of a kinase inhibitor using a combination of in vitro and in-cell techniques.

cluster_invitro In Vitro Profiling cluster_incell In-Cell Validation invitro_start Test LRRK2-IN-1 against a large panel of purified kinases kinomescan KINOMEscan™ (Binding Assay) invitro_start->kinomescan adpglo ADP-Glo™ (Activity Assay) invitro_start->adpglo invitro_data Generate list of potential off-targets based on binding or activity inhibition kinomescan->invitro_data adpglo->invitro_data incell_start Validate potential off-targets in a cellular context invitro_data->incell_start Prioritize hits nanobret NanoBRET™ Target Engagement Assay incell_start->nanobret chemoproteomics Chemical Proteomics (e.g., kinobeads) incell_start->chemoproteomics incell_data Confirm inhibitor binding to off-targets in live cells nanobret->incell_data chemoproteomics->incell_data

Workflow for comprehensive off-target profiling.

1. In Vitro Kinase Profiling (e.g., KINOMEscan™ or similar binding assay):

  • Submit LRRK2-IN-1 to a commercial service that screens against a large panel of purified kinases (e.g., >400 kinases).[2][7]
  • The assay measures the ability of the inhibitor to compete with a ligand for the kinase's active site.
  • Results are typically provided as a percentage of control, allowing for the identification of potential off-target interactions.

2. In-Cell Target Engagement (e.g., NanoBRET™ Assay):

  • This assay measures inhibitor binding to a target kinase in live cells.[15][16][17][18][19]
  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc®-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An unlabeled inhibitor will compete with the tracer, leading to a loss of BRET signal.[17]
  • Procedure:
  • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
  • Plate the transfected cells in a multi-well plate.
  • Add the NanoBRET™ tracer and LRRK2-IN-1 at various concentrations.
  • Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor.
  • Measure the BRET signal using a luminometer.
  • A decrease in the BRET signal with increasing concentrations of LRRK2-IN-1 indicates target engagement.

Protocol 2: Western Blot for LRRK2 pSer935

This protocol details the steps to assess the phosphorylation of LRRK2 at Ser935 in response to LRRK2-IN-1 treatment.[6][20][21][22][23]

  • Cell Treatment:

    • Plate cells (e.g., HEK293T, SH-SY5Y, or PBMCs) and allow them to adhere.[6][20]

    • Treat cells with varying concentrations of LRRK2-IN-1 (e.g., 0.1, 0.3, 1, 3 µM) or DMSO as a vehicle control for 90 minutes.[6]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for LRRK2 pSer935.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Re-probe the membrane with an antibody for total LRRK2 and a loading control (e.g., GAPDH) to normalize the pSer935 signal.

    • Quantify the band intensities to determine the relative decrease in pSer935 levels.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[24][25][26] It is involved in a multitude of cellular processes, and its signaling is complex and not yet fully elucidated. Below is a simplified diagram of the LRRK2 signaling pathway, highlighting its key domains and some of its known downstream effects.

cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action LRRK2 ARM ANK LRR ROC (GTPase) COR Kinase WD40 rab_phos Rab GTPase Phosphorylation LRRK2:f5->rab_phos Phosphorylates neurite_outgrowth Neurite Outgrowth Regulation LRRK2:f3->neurite_outgrowth LRRK2:f5->neurite_outgrowth autophagy Autophagy Modulation rab_phos->autophagy vesicle_trafficking Vesicular Trafficking rab_phos->vesicle_trafficking inhibitor LRRK2-IN-1 inhibitor->LRRK2:f5 Binds to ATP pocket

Simplified LRRK2 signaling pathway and the action of LRRK2-IN-1.

References

LRRK2 inhibitor 1 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LRRK2 Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of LRRK2 inhibitors in cell culture, with a specific focus on troubleshooting issues related to inhibitor stability and degradation in media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my stock solution of this compound?

A: Most LRRK2 inhibitors, such as LRRK2-IN-1 and MLi-2, are soluble to high concentrations (e.g., 10-100 mM) in DMSO. It is recommended to prepare a concentrated stock solution in 100% DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C. Vendor datasheets suggest that powdered compounds are stable for years when stored at -20°C, while DMSO stocks are stable for at least 6 months to a year at -80°C. Always refer to the manufacturer's specific instructions.

Q2: I'm performing a long-term experiment ( > 48 hours). Do I need to refresh the cell culture media containing the inhibitor?

A: Yes, for long-term experiments, it is best practice to replace the media with freshly prepared inhibitor-containing media every 24 to 48 hours. This mitigates several potential issues:

  • Chemical Degradation: The inhibitor may not be stable at 37°C in a complex aqueous environment for extended periods.

  • Metabolic Inactivation: Cells may metabolize the inhibitor, reducing its effective concentration.

  • Precipitation: Some inhibitors have poor aqueous solubility and may precipitate out of solution over time, especially after being diluted from a DMSO stock. MLi-2, for example, has been noted to have poor aqueous solubility and can precipitate in media at 37°C.

  • Nutrient Depletion: Standard cell culture practice requires media changes to replenish nutrients and remove waste products.

In published studies involving sustained LRRK2 kinase inhibition, researchers often add fresh compound every two days.

Q3: What factors can cause my LRRK2 inhibitor to degrade in cell culture media?

A: Several factors can contribute to the degradation of a small molecule inhibitor in your cell culture media. These include:

  • Hydrolysis: The aqueous environment of the media can lead to the breakdown of susceptible chemical bonds.

  • pH Changes: Cell metabolism can cause the pH of the culture medium to shift, which can affect the stability of pH-sensitive compounds.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is advisable to store stock solutions and inhibitor-containing media protected from light.

  • Oxidation: Components in the media or reactive oxygen species produced by cells can oxidize the inhibitor.

  • Enzymatic Degradation: Serum added to the media contains various enzymes (e.g., esterases, proteases) that could potentially metabolize the inhibitor.

The following diagram illustrates the potential factors leading to a loss of inhibitor concentration in cell culture media.

Technical Support Center: Enhancing Brain Penetrance of LRRK2 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with LRRK2 inhibitor 1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the brain penetrance of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are using this compound in our in vivo CNS model but are not observing the expected pharmacological effects. What could be the primary issue?

A1: A primary reason for the lack of efficacy in a central nervous system (CNS) model is likely the poor blood-brain barrier (BBB) penetration of this compound. While potent, this inhibitor is known to have low permeability into the brain. In vivo studies have shown a low brain-to-plasma concentration ratio, indicating that insufficient compound is reaching the intended target in the brain.[1]

Q2: What are the physicochemical properties of this compound that contribute to its low brain penetrance?

A2: this compound has a relatively high molecular weight and a complex structure, which can hinder its ability to cross the BBB. Generally, small molecules with a molecular weight under 400-500 Da and fewer than 8-10 hydrogen bonds have a better chance of penetrating the brain.[2] The properties of this compound, as summarized in the table below, are not ideal for passive diffusion across the BBB.

Q3: How can we experimentally confirm that poor brain penetrance is the issue in our studies?

A3: You can perform a pharmacokinetic (PK) study to determine the concentration of this compound in the plasma versus the brain tissue at various time points after administration. A low brain-to-plasma ratio (Kp) or, more accurately, a low unbound brain-to-unbound plasma ratio (Kp,uu), would confirm poor BBB penetration.

Q4: What are the general strategies to improve the brain penetrance of a small molecule inhibitor like this compound?

A4: There are several medicinal chemistry strategies that can be employed to enhance BBB penetration:

  • Reduce Molecular Weight and Complexity: Simplifying the molecular structure can improve diffusion across the BBB.

  • Decrease Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can increase permeability.

  • Optimize Lipophilicity: A moderate lipophilicity (logP between 1 and 3) is often optimal for BBB penetration.

  • Mask Polar Groups: Introducing non-polar moieties to mask polar functional groups can increase lipid solubility.

  • Reduce Efflux by P-glycoprotein (P-gp): Structural modifications can be made to reduce the recognition of the inhibitor by efflux transporters like P-gp at the BBB.[3][4]

  • Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active inhibitor within the CNS.

Q5: Are there any known structural modifications to similar kinase inhibitors that have successfully improved brain penetrance?

A5: Yes, in the development of other kinase inhibitors, including brain-penetrant LRRK2 inhibitors, specific structural changes have been effective. For example, replacing a chloro group with a trifluoromethyl (CF3) group has been shown to improve CNS exposure in some aminopyrimidine series.[5] Additionally, reducing the number of rotatable bonds and masking hydrogen bond donors have proven successful for other kinase inhibitors targeting brain cancers.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and compares it with general properties desired for CNS drugs.

PropertyThis compoundDesired for CNS Penetrance
Molecular Weight ( g/mol ) 570.69[7][8][9][10]< 400-500[2]
IC50 (WT LRRK2) 13 nM[10][11][12]-
IC50 (G2019S LRRK2) 6 nM[10][11][12]-
Brain-to-Plasma Ratio 0.33[1]> 1 is generally preferred

Key Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol provides a general method for assessing the permeability of this compound across a cell-based in vitro BBB model.

  • Cell Culture: Culture brain microvascular endothelial cells (BMECs) on the apical side of a Transwell insert. Co-culture with astrocytes and/or pericytes on the basolateral side can enhance barrier properties.

  • Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER). The TEER should reach a stable, high value before starting the permeability assay.

  • Permeability Assay:

    • Add this compound at a known concentration to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of the inhibitor in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study for Brain Penetrance

This protocol outlines a general procedure to determine the brain-to-plasma concentration ratio of this compound in a rodent model.

  • Animal Dosing: Administer this compound to a cohort of animals (e.g., mice or rats) via the intended route of administration (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and euthanize the animals to harvest the brains.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Extract this compound from the plasma and brain homogenates and quantify the concentrations using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the brain tissue concentration (ng/g) and the plasma concentration (ng/mL).

    • Determine the brain-to-plasma ratio (Kp) at each time point by dividing the brain concentration by the plasma concentration.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Stress, Growth Factors) LRRK2 LRRK2 Upstream_Signals->LRRK2 LRRK2_Active Active LRRK2 (Kinase Activity) LRRK2->LRRK2_Active Activation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics LRRK2_Inhibitor This compound LRRK2_Inhibitor->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival/Death Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Cytoskeletal_Dynamics->Neuronal_Survival

Caption: LRRK2 signaling pathway and the point of intervention for this compound.

Brain_Penetrance_Workflow Start Start: Low CNS Efficacy of This compound In_Vitro_Permeability In Vitro BBB Permeability Assay (e.g., Transwell) Start->In_Vitro_Permeability In_Vivo_PK In Vivo PK Study (Brain vs. Plasma) Start->In_Vivo_PK Data_Analysis Analyze Data: Low Papp and/or Low Kp? In_Vitro_Permeability->Data_Analysis In_Vivo_PK->Data_Analysis Medicinal_Chemistry Medicinal Chemistry Optimization: - Reduce MW/PSA - Optimize LogP - Reduce Efflux Data_Analysis->Medicinal_Chemistry Yes End End: Improved Brain Penetrance Data_Analysis->End No (Investigate other mechanisms) Iterate Synthesize & Test New Analogs Medicinal_Chemistry->Iterate Iterate->In_Vitro_Permeability Iterate->In_Vivo_PK

Caption: Experimental workflow for troubleshooting and improving brain penetrance.

Brain_Penetrance_Factors cluster_compound Compound Properties cluster_bbb Blood-Brain Barrier MW Molecular Weight Passive_Diffusion Passive Diffusion MW->Passive_Diffusion High MW decreases LogP Lipophilicity (LogP) LogP->Passive_Diffusion Optimal LogP increases PSA Polar Surface Area (PSA) PSA->Passive_Diffusion High PSA decreases HBD Hydrogen Bond Donors HBD->Passive_Diffusion High HBD decreases Brain_Penetrance Brain Penetrance Passive_Diffusion->Brain_Penetrance Increases Efflux_Transporters Efflux Transporters (e.g., P-gp) Efflux_Transporters->Brain_Penetrance Decreases

Caption: Key factors influencing the brain penetrance of a small molecule.

References

interpreting variable results in LRRK2 inhibitor 1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LRRK2 Inhibitor 1. Our goal is to help you interpret variable results and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibition of LRRK2 phosphorylation (e.g., at Ser910/Ser935) with this compound. What could be the cause?

A1: Variable inhibition of LRRK2 phosphorylation is a common issue and can arise from several factors:

  • Cellular Model and Expression Levels: The cell type used and the level of LRRK2 overexpression can significantly impact the inhibitor's efficacy.[1] High levels of LRRK2 expression may require higher concentrations of the inhibitor to achieve a significant reduction in phosphorylation.[1]

  • Inhibitor Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental conditions. Poor solubility can lead to lower effective concentrations.

  • Feedback Mechanisms: LRRK2 kinase activity can influence the phosphorylation of sites like Ser910 and Ser935 through feedback loops.[2] Inhibition of the kinase can lead to dephosphorylation of these sites, which can be dynamic and cell-type dependent.[2][3]

  • Assay Variability: The method used to detect phosphorylation (e.g., Western blot, mass spectrometry) has inherent variability. Ensure consistent loading, antibody quality, and signal detection across experiments.

Q2: We've noticed a decrease in total LRRK2 protein levels after treatment with this compound. Is this expected?

A2: Yes, this is an expected and documented effect. Treatment with LRRK2 kinase inhibitors, including this compound, can lead to the destabilization and subsequent degradation of the LRRK2 protein.[4][5] This process is thought to involve the ubiquitin-proteasome system.[6] The extent of degradation can vary depending on the cell type, inhibitor concentration, and duration of treatment.[6] Chronic inhibition may not allow for the restoration of LRRK2 protein levels.[4]

Q3: Are there known off-target effects of this compound that could be influencing our results?

A3: While this compound is considered relatively selective, some off-target activities have been reported. For instance, it has been shown to have effects in LRRK2 knockout cells in certain assays, such as neurite outgrowth, suggesting it can interact with other cellular targets.[7] It is crucial to include appropriate controls, such as LRRK2 knockout cells or a structurally unrelated LRRK2 inhibitor, to distinguish between on-target and off-target effects.

Q4: Our results with this compound vary significantly between different cellular models (e.g., HEK293T vs. primary neurons). Why is this happening?

A4: High variability in outcomes between different cellular models is a known challenge in LRRK2 research.[1] This can be attributed to several factors:

  • Endogenous LRRK2 Levels: Different cell types express varying levels of endogenous LRRK2, which can influence the response to inhibitors.[8]

  • Interacting Partners: The presence and abundance of LRRK2-interacting proteins, such as 14-3-3, can differ between cell types and affect LRRK2 localization and function.[2]

  • Signaling Context: The overall cellular signaling environment can modulate LRRK2 activity and its response to inhibition.

  • Genetic Background: The genetic background of the cell lines or primary cells can also contribute to the observed variability.[9]

It is recommended to validate key findings in multiple, physiologically relevant cell models.

Troubleshooting Guides

Problem: High variability in LRRK2 Kinase Assay Results

This guide provides a systematic approach to troubleshooting inconsistent results in in vitro LRRK2 kinase assays.

Troubleshooting Workflow

start High Variability in Kinase Assay reagent_check Check Reagent Quality (Enzyme, Substrate, ATP, Inhibitor) start->reagent_check protocol_review Review Assay Protocol (Incubation times, Temperatures) start->protocol_review instrument_check Verify Instrument Settings (Luminescence/Fluorescence reader) start->instrument_check data_analysis Re-evaluate Data Analysis (Background subtraction, Curve fitting) start->data_analysis solution1 Solution: Use fresh, validated reagents. reagent_check->solution1 Degraded or improperly stored? solution2 Solution: Standardize protocol execution. protocol_review->solution2 Inconsistent execution? solution3 Solution: Calibrate and use consistent settings. instrument_check->solution3 Incorrect settings? solution4 Solution: Use standardized analysis templates. data_analysis->solution4 Errors in calculation?

Caption: Troubleshooting workflow for LRRK2 kinase assays.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay TypeReference
LRRK2 (Wild-Type)13Biochemical Assay[10]
LRRK2 (G2019S)6Biochemical Assay[10]
LRRK2 (A2016T)2450Biochemical Assay[10]
LRRK2 (G2019S + A2016T)3080Biochemical Assay[10]

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Activity Assay (Luminescent)

This protocol is adapted from a generic ADP-Glo™ Kinase Assay and can be used to measure the in vitro kinase activity of LRRK2 and the potency of this compound.[11]

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide (or other suitable substrate)

  • This compound

  • ATP

  • LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a dilution series of this compound in DMSO.

    • Prepare a solution of LRRK2 enzyme in kinase buffer.

    • Prepare a solution of substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • Add 1 µl of inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of the LRRK2 enzyme solution.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60-120 minutes.[11]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Record luminescence using a plate reader. The luminescent signal positively correlates with kinase activity.[11]

Protocol 2: Cellular LRRK2 Dephosphorylation Assay

This protocol allows for the assessment of this compound activity in a cellular context by measuring the dephosphorylation of LRRK2 at Ser910/Ser935.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous expression)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against pS910-LRRK2, pS935-LRRK2, and total LRRK2

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a concentration range of this compound or vehicle (DMSO) for a specified time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer.

    • Clarify lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with secondary antibodies.

    • Detect signal using an appropriate chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Signaling Pathway and Experimental Logic

LRRK2 Signaling and Inhibition

cluster_0 LRRK2 Regulation cluster_1 Inhibitor Action LRRK2 LRRK2 Kinase_Activity Kinase Activity LRRK2->Kinase_Activity GTPase Domain Activation Degradation LRRK2 Degradation LRRK2->Degradation Leads to pLRRK2 pLRRK2 (S910/S935) pLRRK2->LRRK2 14-3-3 Binding & Stabilization Kinase_Activity->LRRK2 Autophosphorylation Kinase_Activity->pLRRK2 Feedback Loop Inhibitor This compound Inhibitor->Kinase_Activity Inhibits Inhibitor->Degradation

Caption: LRRK2 signaling, regulation, and points of intervention by this compound.

References

Technical Support Center: Assessing the Potential Cytotoxicity of LRRK2 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the potential cytotoxicity of LRRK2 inhibitor 1.

I. This compound: Properties and Known Cytotoxic Profile

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Understanding its basic properties and known effects is crucial for designing and interpreting cytotoxicity experiments.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueSource
Molecular Weight 570.69 g/mol [1][2]
Formula C₃₁H₃₈N₈O₃[1][2]
Solubility Soluble up to 100 mM in DMSO[2][3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year, -20°C for 6 months.[1][4]
IC₅₀ (Wild-Type LRRK2) 13 nM[1][3][4]
IC₅₀ (G2019S Mutant LRRK2) 6 nM[1][3][4]

Table 2: Summary of Known Cytotoxic and Genotoxic Effects of this compound

EffectCell LineConcentration/IC₅₀Key FindingsSource
Cytotoxicity HepG2IC₅₀: 49.3 µMModerately cytotoxic.[4]
Genotoxicity Not specified15.6 µM (with S9), 3.9 µM (without S9)Exhibits genotoxicity.[4]
Apoptosis Induction HCT116, AsPC-1Not specifiedInduces cell death with hallmarks of apoptosis.[4]
Anti-proliferative HCT116, AsPC-1Not specifiedInhibits proliferation and migration.[4]

II. Troubleshooting Guides

This section addresses specific issues that may arise during the assessment of this compound cytotoxicity.

A. Unexpectedly High Cytotoxicity at Low Concentrations

Question: We are observing significant cell death at nanomolar concentrations of this compound, which is much lower than the reported IC₅₀ for cytotoxicity. What could be the cause?

Answer:

  • Solvent Toxicity:

    • Issue: Dimethyl sulfoxide (DMSO) is a common solvent for this compound but can be toxic to some cell lines at concentrations as low as 0.1%.

    • Solution: Ensure the final DMSO concentration in your culture medium is consistent across all wells and is below the tolerance level for your specific cell line (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) to assess solvent toxicity.

  • Off-Target Effects:

    • Issue: While selective, this compound can inhibit other kinases at higher concentrations, which might be relevant in sensitive cell lines.[1][4]

    • Solution: Review the kinase selectivity profile of this compound. If your cell line is known to be dependent on a potential off-target kinase, consider using a structurally different LRRK2 inhibitor as a control to see if the effect is consistent.

  • Cell Line Sensitivity:

    • Issue: The reported cytotoxicity IC₅₀ of 49.3 µM was determined in HepG2 cells.[4] Your cell line may be inherently more sensitive to LRRK2 inhibition or the specific chemical scaffold of the inhibitor.

    • Solution: Perform a dose-response curve starting from very low concentrations to determine the precise IC₅₀ in your cell line of interest.

B. Inconsistent Results Between Replicate Wells or Experiments

Question: Our cytotoxicity assay results for this compound show high variability between replicate wells and across different experimental days. How can we improve consistency?

Answer:

  • Incomplete Solubilization of Formazan Crystals (MTT Assay):

    • Issue: In the MTT assay, incomplete dissolution of the purple formazan crystals leads to inaccurate absorbance readings.[5]

    • Solution: Ensure complete solubilization by adding a sufficient volume of a suitable solvent (e.g., DMSO or acidified isopropanol) and mixing thoroughly. Visually inspect the wells under a microscope to confirm that no crystals remain.[6]

  • Edge Effects:

    • Issue: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in compound concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

  • Variable Cell Seeding Density:

    • Issue: An uneven distribution of cells across the plate at the start of the experiment will lead to variability in the final readout.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.

C. Distinguishing Between Cytotoxicity and Cytostatic Effects

Question: Our cell viability assay (e.g., MTT) shows a decrease in signal with this compound treatment. How do we know if the inhibitor is killing the cells (cytotoxic) or just stopping their proliferation (cytostatic)?

Answer:

This is a critical distinction, as cytostatic effects may not involve cell death. To differentiate, you should use multiple, complementary assays:

  • Lactate Dehydrogenase (LDH) Assay:

    • Principle: This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[7]

    • Interpretation: An increase in LDH release in the culture supernatant directly indicates cell death. If you observe a decrease in the MTT signal without a corresponding increase in LDH release, the effect is likely cytostatic.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):

    • Principle: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

    • Interpretation: this compound has been reported to induce apoptosis.[4] An increase in the Annexin V-positive population confirms an apoptotic mechanism of cell death.

  • Cell Proliferation Assays (e.g., BrdU or EdU incorporation):

    • Principle: These assays directly measure DNA synthesis, providing a specific readout of cell proliferation.

    • Interpretation: A decrease in BrdU or EdU incorporation without a significant increase in cell death markers (LDH, Annexin V) would strongly suggest a cytostatic effect.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for cytotoxicity studies with this compound?

A1: Based on its known cytotoxic IC₅₀ of 49.3 µM in HepG2 cells, a good starting point for a dose-response curve would be to use a logarithmic dilution series spanning from approximately 100 nM to 100 µM. This range will likely capture the full dose-response curve for most cell lines.

Q2: How should I prepare my stock solution of this compound?

A2: this compound is soluble up to 100 mM in DMSO.[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4]

Q3: Are there any known on-target toxicities associated with LRRK2 inhibition that I should be aware of?

A3: Yes, preclinical studies in non-human primates have shown that LRRK2 inhibitors can cause morphological changes in the lungs, specifically in type II pneumocytes.[10][11] While these changes have been reported to be reversible, it highlights a potential on-target safety concern.[12]

Q4: Can this compound affect autophagy, and could this influence my cytotoxicity results?

A4: Yes, LRRK2 is involved in the regulation of autophagy.[13][14] Inhibition of LRRK2 can modulate autophagic processes.[2] Depending on the cellular context, this modulation could either be protective or contribute to cell death, which could be a confounding factor in your cytotoxicity assessment. Consider monitoring autophagic markers (e.g., LC3-II) alongside your cytotoxicity readouts if this is a concern for your specific research question.

IV. Experimental Protocols

A. MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

B. LDH Release Assay for Cytotoxicity

This protocol is based on commercially available LDH assay kits and should be adapted to the specific kit instructions.

  • Experimental Setup: Plate and treat cells with this compound as described for the MTT assay (Steps 1-3). Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background control: Culture medium alone.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if required by the kit).

  • Absorbance Reading: Measure the absorbance at 490 nm.[15]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.

V. Visualizations

A. LRRK2 Signaling Pathway and Point of Inhibition

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade LRRK2_Inactive LRRK2 (Inactive) Signaling_Cascade->LRRK2_Inactive Phosphorylation / Activation LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Dimerization & Kinase Activation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics LRRK2_Inhibitor_1 This compound LRRK2_Inhibitor_1->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Cellular_Outcomes Cellular Outcomes (Survival, Proliferation, Death) Vesicular_Trafficking->Cellular_Outcomes Autophagy->Cellular_Outcomes Cytoskeletal_Dynamics->Cellular_Outcomes

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

B. Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_assays Parallel Cytotoxicity Assays Start Start: Prepare Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: Calculate IC50 / % Cytotoxicity MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Interpretation Interpret Results: Cytotoxic vs. Cytostatic Data_Analysis->Interpretation End End Interpretation->End

Caption: Workflow for a multi-assay approach to assess cytotoxicity.

C. Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic Start Unexpectedly High Cytotoxicity Observed at Low Concentrations Check_Solvent Is the Vehicle Control (e.g., DMSO) also toxic? Start->Check_Solvent Solvent_Issue Issue: Solvent Toxicity Solution: Lower solvent concentration Check_Solvent->Solvent_Issue Yes Check_Cell_Line Is this cell line known to be particularly sensitive? Check_Solvent->Check_Cell_Line No Cell_Line_Issue Issue: High Cell Line Sensitivity Solution: Perform detailed dose-response Check_Cell_Line->Cell_Line_Issue Yes Check_Off_Target Could an off-target effect be responsible? Check_Cell_Line->Check_Off_Target No Off_Target_Issue Issue: Potential Off-Target Effect Solution: Use structurally different inhibitor as control Check_Off_Target->Off_Target_Issue Yes Conclusion Likely on-target cytotoxicity in a sensitive system Check_Off_Target->Conclusion No

Caption: Decision tree for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: LRRK2 Dephosphorylation Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies for researchers encountering a lack of LRRK2 dephosphorylation following treatment with a kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I treated my cells with "Inhibitor 1" but see no decrease in LRRK2 Serine 935 (pS935) phosphorylation. What are the possible reasons?

A1: A lack of LRRK2 dephosphorylation at Ser935 upon inhibitor treatment can stem from several factors, ranging from the inhibitor itself to the experimental setup. Here are the primary areas to investigate:

  • Inhibitor Integrity and Activity:

    • Degradation: Has the inhibitor been stored correctly (e.g., protected from light, appropriate temperature)? Repeated freeze-thaw cycles can degrade the compound.

    • Purity and Identity: If possible, verify the purity and identity of your inhibitor stock.

    • Solubility: Was the inhibitor fully dissolved in the vehicle (e.g., DMSO) before dilution in culture media? Precipitated inhibitor will not be effective.

  • Experimental Parameters:

    • Concentration: Are you using an effective concentration? The IC50 for a purified enzyme in a biochemical assay is often much lower than the effective concentration required in a cellular context.

    • Treatment Duration: Was the incubation time sufficient? While dephosphorylation can be rapid, some cell lines or experimental conditions may require longer treatment times. A time-course experiment is recommended.

  • Cellular Factors:

    • Cell Line Variability: Different cell lines may have varying levels of LRRK2 expression and activity of upstream kinases and downstream phosphatases, influencing the response to inhibitors.

    • LRRK2 Expression Levels: Is the level of endogenous or overexpressed LRRK2 sufficient for detection? Low expression can make changes in phosphorylation difficult to observe.

    • Cell Health and Confluency: Unhealthy or overly confluent cells may respond abnormally. Ensure cells are in a logarithmic growth phase.

  • Biochemical Analysis (Western Blotting):

    • Inefficient Protein Extraction: Incomplete cell lysis can lead to poor protein yield.

    • Phosphatase Activity in Lysate: Failure to include phosphatase inhibitors in your lysis buffer can lead to artificial dephosphorylation during sample preparation.

    • Antibody Issues: Your primary or secondary antibodies may not be optimal. Verify their specificity and use appropriate dilutions.

    • Transfer Efficiency: Poor transfer of a large protein like LRRK2 (approx. 286 kDa) from the gel to the membrane can hinder detection.

Q2: How can I be sure my inhibitor is active and my experimental setup is appropriate?

A2: The best approach is to include proper controls in your experiment.

  • Positive Control Inhibitor: Use a well-characterized LRRK2 inhibitor with a known effective concentration range, such as MLi-2 or LRRK2-IN-1. This will help validate that your experimental system is responsive.

  • Dose-Response and Time-Course Experiments:

    • Perform a dose-response experiment with your "Inhibitor 1" and a positive control inhibitor to determine the optimal concentration.

    • Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the optimal treatment duration.

  • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not affecting LRRK2 phosphorylation.

Data Presentation: LRRK2 Inhibitor Parameters

The following table summarizes effective concentrations and treatment times for well-characterized LRRK2 inhibitors to serve as a reference for designing your experiments.

InhibitorTargetIn Vitro IC50Cellular IC50 (pS935 Dephosphorylation)Recommended Cellular ConcentrationRecommended Treatment TimeReferences
MLi-2 LRRK20.76 nM1.4 nM10 nM - 1 µM1 - 4 hours
LRRK2-IN-1 LRRK2~13 nM30 - 80 nM100 nM - 1 µM1.5 - 2 hours
Sunitinib Multi-kinase~20 nM3 - 10 µM3 - 10 µM2 hours
H-1152 ROCK/LRRK2~150 nM10 - 30 µM10 - 30 µM2 hours

Experimental Protocols

Key Experiment: Western Blotting for pS935-LRRK2 and Total LRRK2

This protocol provides a detailed methodology for assessing the phosphorylation status of LRRK2 at Serine 935.

1. Cell Lysis:

  • After inhibitor treatment, wash cells once with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., PhosSTOP).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 10-15 minutes with occasional vortexing.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

2. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples.

  • Add LDS sample buffer and a reducing agent (e.g., DTT or β-mercaptoethanol) to the lysates.

  • Denature the samples by heating at 70-95°C for 5-10 minutes.

  • Load 15-40 µg of total protein per lane onto a low percentage (e.g., 3-8% Tris-Acetate or 4-12% Bis-Tris) polyacrylamide gel to ensure good resolution of the large LRRK2 protein.

  • Run the gel according to the manufacturer's instructions. For LRRK2, using MOPS running buffer can be beneficial.

3. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF membrane. A wet transfer system is often recommended for large proteins like LRRK2, which can be run overnight at a low voltage at 4°C to ensure efficient transfer.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pS935-LRRK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

5. Stripping and Re-probing for Total LRRK2:

  • After imaging, the membrane can be stripped using a mild stripping buffer and then re-probed for total LRRK2 to normalize the pS935 signal. Follow the same immunoblotting steps as above with a primary antibody against total LRRK2. A loading control like β-actin should also be probed.

Visualizations

Signaling Pathway of LRRK2 Inhibition

LRRK2_Inhibition_Pathway cluster_0 cluster_1 Inhibitor LRRK2 Kinase Inhibitor LRRK2_active Active LRRK2 (pS1292) Inhibitor->LRRK2_active Inhibits LRRK2_inactive Inactive LRRK2 Upstream_Kinase Upstream Kinase (e.g., IKK, CK1α) LRRK2_active->Upstream_Kinase Regulates pS935_LRRK2 Phosphorylated LRRK2 (pS910/pS935) Upstream_Kinase->pS935_LRRK2 Phosphorylates Phosphatase Phosphatase (e.g., PP1) Phosphatase->pS935_LRRK2 Dephosphorylates Dephospho_LRRK2 Dephosphorylated LRRK2 (S910/S935) Binding_1433 14-3-3 Binding pS935_LRRK2->Binding_1433 Degradation Ubiquitination & Proteasomal Degradation Dephospho_LRRK2->Degradation

Caption: LRRK2 inhibitor signaling pathway.

Troubleshooting Workflow

Navigating In Vivo Studies with LRRK2 Inhibitor 1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing variability in in vivo studies involving LRRK2 inhibitor 1. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the robustness and reproducibility of your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Question: We are observing high variability in plasma exposure (AUC) of this compound between animals in the same dosing group. What are the potential causes and how can we mitigate this?

Answer: High pharmacokinetic variability is a common challenge, especially with compounds like this compound which may have low aqueous solubility. The primary sources of this variability often stem from issues related to formulation, administration, and inherent biological differences in the animals.

Potential Causes & Solutions:

  • Inconsistent Formulation: The physical properties of the dosing formulation are critical.

    • Solution: Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, consistent particle size is crucial. Prepare fresh formulations regularly and validate their consistency.

  • Inaccurate Dosing: Errors in oral gavage can lead to significant differences in the administered dose.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and prevent mis-dosing (e.g., administration into the trachea). Consider techniques like coating the gavage needle with a sucrose solution to improve animal cooperation.[1]

  • Physiological State of Animals: Factors such as the amount of food in the stomach can significantly impact drug absorption.

    • Solution: Standardize the fasting period for all animals before dosing to ensure a consistent gastric environment. Be aware that certain study designs, like toxicology studies, may use API in a vehicle which can have a different dissolution profile.[2]

  • Biological Variability: Inherent differences in metabolism and gastrointestinal function exist between individual animals.

    • Solution: While you cannot eliminate biological variability, using a sufficient number of animals per group and randomizing them can help to statistically manage this. A cross-over study design can also help to reduce the impact of inter-individual variability.[3]

Question: Our in vivo study shows inconsistent or no reduction in LRRK2 phosphorylation (e.g., pS935-LRRK2) in peripheral tissues or the brain, despite achieving detectable plasma levels of this compound. What could be the issue?

Answer: A lack of pharmacodynamic (PD) effect can be due to several factors, ranging from insufficient target engagement to technical issues with sample analysis.

Potential Causes & Solutions:

  • Insufficient Target Engagement: The concentration of the inhibitor at the target site may not be high enough to effectively inhibit LRRK2.

    • Solution: LRRK2-IN-1 is known to have low brain penetrance.[4] For brain-specific effects, a different inhibitor with better CNS penetration might be necessary. For peripheral tissues, ensure that the dosing regimen is sufficient to maintain inhibitor concentrations above the IC50 for an adequate duration. It's also important to note that some studies have shown off-target effects of LRRK2-IN-1 at higher concentrations (e.g., >1µM), which could confound results.[5]

  • Timing of Sample Collection: The peak of inhibitor exposure may not align with the time of tissue collection, leading to a missed window of target inhibition.

    • Solution: Conduct a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to determine the time course of both drug exposure and LRRK2 inhibition. This will help in selecting the optimal time point for tissue harvesting.

  • Suboptimal Sample Handling and Analysis: Degradation of phosphorylated proteins can occur if samples are not handled correctly.

    • Solution: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of LRRK2 during sample preparation for Western blot analysis.[6]

  • Assay Variability: Western blotting can have inherent variability.

    • Solution: Ensure your Western blot protocol is optimized and validated for detecting pLRRK2 and total LRRK2. Use appropriate loading controls and quantify band intensities using densitometry. Run samples from different treatment groups on the same gel to minimize inter-gel variability.

Question: We are observing unexpected toxicity or adverse effects in our animals, such as weight loss or changes in behavior. How can we determine if this is related to this compound?

Answer: Distinguishing between on-target toxicity, off-target toxicity, and vehicle effects is crucial.

Potential Causes & Solutions:

  • On-Target Effects: Inhibition of LRRK2 in certain tissues can lead to physiological changes. For example, changes in lung and kidney morphology have been reported with some LRRK2 inhibitors.

    • Solution: Review existing literature on the potential on-target effects of LRRK2 inhibition. Consider including a LRRK2 knockout animal group in your study as a control to differentiate on-target from off-target effects.

  • Off-Target Kinase Inhibition: this compound may inhibit other kinases, leading to unforeseen toxicities.

    • Solution: Refer to in vitro kinase profiling data for this compound to understand its selectivity. If such data is unavailable, consider running a kinase panel screen.

  • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.

    • Solution: Always include a vehicle-only control group in your study. This group will receive the same formulation and undergo the same procedures as the treated groups, just without the inhibitor.

  • Stress from Procedures: Repeated handling and dosing can cause stress, leading to weight loss and other symptoms.

    • Solution: Ensure all animal procedures are performed by experienced personnel to minimize stress. Monitor animals closely for signs of distress.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and other relevant tool compounds.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
LRRK2-IN-1LRRK2 (Wild-Type)13Biochemical[7][8]
LRRK2-IN-1LRRK2 (G2019S)6Biochemical[7][8]
MLi-2LRRK2 (G2019S)0.76Biochemical[9]
GNE-7915LRRK2 (Wild-Type)10.9Biochemical[9]
GNE-7915LRRK2 (G2019S)8.9Biochemical[9]

Table 2: Example In Vivo Dosing Parameters for LRRK2 Inhibitors

CompoundSpeciesDoseRoute of AdministrationKey FindingReference
PF-06447475Rat30 mg/kg, b.i.d.Oral GavageWell-tolerated and provided neuroprotection.[10]
MLi-2Mouse10 mg/kgOral GavageAdequate to see ~50% decrease in Rab10, Rab12, and Rab29 phosphorylation in the periphery.
GNE-7915Mouse100 mg/kgSubcutaneous InjectionReduced striatal αSyn oligomers with long-term intermittent dosing.

Detailed Experimental Protocols

Protocol 1: Formulation and Oral Gavage Administration of this compound

This protocol provides a general guideline for the formulation and administration of a poorly soluble compound like this compound for in vivo studies in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, 20% Hydroxypropyl-β-cyclodextrin)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile water

  • Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch curved for mice)[1]

  • Syringes

Procedure:

  • Formulation Preparation (Suspension): a. Calculate the required amount of this compound and vehicle based on the desired dose concentration and number of animals. b. Weigh out the this compound powder. c. If necessary, gently grind the powder with a mortar and pestle to ensure a fine, consistent particle size. d. Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). e. Gradually add a small amount of the vehicle to the powder to create a paste. f. Slowly add the remaining vehicle while continuously stirring with a magnetic stirrer. g. Continue stirring for at least 30 minutes to ensure a homogenous suspension. h. Keep the suspension continuously stirred during the dosing procedure to prevent settling.

  • Animal Preparation: a. Fast animals for a standardized period (e.g., 4 hours) before dosing, ensuring free access to water. b. Record the body weight of each animal immediately before dosing to calculate the exact volume to be administered.

  • Oral Gavage Administration: a. Gently restrain the animal by scruffing the neck and back to immobilize the head and prevent movement.[1] b. Measure the correct volume of the formulation into a syringe attached to a gavage needle. c. Gently insert the gavage needle into the mouth, passing it along the side of the mouth towards the esophagus. d. Allow the animal to swallow the tip of the needle before advancing it further into the esophagus. e. Slowly and steadily depress the syringe plunger to deliver the formulation. f. Gently remove the gavage needle. g. Monitor the animal for at least 15 minutes post-dosing for any signs of distress or adverse reactions.[11]

Protocol 2: Western Blot Analysis of pS935-LRRK2 and Total LRRK2 in Mouse Brain Tissue

This protocol outlines the key steps for assessing LRRK2 inhibition in brain tissue lysates.

Materials:

  • Frozen mouse brain tissue

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Dounce homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system (membranes, buffers)

  • Primary antibodies (anti-pS935-LRRK2, anti-total LRRK2, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation: a. Place a small piece of frozen brain tissue in a pre-chilled Dounce homogenizer with ice-cold lysis buffer. b. Homogenize the tissue on ice until fully lysed. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Add loading buffer and boil the samples at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 (often done on separate blots or by stripping and re-probing) overnight at 4°C with gentle agitation. c. Wash the membrane several times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample. Also, normalize to a loading control to ensure equal protein loading.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Cellular Processes Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2 LRRK2_p pLRRK2 (Active) LRRK2->LRRK2_p Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2_p->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_p->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_p->Cytoskeletal_Dynamics Rab_GTPases_p pRab GTPases Rab_GTPases->Rab_GTPases_p Vesicular_Trafficking Vesicular Trafficking Rab_GTPases_p->Vesicular_Trafficking LRRK2_Inhibitor_1 This compound LRRK2_Inhibitor_1->LRRK2_p

Caption: LRRK2 signaling pathway and point of intervention for this compound.

In_Vivo_Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase A1 Select Animal Model (e.g., C57BL/6 mice) A2 Acclimatize Animals A1->A2 A3 Prepare Dosing Formulation A2->A3 B1 Randomize Animals into Groups (Vehicle, Inhibitor) A3->B1 B2 Administer Dose (e.g., Oral Gavage) B1->B2 B3 Monitor Animal Health B2->B3 C1 Collect Blood Samples (for PK analysis) B3->C1 C2 Harvest Tissues (Brain, Kidney, Lung) B3->C2 D1 Analyze Plasma Concentration (LC-MS/MS) C1->D1 D2 Prepare Tissue Lysates C2->D2 D4 Data Analysis & Interpretation D1->D4 D3 Western Blot for pLRRK2/Total LRRK2 D2->D3 D3->D4

Caption: A typical experimental workflow for an in vivo study with an LRRK2 inhibitor.

Troubleshooting_Decision_Tree Start High In Vivo Variability Observed PK_PD Is the variability in PK or PD? Start->PK_PD PK_Var High PK Variability PK_PD->PK_Var PK PD_Var Low/Variable PD Effect PK_PD->PD_Var PD Formulation Check Formulation (Homogeneity, Stability) PK_Var->Formulation Dosing Review Dosing Technique PK_Var->Dosing Animal_Factors Standardize Animal Conditions (e.g., Fasting) PK_Var->Animal_Factors Target_Engagement Assess Target Engagement (Dose, CNS Penetration) PD_Var->Target_Engagement Sample_Handling Verify Sample Collection & Processing Protocols PD_Var->Sample_Handling Assay Validate Western Blot Assay PD_Var->Assay

References

optimizing treatment duration and frequency for LRRK2 inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LRRK2 Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration and frequency in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that functions by targeting the kinase activity of the Leucine-Rich Repeat Kinase 2 (LRRK2) protein.[1] In pathological conditions such as Parkinson's disease, mutations in the LRRK2 gene can lead to hyperactive kinase activity.[1] This hyperactivity results in a cascade of detrimental cellular events, including abnormal phosphorylation of substrate proteins, which disrupts cellular signaling pathways and can ultimately lead to neuronal damage.[1] this compound binds to the kinase domain of the LRRK2 protein, blocking its enzymatic activity and thereby aiming to restore normal cellular function and prevent neurodegeneration.[1]

Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?

A2: The optimal concentration and duration will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response and time-course experiment. Start with a broad range of concentrations based on the provided IC50 values (see Table 1) and test several time points (e.g., 1, 6, 24, 48 hours). Assess both target engagement (e.g., reduction in pS935-LRRK2 or pT73-Rab10) and a functional cellular outcome (e.g., neurite outgrowth, cell viability).

Q3: What are the known off-target effects or toxicities associated with LRRK2 inhibitors?

A3: Preclinical studies with various LRRK2 inhibitors have identified potential on-target toxicities, most notably in the lungs and kidneys of animal models.[2][3][4] These effects, such as cytoplasmic vacuolation of type II pneumocytes in the lungs, appear to be related to the mechanism of LRRK2 inhibition.[3] Importantly, these changes have been shown to be reversible upon withdrawal of the inhibitor and were not associated with functional impairment in non-human primate studies.[3][5] Some inhibitors, like LRRK2-IN-1, have shown off-target effects at higher concentrations (e.g., >1 µM), leading to decreased dopamine release.[6]

Q4: How can I confirm that this compound is engaging its target in my experimental system?

A4: Target engagement can be confirmed by measuring the phosphorylation status of LRRK2 itself or its downstream substrates. Commonly used biomarkers are the autophosphorylation site of LRRK2 at serine 935 (pS935) and the phosphorylation of the Rab10 protein at threonine 73 (pT73).[7] A significant reduction in the levels of pS935-LRRK2 or pT73-Rab10 following treatment with the inhibitor indicates successful target engagement.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of LRRK2 activity (as measured by pS935-LRRK2 or pT73-Rab10). 1. Inhibitor concentration is too low.2. Treatment duration is too short.3. Inhibitor has degraded.4. Low LRRK2 expression in the cell line.1. Perform a dose-response experiment with a wider range of concentrations.2. Increase the treatment duration (e.g., up to 48 hours).3. Use a fresh stock of the inhibitor.4. Confirm LRRK2 expression in your cell model by Western blot or qPCR. Consider using a cell line with higher endogenous LRRK2 expression or an overexpression system.
High cell toxicity or death observed after treatment. 1. Inhibitor concentration is too high.2. Off-target effects of the inhibitor.3. Solvent (e.g., DMSO) toxicity.1. Lower the inhibitor concentration. Determine the EC50 for toxicity using a cell viability assay (e.g., MTT, CellTiter-Glo).2. Compare with other structurally different LRRK2 inhibitors to see if the toxicity is compound-specific.[6]3. Ensure the final solvent concentration is low and consistent across all treatment groups, including the vehicle control.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell passage number, confluency).2. Inconsistent inhibitor preparation.3. Technical variability in the assay.1. Standardize cell culture procedures. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.2. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution.3. Include appropriate positive and negative controls in every assay. Run technical replicates to assess intra-assay variability.
Difficulty detecting pS935-LRRK2 or pT73-Rab10 signal. 1. Low endogenous LRRK2 or Rab10 levels.2. Inefficient cell lysis or sample preparation.3. Poor antibody quality.1. Use a cell line known to have high LRRK2 expression (e.g., A549 cells, mouse embryonic fibroblasts).[8]2. Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]3. Validate your primary antibodies using positive controls (e.g., cells overexpressing LRRK2).

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used LRRK2 inhibitors from preclinical studies. "this compound" is a placeholder; researchers should refer to the specific inhibitor they are using.

Table 1: In Vitro Potency of Selected LRRK2 Inhibitors

InhibitorAssay TypeSystemIC50Reference
MLi-2Kinase AssayPurified LRRK20.76 nM[10]
MLi-2Cellular Assay (pS935)HEK293 cells1.4 nM[10]
GNE-7915Cellular Assay (pS935)U-2 OS cells80 nM (WT), 30 nM (G2019S)[11]
LRRK2-IN-1Kinase AssayPurified LRRK2 (WT)13 nM[12]
LRRK2-IN-1Kinase AssayPurified LRRK2 (G2019S)6 nM[12]
DNL201Cellular Assay (pS935)--[7]

Table 2: In Vivo Dosing and Effects of Selected LRRK2 Inhibitors

InhibitorAnimal ModelDoseRouteKey FindingsReference
MLi-2Mouse1-100 mg/kgOralDose-dependent inhibition of pS935-LRRK2 in brain and peripheral tissues.[13][13]
MLi-2MitoPark Mouse--Well-tolerated over 15 weeks; observed enlarged type II pneumocytes.[10][10]
GNE-7915Mouse100 mg/kgSubcutaneousPeak concentration in serum and brain at 1 hour, dissipated by 72 hours.[14][14]
GNE-7915Macaque30 mg/kg, twice daily-Induced mild, reversible cytoplasmic vacuolation of type II pneumocytes.[3][3]
DNL201Cynomolgus MacaquePharmacologically relevant dosesChronic administrationNot associated with adverse findings.[7]

Experimental Protocols

Protocol 1: Determining Optimal Inhibitor Concentration in Cell Culture
  • Cell Plating: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Treat the cells with the different inhibitor concentrations for a fixed duration (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Target Engagement Assay: Lyse the cells and perform a Western blot or a TR-FRET assay to measure the levels of pS935-LRRK2 or pT73-Rab10.

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity.

  • Data Analysis: Plot the percentage of inhibition of phosphorylation and cell viability against the inhibitor concentration to determine the IC50 (for inhibition) and CC50 (for cytotoxicity). The optimal concentration should provide significant target inhibition with minimal cytotoxicity.

Protocol 2: Time-Course of LRRK2 Inhibition
  • Cell Plating and Treatment: Plate cells as described in Protocol 1. Treat the cells with a fixed, optimal concentration of this compound determined from the dose-response experiment.

  • Time Points: Lyse the cells at various time points after treatment (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the cell lysates by Western blot or TR-FRET to determine the levels of pS935-LRRK2 or pT73-Rab10 at each time point.

  • Data Analysis: Plot the phosphorylation levels against time to determine the onset and duration of inhibitor effect. This will help in designing longer-term experiments.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects LRRK2_Mutations Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase LRRK2_Mutations->LRRK2 Hyperactivation Upstream_Kinases Upstream Kinases (e.g., CK1) Upstream_Kinases->LRRK2 Phosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy LRRK2_Inhibitor_1 This compound LRRK2_Inhibitor_1->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and point of intervention for this compound.

Experimental Workflow for Optimizing Treatment Duration

Treatment_Optimization_Workflow Start Start: Cell Culture Dose_Response Dose-Response Experiment (Varying Concentrations, Fixed Time) Start->Dose_Response Time_Course Time-Course Experiment (Optimal Concentration, Varying Times) Dose_Response->Time_Course Determine Optimal Concentration Endpoint_Analysis Functional Endpoint Analysis (e.g., Neurite Outgrowth, Cytotoxicity) Time_Course->Endpoint_Analysis Determine Optimal Duration Optimal_Parameters Define Optimal Treatment Duration and Frequency Endpoint_Analysis->Optimal_Parameters End Proceed with Experiment Optimal_Parameters->End

Caption: Workflow for optimizing LRRK2 inhibitor treatment duration and frequency.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem: Inconsistent or Unexpected Results Check_Inhibitor Verify Inhibitor Integrity (Fresh Stock, Proper Storage) Problem->Check_Inhibitor Is the inhibitor viable? Check_Cells Standardize Cell Culture (Passage, Confluency) Problem->Check_Cells Are the cells consistent? Check_Assay Validate Assay Performance (Controls, Replicates) Problem->Check_Assay Is the assay reliable? Re-evaluate_Parameters Re-evaluate Dose and Duration Check_Inhibitor->Re-evaluate_Parameters Check_Cells->Re-evaluate_Parameters Check_Assay->Re-evaluate_Parameters Solution Solution Found Re-evaluate_Parameters->Solution

Caption: A logical approach to troubleshooting common experimental issues.

References

common pitfalls when working with LRRK2 inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LRRK2 Inhibitor 1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Leucine-rich repeat kinase 2 (LRRK2).[1][2] It targets the kinase domain of LRRK2, preventing the phosphorylation of itself (autophosphorylation) and its downstream substrates.[1][3] This inhibition leads to a cascade of cellular events, including the dephosphorylation of LRRK2 at key sites like Serine 910 and Serine 935, which disrupts the binding of 14-3-3 proteins and alters the cytoplasmic localization of the LRRK2 protein.[4][5]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range, indicating its high potency. The specific values can vary slightly depending on the experimental conditions and the form of the LRRK2 enzyme used.

LRRK2 FormIC50 Value
Wild-Type (WT)13 nM[2][6]
G2019S Mutant6 nM[2][6]
A2016T Mutant2450 nM[7]
G2019S + A2016T Double Mutant3080 nM[7]

Q3: Is this compound selective?

This compound is considered highly selective for LRRK2. However, like many kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations. Known off-target kinases that can be inhibited by LRRK2-IN-1 include DCLK1, MAPK7, and to a lesser extent, others.[2][5] It is crucial to use the lowest effective concentration to minimize these off-target effects.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO up to 100 mM.[6][8] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[8] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[8]

Troubleshooting Guides

Problem 1: No or low inhibition of LRRK2 activity observed.

Possible Cause 1: Incorrect inhibitor concentration.

  • Solution: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For cellular assays, concentrations ranging from 100 nM to 1 µM are commonly used.[5]

Possible Cause 2: Inhibitor degradation.

  • Solution: Ensure that the inhibitor has been stored correctly and that the stock solution is not expired. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Possible Cause 3: Issues with the LRRK2 assay.

  • Solution: Validate your assay system. Use a positive control (e.g., a known potent LRRK2 inhibitor) and a negative control (vehicle only) to ensure the assay is performing as expected. Confirm the activity of your LRRK2 enzyme (recombinant or endogenous).

Possible Cause 4: Cell permeability issues.

  • Solution: While this compound is cell-permeable, its efficiency can vary between cell types. If you suspect poor permeability, you can try to increase the incubation time or use a different cellular model.

Problem 2: Off-target effects observed.

Possible Cause 1: High inhibitor concentration.

  • Solution: Use the lowest effective concentration of this compound that gives you the desired level of LRRK2 inhibition. A thorough dose-response analysis is critical.

Possible Cause 2: The observed phenotype is independent of LRRK2.

  • Solution: To confirm that the observed effect is due to LRRK2 inhibition, use a negative control compound that is structurally similar but inactive against LRRK2. Additionally, using a rescue experiment by overexpressing a drug-resistant LRRK2 mutant (e.g., A2016T) can help validate the on-target effect.[5][7] Another approach is to use siRNA or shRNA to knockdown LRRK2 and see if it phenocopies the effect of the inhibitor.

Problem 3: Cellular toxicity or unexpected cell death.

Possible Cause 1: High inhibitor concentration.

  • Solution: High concentrations of this compound can be cytotoxic.[2] Determine the cytotoxic concentration for your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Always work below the toxic concentration.

Possible Cause 2: Off-target effects leading to toxicity.

  • Solution: As mentioned previously, minimizing the inhibitor concentration is key. If toxicity persists even at low concentrations that effectively inhibit LRRK2, consider using a more selective LRRK2 inhibitor if available.

Possible Cause 3: Prolonged incubation time.

  • Solution: Long-term treatment with the inhibitor may lead to cellular stress and toxicity. Optimize the incubation time to the shortest duration required to observe the desired effect on LRRK2 activity.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol is for determining the IC50 of this compound using a purified recombinant LRRK2 enzyme and a peptide substrate.

Materials:

  • Recombinant LRRK2 enzyme (e.g., wild-type or G2019S mutant)

  • LRRKtide peptide substrate

  • This compound

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a reaction tube, combine the kinase buffer, recombinant LRRK2 enzyme, and LRRKtide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Assay for LRRK2 Inhibition (Western Blotting)

This protocol assesses the inhibition of LRRK2 in a cellular context by measuring the phosphorylation status of LRRK2 at Ser935.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2 like SH-SY5Y)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total-LRRK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH) to normalize the pSer935 signal.

  • Quantify the band intensities to determine the extent of LRRK2 dephosphorylation.

Visualizations

LRRK2_Signaling_Pathway cluster_inhibition Inhibition cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Inhibitor_1 This compound LRRK2 LRRK2 LRRK2_Inhibitor_1->LRRK2 Binds to ATP pocket pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation ADP ADP pLRRK2->ADP pSubstrate pSubstrate pLRRK2->pSubstrate Phosphorylates ATP ATP ATP->LRRK2 Substrate Substrate (e.g., Rab GTPases) Substrate->pSubstrate Cellular_Processes Altered Cellular Processes (e.g., Vesicular Trafficking) pSubstrate->Cellular_Processes

Caption: LRRK2 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment with This compound Problem Problem Encountered? Start->Problem No_Inhibition No/Low Inhibition Problem->No_Inhibition Yes Off_Target Off-Target Effects Problem->Off_Target Yes Toxicity Cellular Toxicity Problem->Toxicity Yes End Successful Experiment Problem->End No Check_Concentration Verify Concentration (Dose-Response) No_Inhibition->Check_Concentration Check_Reagents Check Inhibitor Stability & Assay Components No_Inhibition->Check_Reagents Use_Controls Use Negative Control Compound & LRRK2 Knockdown/Mutant Off_Target->Use_Controls Lower_Concentration Lower Inhibitor Concentration Off_Target->Lower_Concentration Toxicity->Lower_Concentration Optimize_Time Optimize Incubation Time Toxicity->Optimize_Time Viability_Assay Perform Cell Viability Assay Toxicity->Viability_Assay

Caption: A logical workflow for troubleshooting common issues with this compound.

References

impact of serum proteins on LRRK2 inhibitor 1 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LRRK2 inhibitors, focusing on the impact of serum proteins on inhibitor efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the IC₅₀ of my LRRK2 inhibitor significantly higher in cell-based assays compared to biochemical assays?

A1: This is a common observation and is often attributed to the presence of serum proteins, such as albumin, in cell culture media (e.g., Fetal Bovine Serum, FBS).

  • Protein Binding: LRRK2 inhibitors, particularly hydrophobic ones, can bind to serum proteins. This interaction reduces the free, unbound concentration of the inhibitor available to enter the cell and engage with the LRRK2 target.

  • Effective Concentration: The IC₅₀ value in a biochemical assay reflects the concentration needed to inhibit the purified enzyme directly. In contrast, a cell-based IC₅₀ reflects the total concentration in the media required to achieve sufficient intracellular unbound concentration for target inhibition. Only the unbound fraction of the inhibitor is pharmacologically active.

Q2: My LRRK2 inhibitor shows excellent potency in vitro but has poor efficacy in vivo. What are the potential reasons related to serum proteins?

A2: Poor in vivo efficacy despite good in vitro potency is a frequent challenge in drug development. High plasma protein binding is a primary cause.

  • Pharmacokinetics (PK): Extensive binding to plasma proteins can significantly alter the inhibitor's pharmacokinetic properties. It can limit the volume of distribution, reduce the rate of clearance, and, most importantly, lower the concentration of free drug available to cross biological membranes and reach target tissues like the brain.[1]

  • Target Engagement: For an inhibitor to be effective, its unbound concentration in plasma must reach and be sustained above the IC₅₀ for the LRRK2 target in the relevant tissue.[1] If plasma protein binding is excessively high (e.g., >99.5%), achieving the necessary unbound concentration can be difficult without administering very high doses, which may lead to off-target toxicity.[2]

Troubleshooting Guide

Issue: High discrepancy between biochemical and cellular IC₅₀ values.

Potential Cause Troubleshooting Step Expected Outcome
High Serum Protein Binding 1. Perform a plasma protein binding assay (e.g., equilibrium dialysis).2. Re-run the cellular assay in low-serum or serum-free media (if tolerated by the cells).3. Measure the cellular IC₅₀ and correct for the unbound fraction determined in the binding assay.1. Provides the percentage of inhibitor bound to plasma proteins.2. The IC₅₀ in low-serum media should be lower and closer to the biochemical IC₅₀.3. The corrected IC₅₀ will more accurately reflect the inhibitor's intrinsic cellular potency.
Cell Permeability Issues Determine the inhibitor's permeability using a PAMPA or Caco-2 assay.Low permeability will result in a lower intracellular concentration, leading to a higher apparent IC₅₀.
Active Efflux Use cell lines with and without known efflux transporters (e.g., P-gp) or use a known efflux pump inhibitor in your assay.If the IC₅₀ decreases in the presence of an efflux inhibitor, it suggests the compound is being actively removed from the cell.

Issue: Inconsistent results in cellular LRRK2 phosphorylation assays (e.g., pS935).

Potential Cause Troubleshooting Step Expected Outcome
Variable Serum Lots Test multiple lots of FBS or use a single, qualified batch for all related experiments. Serum composition can vary between lots.Reduced variability in assay results and more consistent IC₅₀ values.
Inhibitor Degradation/Metabolism Measure inhibitor concentration in the cell culture media over the course of the experiment using LC-MS/MS.Determines the stability of the compound under assay conditions. Rapid degradation would lead to a loss of efficacy over time.
Assay Incubation Time Perform a time-course experiment (e.g., 15 min, 1 hr, 2 hr, 24 hr) to determine the optimal incubation time for observing maximal LRRK2 dephosphorylation.[3]Identifies the time to reach steady-state inhibition and ensures the assay endpoint is appropriate.

Quantitative Data Summary

The efficacy of LRRK2 inhibitors is highly dependent on the experimental context. As shown below, the concentration required for target inhibition varies significantly between purified enzyme assays and cellular environments, largely due to factors like protein binding and cell permeability.

Table 1: Comparison of IC₅₀ Values for Representative LRRK2 Inhibitors

InhibitorAssay TypeTargetIC₅₀ (nM)Key Considerations
LRRK2-IN-1 BiochemicalLRRK2 (WT)13Measures direct enzyme inhibition without serum.[3]
BiochemicalLRRK2 (G2019S)6Higher potency against the common pathogenic mutant.[3]
Cellular (HEK293)pS935-LRRK2~300 - 1000Cellular IC₅₀ is ~20-80 fold higher, likely due to protein binding in 10% FBS media and other cellular factors.[3]
MLi-2 BiochemicalLRRK2 (G2019S)0.76A highly potent and selective inhibitor.[4]
Cellular (A549)pS935-LRRK21.4Excellent translation from biochemical to cellular potency, suggesting good permeability and lower impact from serum binding.[4]
In Vivo (Mouse Brain)Unbound Plasma IC₅₀0.8The effective concentration of unbound drug needed in plasma to inhibit the target in the brain.[1]
GNE-7915 In Vivo (Mouse Brain)Unbound Plasma IC₅₀98Higher unbound concentration needed, indicating potentially higher protein binding or lower brain penetration compared to MLi-2.[1]

Visualized Workflows and Pathways

LRRK2 Signaling and Inhibition

The following diagram illustrates a simplified LRRK2 signaling pathway. Pathogenic mutations like G2019S increase LRRK2's kinase activity, leading to hyperphosphorylation of substrates such as Rab GTPases. LRRK2 inhibitors block this activity at the ATP-binding site.

LRRK2_Signaling cluster_0 Cellular Environment (with Serum Proteins) ATP ATP LRRK2_Active LRRK2-G2019S (Hyperactive) ATP->LRRK2_Active Activates Inhibitor_Total Total Inhibitor (in media) Inhibitor_Bound Bound Inhibitor (Inactive) Inhibitor_Total->Inhibitor_Bound Binds to Inhibitor_Free Free Inhibitor (Active) Inhibitor_Total->Inhibitor_Free Unbound Fraction Serum_Protein Serum Protein (e.g., Albumin) Inhibitor_Free->LRRK2_Active Inhibits LRRK2_Inactive LRRK2 (Inactive) Rab10 Rab10 LRRK2_Active->Rab10 Phosphorylates pRab10 p-Rab10 Downstream Altered Vesicular Trafficking pRab10->Downstream Leads to

Caption: LRRK2 signaling pathway and the impact of serum protein binding on inhibitor availability.

Logical Flow: From Total to Active Inhibitor

This diagram shows the relationship between the total inhibitor concentration added to an assay and the pharmacologically active unbound concentration that determines efficacy.

Inhibitor_Binding Total Total Inhibitor Concentration (C_total) Bound Protein-Bound Inhibitor (C_bound) Total->Bound Fraction Bound (fb) Unbound Unbound (Free) Inhibitor (C_free) Total->Unbound Fraction Unbound (fu) fu = 1 - fb Efficacy Target Inhibition & Biological Effect Unbound->Efficacy Drives Efficacy

Caption: Relationship between total, bound, and unbound inhibitor concentrations.

Experimental Workflow for Assessing Inhibitor Efficacy

This workflow outlines the typical progression for testing an LRRK2 inhibitor, highlighting where serum proteins are a critical factor.

Experimental_Workflow cluster_serum Serum/Plasma Introduced A Step 1: Biochemical Assay (e.g., In vitro Kinase Assay) B Step 2: Plasma Protein Binding Assay (e.g., Equilibrium Dialysis) A->B Determine Unbound Fraction E Data Analysis & Correlation (Biochemical vs. Cellular vs. In Vivo) A->E C Step 3: Cellular Assay (e.g., pLRRK2 in HEK293 cells) B->C Inform Cellular Dosing D Step 4: In Vivo PK/PD Study (e.g., Mouse model) C->D Validate Cellular Potency D->E Assess In Vivo Efficacy

Caption: Standard workflow for evaluating LRRK2 inhibitor efficacy.

Detailed Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is adapted from standard methods to measure the direct inhibitory activity on purified LRRK2 enzyme.[5][6]

Objective: To determine the IC₅₀ of LRRK2 Inhibitor 1 against purified LRRK2 protein.

Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 20 mM β-Glycerol phosphate[5]

  • ATP solution (10 mM stock)

  • MgCl₂ (2 M stock)

  • [γ-³²P] ATP

  • This compound (serial dilutions in DMSO)

  • 5x Laemmli sample buffer

  • SDS-PAGE gels (12%), running buffer, and transfer apparatus

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction pre-mix in a microcentrifuge tube on ice:

    • Recombinant LRRK2 protein (e.g., 10-20 nM final concentration)

    • Kinase Assay Buffer to a volume of 19.5 µL.

  • Add 0.5 µL of this compound dilution (or DMSO for control). The final DMSO concentration should not exceed 1%.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding 5 µL of a reaction buffer containing:

    • 10 mM ATP

    • 20 mM MgCl₂

    • 2.5 µg MBP

    • 0.5 µCi [γ-³²P] ATP

  • Incubate the reaction for 30 minutes at 30°C with gentle agitation.

  • Stop the reaction by adding 6.25 µL of 5x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load samples onto a 12% SDS-PAGE gel and run to separate proteins.

  • Transfer the proteins to a PVDF membrane.

  • Expose the membrane to a phosphor screen overnight.

  • Image the screen and quantify the band intensity corresponding to phosphorylated MBP.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC₅₀ value.

Protocol 2: Cell-Based LRRK2 Target Engagement Assay

This protocol measures the ability of an inhibitor to block LRRK2 activity inside a cell by quantifying the phosphorylation of LRRK2 at Serine 935 (pS935), a common biomarker of target engagement.[7]

Objective: To determine the cellular IC₅₀ of this compound.

Materials:

  • HEK293 cells stably overexpressing GFP-LRRK2 (WT or G2019S).

  • Culture Medium: DMEM supplemented with 10% FBS, 2 mM glutamine, and antibiotics.[7]

  • This compound (serial dilutions).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-LRRK2 (total).

  • Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse IgG.

  • Western blot equipment and imaging system (e.g., Odyssey).

Procedure:

  • Plate HEK293-GFP-LRRK2 cells in 12-well plates and grow to ~80-90% confluency.

  • Prepare serial dilutions of this compound in complete culture medium (containing 10% FBS).

  • Remove the old medium from the cells and add the medium containing the inhibitor dilutions (or DMSO as a vehicle control).

  • Incubate the cells for 90 minutes at 37°C.[3]

  • After incubation, wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well by adding 100 µL of ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize all samples to the same protein concentration with Lysis Buffer and add Laemmli sample buffer.

  • Perform Western blotting using primary antibodies against pS935-LRRK2 and total LRRK2. The total LRRK2 signal will be used for normalization.

  • Use fluorescently-labeled secondary antibodies for detection and quantify band intensities.

  • For each sample, calculate the ratio of pS935-LRRK2 to total LRRK2.

  • Plot the normalized pS935 signal against the inhibitor concentration to determine the cellular IC₅₀.

References

Technical Support Center: Refining Delivery Methods for LRRK2 Inhibitor 1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with LRRK2 inhibitor 1 (also known as LRRK2-IN-1) in animal models.

I. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the in vivo administration of this compound.

Question Answer
1. Why am I not observing significant inhibition of LRRK2 kinase activity in the brain after systemic administration of this compound? This compound has been reported to have low brain penetrance. Following intraperitoneal (i.p.) administration of 100 mg/kg in mice, significant inhibition of LRRK2 phosphorylation was observed in the kidney, but not in the brain. The unbound brain-to-plasma ratio for LRRK2-IN-1 in rats has been measured to be very low (0.03 at 1 hour post-injection). To achieve central nervous system (CNS) target engagement, you may need to consider alternative, more brain-penetrant LRRK2 inhibitors or explore direct CNS delivery methods if experimentally feasible.
2. My animals are showing signs of distress or toxicity after administration. What could be the cause? Adverse effects can stem from either the inhibitor itself or the vehicle used for delivery. Some LRRK2 inhibitors have been associated with on-target effects in peripheral organs like the lungs and kidneys. Additionally, the vehicle components can cause toxicity. High concentrations of DMSO, for example, can lead to sedation, motor impairment, and hemolysis. It is crucial to include a vehicle-only control group to differentiate between vehicle- and compound-related toxicity. If toxicity is observed, consider reducing the concentration of organic solvents in your formulation or exploring alternative, better-tolerated vehicles.
3. I am having difficulty dissolving this compound for my in vivo studies. What can I do? This compound has poor aqueous solubility. A common approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then further dilute it in a vehicle containing co-solvents and/or surfactants. A recommended formulation for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline. It is critical to prepare the formulation fresh and ensure complete dissolution before administration. Sonication may aid in dissolution. If precipitation occurs, the formulation is not suitable for injection.
4. How can I confirm that my delivery method is effective at engaging the LRRK2 target in my tissue of interest? Target engagement can be assessed by measuring the phosphorylation status of LRRK2 or its downstream substrates. A common biomarker for LRRK2 kinase activity is the phosphorylation of LRRK2 at Serine 935 (pS935). A reduction in the pS935/total LRRK2 ratio in tissue lysates following inhibitor treatment indicates target engagement. Another downstream substrate that can be assessed is the phosphorylation of Rab10 at Threonine 73 (pT73). Western blotting or ELISA are common methods for these measurements.
5. What are the key differences in pharmacokinetic profiles between intraperitoneal (i.p.) and oral (p.o.) administration of LRRK2 inhibitors? The pharmacokinetic profile, including bioavailability and peak plasma concentration (Cmax), can vary significantly between i.p. and p.o. administration. Generally, i.p. administration leads to higher and more rapid peak plasma concentrations compared to oral gavage. However, oral administration may be preferred for chronic dosing studies to minimize stress on the animals. For a related LRRK2 inhibitor, oral bioavailability was found to be low (6.4%). It is recommended to perform a pilot pharmacokinetic study to determine the optimal route and dosing regimen for your specific experimental goals.

II. Quantitative Data on this compound

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Reference
LRRK2 (Wild-Type)13
LRRK2 (G2019S Mutant)6

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, i.p.)

ParameterValueReference
Total Brain/Plasma Ratio (15 min)~0.13
Total Brain/Plasma Ratio (1 hr)~0.13
Unbound Brain/Plasma Ratio (1 hr)0.03

III. Detailed Experimental Protocols

A. Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

**Protocol (for a final concentration of 10 mg/mL):

Validation & Comparative

Validating the On-Target Effects of LRRK2 Inhibitor 1 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, and validating the on-target effects of its inhibitors is crucial for drug development. This guide provides a comparative analysis of "LRRK2 Inhibitor 1" against other well-characterized LRRK2 inhibitors, GNE-7915 and MLi-2, with a focus on cellular assays to confirm target engagement and pathway modulation.

Comparative Analysis of LRRK2 Inhibitors

The efficacy of a kinase inhibitor is determined by its potency, selectivity, and on-target engagement in a cellular context. Below is a summary of key quantitative data for this compound and its alternatives.

InhibitorTargetIn Vitro IC50 (nM)Cellular IC50 (nM)Key Off-Target Effects/Notes
This compound LRRK2 (WT)13Not specifiedInhibits DCLK1 kinase (IC50 = 2.61 nM).[1] Some studies suggest potential off-target activities in cellular readouts like neurite outgrowth.[2]
LRRK2 (G2019S)6Not specified
GNE-7915 LRRK29 (Ki = 1 nM)9 (pLRRK2)Highly selective; out of 187 kinases, only TTK showed >50% inhibition at 0.1 µM.[3][4] Identified as a moderately potent 5-HT2B antagonist.[3] Associated with on-target lung toxicity in preclinical animal models.[5]
MLi-2 LRRK20.761.4 (pSer935 LRRK2)Exceptional potency and high selectivity (>295-fold against 300 kinases).[6][7][8] Morphologic changes in the lung (enlarged type II pneumocytes) observed in treated mice, suggesting on-target toxicity.[6][8]

LRRK2 Signaling Pathway and Points of Inhibition

LRRK2 is a complex protein with both kinase and GTPase activity, implicated in various cellular processes. LRRK2 inhibitors primarily target the kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 GTP/GDP Exchange GTP/GDP Exchange GTP/GDP Exchange->LRRK2 pLRRK2_S1292 pLRRK2 (S1292) (Autophosphorylation) LRRK2->pLRRK2_S1292 Kinase Activity pLRRK2_S935 pLRRK2 (S935) LRRK2->pLRRK2_S935 Rab10 Rab10 LRRK2->Rab10 Kinase Activity Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics pRab10_T73 pRab10 (T73) Rab10->pRab10_T73 Vesicle_Trafficking Vesicle Trafficking pRab10_T73->Vesicle_Trafficking Inhibitor 1 This compound Inhibitor 1->LRRK2

Figure 1: LRRK2 Signaling Pathway and Inhibition.

Experimental Workflow for Validating On-Target Effects

A multi-step experimental approach is necessary to rigorously validate the on-target effects of a LRRK2 inhibitor in a cellular context. This workflow combines direct target engagement assays with the quantification of downstream signaling events.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_readouts Data Analysis & Interpretation A Plate cells (e.g., HEK293, SH-SY5Y, or primary neurons) B Treat cells with this compound (dose-response and time-course) A->B C Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) B->C D Western Blot Analysis (Downstream Signaling) B->D E ELISA / TR-FRET (High-Throughput Quantification) B->E F Quantify thermal stabilization of LRRK2 C->F G Measure levels of pLRRK2 (S1292, S935) and pRab10 (T73) D->G H Determine IC50 values for phospho-protein reduction E->H I Compare with alternative inhibitors F->I G->I H->I

Figure 2: Experimental Workflow for Inhibitor Validation.

Key Experimental Protocols

Western Blot for LRRK2 Phosphorylation

This protocol is adapted for the detection of total LRRK2, pLRRK2 (S935), and phospho-Rab proteins.[9][10]

a. Cell Lysis:

  • Culture cells in 6-well or 12-well plates and treat with LRRK2 inhibitor as required. A positive control using a known LRRK2 inhibitor like MLi-2 (100 nM for 1 hour) is recommended.[9]

  • Wash cells with ice-cold PBS.

  • Add lysis buffer (e.g., 100 µl for a 12-well) containing protease and phosphatase inhibitors.

  • Incubate on ice for 10 minutes, then vortex.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Coomassie-based assay.

b. Sample Preparation and Electrophoresis:

  • Prepare protein lysates by adding LDS sample buffer and a reducing agent. Aim for a final protein concentration of 1-2 µg/µL.

  • Load 10-15 µg of total protein per lane on a NuPAGE gel.

  • Run the gel using appropriate running buffer (e.g., MOPS for LRRK2).[11]

c. Protein Transfer:

  • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., Bio-Rad Trans-Blot Turbo).

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies (e.g., anti-pLRRK2 S1292, anti-pLRRK2 S935, anti-pRab10 T73, anti-total LRRK2, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in intact cells.[12][13]

a. Cell Treatment:

  • Harvest cells and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Add the LRRK2 inhibitor at various concentrations or a vehicle control (DMSO).

  • Incubate at 37°C for a defined period (e.g., 1 hour) to allow for compound entry and binding.

b. Thermal Challenge:

  • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A temperature gradient is used to determine the melting curve of the protein.

  • Cool the samples back to room temperature.

c. Cell Lysis and Protein Separation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured protein fraction.

d. Protein Detection:

  • Analyze the amount of soluble LRRK2 in the supernatant by Western blot, ELISA, or other protein detection methods.

  • Plot the amount of soluble LRRK2 as a function of temperature for both inhibitor-treated and vehicle-treated samples.

  • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.

Logical Framework for Data Interpretation

The validation of on-target effects relies on a logical progression from direct binding to functional consequences.

Logical_Framework cluster_hypothesis Hypothesis cluster_evidence Lines of Evidence cluster_conclusion Conclusion A This compound directly binds to and inhibits LRRK2 kinase activity in cells. B Direct Target Engagement (CETSA) A->B C Inhibition of Autophosphorylation (Western Blot for pLRRK2 S1292) A->C D Modulation of a Cellular Biomarker (Western Blot for pLRRK2 S935) A->D E Inhibition of Substrate Phosphorylation (Western Blot for pRab10 T73) A->E F Validated On-Target Effect B->F C->F D->F E->F

Figure 3: Logical Flow of On-Target Validation.

Conclusion

Validating the on-target effects of this compound requires a systematic approach. By comparing its potency and selectivity with established inhibitors like GNE-7915 and MLi-2, and by employing a combination of target engagement and downstream signaling assays, researchers can build a comprehensive profile of the inhibitor's cellular activity. The provided protocols and workflows offer a robust framework for these critical validation studies. It is also imperative to consider potential off-target effects and on-target toxicities, as highlighted by the comparative data, to fully assess the therapeutic potential of any new LRRK2 inhibitor.

References

A Preclinical Head-to-Head: Dissecting the Potency and Properties of LRRK2 Inhibitors MLi-2, LRRK2-IN-1, and PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors presents a promising frontier in the quest for disease-modifying therapies for Parkinson's disease. This guide offers an objective comparison of three key preclinical tool compounds: MLi-2, LRRK2-IN-1, and PF-06447475. By examining their performance through supporting experimental data, this document aims to provide a clear, data-driven resource for selecting the appropriate inhibitor for preclinical research.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation, leading to increased kinase activity, being the most common. This has spurred the development of potent and selective LRRK2 kinase inhibitors. Here, we delve into the preclinical profiles of three such inhibitors that have been instrumental in advancing our understanding of LRRK2 biology and its role in disease.

Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the key quantitative data for MLi-2, LRRK2-IN-1, and PF-06447475, offering a direct comparison of their potency, cellular activity, and pharmacokinetic properties.

Inhibitor Biochemical IC50 (WT LRRK2) Biochemical IC50 (G2019S LRRK2) Cellular IC50 (pLRRK2 S935) Kinase Selectivity Brain Penetrant
MLi-2 0.76 nM[1][2][3][4]0.76 nM[5]1.4 nM[1][2][3][4]>295-fold selective over 300 kinases[1][2][3][4]Yes[6]
LRRK2-IN-1 13 nM[5][7][8][9]6 nM[5][7][8][9]~50-100 nM (inhibition of pS910/S935)[7]Selective against a panel of 442 kinases[7]No[7]
PF-06447475 3 nM[10][11][12][13]11 nM[5][11]<10 nM (in Raw264.7 cells)[14]High selectivity[15]Yes[10][15]

Table 1: In Vitro and In Vivo Properties of LRRK2 Inhibitors.

LRRK2 Signaling Pathway and Inhibitor Action

The LRRK2 protein is a complex, multi-domain enzyme. Its kinase activity is central to its pathological role in Parkinson's disease. LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking. The G2019S mutation enhances this kinase activity, leading to downstream cellular dysfunction. LRRK2 inhibitors act by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling cluster_2 Inhibitor Action LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Altered Cellular_Dysfunction Cellular Dysfunction Vesicular_Trafficking->Cellular_Dysfunction LRRK2_Inhibitor LRRK2 Inhibitor (MLi-2, LRRK2-IN-1, PF-06447475) LRRK2_Inhibitor->LRRK2_active Inhibition

LRRK2 signaling pathway and mechanism of inhibitor action.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of LRRK2 inhibitors.

  • Reagents and Materials:

    • Recombinant human LRRK2 (WT or G2019S)

    • LRRKtide (a synthetic peptide substrate)

    • ATP

    • Lanthanide-labeled anti-phospho-LRRKtide antibody

    • Europium-labeled streptavidin

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test inhibitors (serially diluted)

  • Procedure:

    • Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of LRRK2 enzyme solution to each well.

    • Add 4 µL of a mixture of LRRKtide substrate and ATP to initiate the kinase reaction.

    • Incubate the plate at room temperature for 1-2 hours.

    • Add 10 µL of detection mix containing the anti-phospho-LRRKtide antibody and streptavidin.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to 620 nm.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol details the measurement of LRRK2 inhibitor potency in a cellular context by assessing the phosphorylation of LRRK2 at Serine 935.

  • Cell Culture and Treatment:

    • Culture cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2 or a cell line with endogenous expression like Raw264.7 macrophages) in appropriate media.

    • Treat cells with various concentrations of the LRRK2 inhibitor or DMSO for 1-2 hours.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-LRRK2 (pS935) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pLRRK2 signal to the total LRRK2 signal.

    • Plot the normalized pLRRK2 levels against the inhibitor concentration to determine the cellular IC50.

Experimental Workflow for Preclinical Evaluation of LRRK2 Inhibitors

The preclinical evaluation of LRRK2 inhibitors typically follows a staged approach, from initial biochemical screening to in vivo efficacy studies in animal models of Parkinson's disease.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Potency (IC50 vs. WT & G2019S) Kinase_Selectivity Kinase Selectivity Profiling Biochemical_Assay->Kinase_Selectivity Cellular_Potency Cellular Potency (pLRRK2 Inhibition) Biochemical_Assay->Cellular_Potency Toxicity_Assay Cellular Toxicity Cellular_Potency->Toxicity_Assay Pharmacokinetics Pharmacokinetics (Brain Penetration) Cellular_Potency->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Target Engagement in Brain) Pharmacokinetics->Pharmacodynamics Efficacy_Models Efficacy in PD Models (e.g., a-synuclein models) Pharmacodynamics->Efficacy_Models

A typical experimental workflow for preclinical LRRK2 inhibitor evaluation.

Logical Comparison of Inhibitors

MLi-2, LRRK2-IN-1, and PF-06447475 each possess distinct characteristics that make them suitable for different research applications.

Inhibitor_Comparison cluster_MLi2 MLi-2 cluster_LRRK2IN1 LRRK2-IN-1 cluster_PF06447475 PF-06447475 MLi2_Potency High Potency (Sub-nanomolar IC50) MLi2_Selectivity Excellent Selectivity MLi2_Potency->MLi2_Selectivity MLi2_Brain Brain Penetrant MLi2_Selectivity->MLi2_Brain MLi2_InVivo Established In Vivo Tool MLi2_Brain->MLi2_InVivo LRRK2IN1_Potency Good Potency (Low nanomolar IC50) LRRK2IN1_Selectivity High Selectivity LRRK2IN1_Potency->LRRK2IN1_Selectivity LRRK2IN1_Brain Poor Brain Penetration LRRK2IN1_Selectivity->LRRK2IN1_Brain LRRK2IN1_InVitro Primarily for In Vitro / Peripheral Studies LRRK2IN1_Brain->LRRK2IN1_InVitro PF_Potency High Potency (Low nanomolar IC50) PF_Selectivity High Selectivity PF_Potency->PF_Selectivity PF_Brain Brain Penetrant PF_Selectivity->PF_Brain PF_InVivo Demonstrated In Vivo Efficacy PF_Brain->PF_InVivo

Logical comparison of key features of the three LRRK2 inhibitors.

Discussion and Conclusion

This comparative guide highlights the distinct preclinical profiles of MLi-2, LRRK2-IN-1, and PF-06447475.

MLi-2 stands out for its exceptional potency and well-documented brain penetration, making it a gold-standard tool for in vivo studies investigating the central effects of LRRK2 inhibition.[1][6] Its high selectivity minimizes the potential for off-target effects, a critical consideration for mechanistic studies.[1][2][3][4]

LRRK2-IN-1 , as one of the first selective LRRK2 inhibitors, has been pivotal in the initial pharmacological validation of LRRK2 as a therapeutic target.[7][16] Its primary limitation is its poor brain-barrier permeability, which restricts its use to in vitro experiments or for studying the peripheral effects of LRRK2 inhibition.[7]

PF-06447475 offers a compelling profile with high potency, selectivity, and brain penetrance.[10][15] Preclinical studies have demonstrated its efficacy in rodent models of Parkinson's disease, where it has been shown to mitigate neurodegeneration and neuroinflammation.[17]

References

comparative analysis of LRRK2 inhibitor 1 and GNE-7915.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of LRRK2 Inhibitor 1 and GNE-7915 for Researchers

This guide provides a detailed comparative analysis of two prominent research inhibitors of Leucine-rich repeat kinase 2 (LRRK2): LRRK2-IN-1 and GNE-7915. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical, cellular, and pharmacokinetic properties of these two compounds, supported by experimental data.

Introduction to LRRK2 and Its Inhibitors

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a key therapeutic target. Small molecule inhibitors of LRRK2 are therefore crucial tools for both basic research into LRRK2 biology and as potential therapeutic agents. LRRK2-IN-1 was one of the first potent and selective inhibitors to be developed, while GNE-7915 is a later-generation inhibitor known for its excellent brain penetrance and in vivo efficacy. Both are classified as type I kinase inhibitors, binding to the ATP pocket of the kinase domain in its active conformation.[1][2][3]

Biochemical and Cellular Activity

A direct comparison of the in vitro potency and cellular activity of LRRK2-IN-1 and GNE-7915 reveals differences in their inhibitory profiles against wild-type (WT) and mutant forms of LRRK2.

ParameterLRRK2-IN-1GNE-7915
Biochemical IC50 (WT LRRK2) 13 nM9 nM
Biochemical IC50 (G2019S LRRK2) 6 nMNot explicitly stated, but potent
Biochemical Ki Not explicitly stated1 nM
Cellular IC50 (pLRRK2) ~1-3 µM (HEK293, WT)9 nM (HEK293)

Data Sources: [4],[5]

GNE-7915 demonstrates superior potency in cellular assays, a critical factor for in vivo studies where achieving sufficient target engagement at lower concentrations is desirable.

Kinase Selectivity

The selectivity of a kinase inhibitor is paramount to minimize off-target effects. Both LRRK2-IN-1 and GNE-7915 have been profiled against large panels of kinases to assess their specificity.

ParameterLRRK2-IN-1GNE-7915
Primary Off-Targets (>50% inhibition) DCLK2 (IC50 = 45 nM), MAPK7 (EC50 = 160 nM) and 10 other kinases at 10 µMTTK, ALK
Kinase Panel Size for Profiling 442 kinases (KINOMEscan™)187 kinases (Invitrogen), 392 kinases (DiscoverX KinomeScan)

Data Sources: [4],[6]

GNE-7915 exhibits a more selective profile, with significant inhibition observed for only a few other kinases at concentrations well above its LRRK2 Ki.

Pharmacokinetic Properties

A major distinguishing feature between these two inhibitors is their pharmacokinetic profile, particularly concerning brain penetration.

ParameterLRRK2-IN-1GNE-7915
Brain Penetration Poor/Impermeable through the BBBExcellent
In Vivo Efficacy (Brain pLRRK2) No significant inhibition in the brainDose-dependent inhibition in the brain
Half-life (mice) 4.5 hoursLong half-life reported in rats
In Vivo Models Used MiceBAC transgenic mice (hLRRK2 G2019S), Rats, Cynomolgus monkeys

Data Sources: [7],[5]

GNE-7915 was specifically designed for central nervous system (CNS) activity and demonstrates robust brain penetration and subsequent target engagement in vivo, a limitation of LRRK2-IN-1.[7]

Experimental Protocols

Biochemical LRRK2 Kinase Assay (Illustrative Protocol)

This protocol is a generalized representation based on commonly used methods for assessing LRRK2 kinase activity in vitro.

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (LRRK2-IN-1 or GNE-7915) at various concentrations or a DMSO control.

  • Enzyme Addition: Add 2 µl of recombinant LRRK2 enzyme (WT or G2019S mutant) in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • Substrate/ATP Mix: Initiate the reaction by adding 2 µl of a substrate/ATP mixture. The substrate can be a peptide like LRRKtide (0.2µg/µl) and the ATP concentration is typically kept near the Km for LRRK2 (e.g., 10 µM).

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before reading the luminescence. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

Reference: [8]

Cellular LRRK2 Phosphorylation Assay (TR-FRET)

This protocol describes a high-throughput method to measure the phosphorylation of LRRK2 at Ser935 in a cellular context.

  • Cell Plating: Seed cells (e.g., HEK293) expressing GFP-tagged LRRK2 (WT or mutant) in a suitable multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of LRRK2-IN-1 or GNE-7915 for a specified time (e.g., 90 minutes).

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • Antibody Addition: Add a terbium-labeled anti-phospho-Ser935 LRRK2 antibody.

  • TR-FRET Detection: In the presence of the GFP-LRRK2 and the terbium-labeled antibody, a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal is generated when the antibody binds to the phosphorylated Ser935 residue. The signal is read on a plate reader capable of TR-FRET measurements. A decrease in the TR-FRET signal indicates inhibition of LRRK2 activity.

Reference: [2]

In Vivo Pharmacodynamic Study in Mice

This protocol outlines a general procedure to assess the in vivo efficacy of LRRK2 inhibitors.

  • Animal Model: Utilize appropriate mouse models, such as BAC transgenic mice expressing human LRRK2 with the G2019S mutation.

  • Dosing: Administer the inhibitor (e.g., GNE-7915 at 50 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group should be included.

  • Tissue Collection: At various time points post-dosing, euthanize the animals and collect tissues of interest, such as the brain and kidneys.

  • Lysate Preparation: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform western blotting on the tissue lysates to detect the levels of phosphorylated LRRK2 (e.g., at Ser935) and total LRRK2. A decrease in the ratio of phosphorylated LRRK2 to total LRRK2 indicates target engagement by the inhibitor.

Reference: [5]

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibitor Mechanism LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates G2019S G2019S Mutation G2019S->LRRK2 Increases Activity Downstream_Effectors Downstream Effectors Rab_GTPases->Downstream_Effectors Cellular_Processes Vesicular Trafficking, Autophagy, Cytoskeletal Dynamics Downstream_Effectors->Cellular_Processes LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibits GNE_7915 GNE-7915 GNE_7915->LRRK2 Inhibits Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 In Vivo Analysis Biochemical_Assay Biochemical Kinase Assay Selectivity_Profiling KinomeScan Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cellular pLRRK2 (TR-FRET/Western) Biochemical_Assay->Cellular_Assay PK_Study Pharmacokinetics (PK) Cellular_Assay->PK_Study PD_Study Pharmacodynamics (PD - pLRRK2) PK_Study->PD_Study

References

A Comparative Guide to the Reproducibility of LRRK2 Inhibitor 1 (LRRK2-IN-1) and Other Key LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for LRRK2 inhibitor 1 (LRRK2-IN-1) against other notable LRRK2 inhibitors. The data presented is collated from various preclinical and clinical studies to aid in the evaluation and reproducibility of these compounds for research and development in Parkinson's disease and other LRRK2-associated pathologies.

Introduction to LRRK2 Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a critical therapeutic target for Parkinson's disease (PD), as mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease. These mutations often lead to hyperactivity of the LRRK2 kinase, which is implicated in a cascade of neurotoxic cellular events, including disruption of signaling pathways and neuronal damage. LRRK2 inhibitors aim to counteract this hyperactivity, thereby offering a potential avenue to slow or halt the progression of neurodegeneration. This guide focuses on LRRK2-IN-1, one of the earliest selective inhibitors, and compares its performance with other preclinical and clinical-stage inhibitors.

Quantitative Performance of LRRK2 Inhibitors

The following tables summarize the in vitro potency of several key LRRK2 inhibitors against wild-type (WT) LRRK2 and its common pathogenic mutant, G2019S. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Potency (IC50) of LRRK2 Inhibitors

InhibitorLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)LRRK2 A2016T IC50 (nM)Reference(s)
LRRK2-IN-1 1362450
GNE-7915 9--
PF-06447475 311-
JH-II-127 6.62.247.7
CZC-25146 4.766.87-
CZC-54252 1.281.85-
Staurosporine 21.8-

Note: A lower IC50 value indicates greater potency. GNE-7915's reported IC50 of 9 nM does not specify the LRRK2 variant in some sources, while another reports it as 1.9 nM.

Table 2: Profile of Clinically Investigated LRRK2 Inhibitors

InhibitorDevelopment StageKey Published FindingsReference(s)
DNL151 (BIIB122) Phase 2Generally well-tolerated in Phase 1/1b studies. Achieved robust reduction in pS935 LRRK2 and pT73 Rab10. Showed dose-dependent reduction of the lysosomal biomarker BMP in urine.
NEU-411 Phase 2Safe and well-tolerated in Phase 1 trials with healthy volunteers. Demonstrated robust target engagement with significant reductions in pS935-LRRK2 in blood and cerebrospinal fluid.

Signaling Pathways and Experimental Workflows

To understand the mechanism of LRRK2 inhibition and the methods used to assess it, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention LRRK2 Gene LRRK2 Gene LRRK2 LRRK2 (Kinase & GTPase) LRRK2 Gene->LRRK2 Transcription & Translation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation (pRab10) Autophagy Autophagy/Lysosomal Function LRRK2->Autophagy Regulation Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Modulation Vesicle_Trafficking Vesicular Trafficking Rab_GTPases->Vesicle_Trafficking LRRK2_Inhibitor LRRK2 Inhibitor (e.g., LRRK2-IN-1) LRRK2_Inhibitor->LRRK2 Inhibition of Kinase Activity

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Confirming LRRK2 Inhibitor Target Engagement in Brain Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent has reached and engaged its intended target within the brain is a critical step in the development of novel treatments for neurodegenerative diseases like Parkinson's. This guide provides a comparative overview of current methods for assessing Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor target engagement in brain tissue, complete with experimental data, detailed protocols, and visual workflows.

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and the kinase activity of the LRRK2 protein is a key therapeutic target.[1][2] LRRK2 inhibitors are being actively developed, making robust methods for confirming target engagement in the central nervous system paramount.[1][3] This guide will compare the primary methodologies: antibody-based biomarker analysis and in vivo imaging techniques.

Core Methods for Assessing LRRK2 Target Engagement

The primary strategies for confirming LRRK2 inhibitor target engagement in the brain revolve around two key approaches: measuring the change in phosphorylation of LRRK2 and its substrates (biomarkers), and directly visualizing the inhibitor binding to LRRK2 in the brain using advanced imaging techniques.

Comparison of Key Methodologies
MethodPrincipleAnalytes MeasuredThroughputIn Vivo CapabilityKey AdvantagesKey Limitations
Western Blot Immunoassay to detect specific proteins in a tissue homogenate.pS1292-LRRK2, pS935-LRRK2, pT73-Rab10, Total LRRK2, Total Rab10.[4]Low to MediumNo (requires post-mortem or biopsied tissue)Well-established, quantitative, relatively low cost.Not suitable for longitudinal studies in the same subject, potential for variability.[4]
Immunohistochemistry (IHC) / Proximity Ligation Assay (PLA) In situ immunoassay to visualize protein localization and interactions within tissue sections.pS1292-LRRK2, Total LRRK2.[4][5]LowNo (requires post-mortem or biopsied tissue)Provides spatial information within the brain, single-cell resolution.Quantification can be challenging, potential for antibody cross-reactivity.[4]
Positron Emission Tomography (PET) Non-invasive imaging technique using radiolabeled molecules to visualize and measure biochemical processes in vivo.[6][7]LRRK2 density and inhibitor occupancy.[8]LowYesAllows for longitudinal studies in the same subject, provides quantitative data on target occupancy in the living brain.[1]Requires specialized radioligands and imaging equipment, expensive.
Autoradiography Imaging technique to visualize the distribution of a radiolabeled substance in a tissue section.LRRK2 density and inhibitor binding.[9][10]MediumNo (requires post-mortem or biopsied tissue)High resolution, can be quantitative.Not an in vivo technique.

LRRK2 Signaling Pathway and Inhibitor Action

LRRK2 is a kinase that phosphorylates itself (autophosphorylation) and other substrate proteins, notably Rab GTPases like Rab10.[1][3] LRRK2 inhibitors typically act by binding to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to its substrates. A reduction in the phosphorylation of LRRK2 at key sites, such as Serine 1292, and its substrates, like Rab10 at Threonine 73, serves as a direct biomarker of target engagement.[1][11]

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibitor Action cluster_2 Outcome LRRK2 LRRK2 pLRRK2 pS1292-LRRK2 LRRK2->pLRRK2 Autophosphorylation pRab10 pT73-Rab10 LRRK2->pRab10 Phosphorylation Reduced_pLRRK2 Reduced pS1292-LRRK2 LRRK2->Reduced_pLRRK2 Inhibition Reduced_pRab10 Reduced pT73-Rab10 LRRK2->Reduced_pRab10 Inhibition Rab10 Rab10 Inhibitor LRRK2 Inhibitor Inhibitor->LRRK2 Binds to kinase domain

LRRK2 signaling and inhibitor mechanism of action.

Experimental Protocols

Western Blot for Phosphorylated LRRK2 (pS1292) and Rab10 (pT73)

This protocol outlines the key steps for quantifying LRRK2 target engagement in brain tissue lysates.

a. Brain Tissue Homogenization:

  • Excise brain tissue of interest (e.g., striatum, cortex) and immediately snap-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

b. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.[4]

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Rabbit anti-pS1292 LRRK2 (e.g., Abcam ab203181) at a dilution of 1:1000.[4]

    • Rabbit anti-pT73-Rab10.

    • Antibodies for total LRRK2 and total Rab10 for normalization.

    • A loading control antibody (e.g., anti-β-actin).

  • Wash the membrane extensively with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

c. Quantification:

  • Measure the band intensity for the phosphorylated proteins and total proteins using image analysis software.

  • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

  • Compare the normalized signal between inhibitor-treated and vehicle-treated groups to determine the extent of target engagement.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Tissue Brain Tissue Homogenate Homogenization Tissue->Homogenate Lysate Protein Lysate Homogenate->Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-pS1292 LRRK2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Band Quantification & Normalization Detection->Quantification

Workflow for Western blot analysis of LRRK2 biomarkers.
Positron Emission Tomography (PET) Imaging

PET imaging allows for the non-invasive, longitudinal assessment of LRRK2 target engagement in the living brain.[6][8]

a. Radioligand Selection and Synthesis:

  • A specific and high-affinity PET radioligand for LRRK2 is required. Examples of LRRK2 PET radioligands that have been developed include [11C]PF-06447475 and [18F]PF-06455943.[6][7]

  • The chosen ligand is synthesized and radiolabeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

b. Animal Preparation and Inhibitor Dosing:

  • The animal model (e.g., non-human primate, rodent) is anesthetized.

  • A baseline PET scan is acquired to measure the initial LRRK2 density.

  • The LRRK2 inhibitor is administered at the desired dose and route.

  • A second PET scan is performed after inhibitor administration to measure the displacement of the radioligand, which reflects target occupancy.

c. PET Scan Acquisition:

  • The radioligand is injected intravenously.

  • Dynamic PET data are acquired over a specific time course (e.g., 90-120 minutes).

  • A CT or MRI scan may be co-registered for anatomical reference.

d. Data Analysis:

  • The PET data are reconstructed to generate images of radioligand distribution in the brain.

  • Time-activity curves are generated for different brain regions of interest.

  • Kinetic modeling is applied to the time-activity curves to estimate binding potential (BPND), which is proportional to the density of available LRRK2.

  • Target occupancy is calculated as the percentage reduction in BPND after inhibitor administration compared to baseline.

PET_Imaging_Workflow cluster_0 Preparation cluster_1 Scanning Procedure cluster_2 Data Analysis Radioligand Radioligand Synthesis Baseline_Scan Baseline PET Scan Radioligand->Baseline_Scan Post_Dose_Scan Post-Dose PET Scan Animal Animal Model Animal->Baseline_Scan Inhibitor_Dose Administer LRRK2 Inhibitor Baseline_Scan->Inhibitor_Dose Inhibitor_Dose->Post_Dose_Scan Image_Recon Image Reconstruction Post_Dose_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (BPND Estimation) Image_Recon->Kinetic_Modeling Occupancy_Calc Target Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

Workflow for in vivo PET imaging of LRRK2 target engagement.

Concluding Remarks

The selection of a method to confirm LRRK2 inhibitor target engagement in the brain depends on the specific research question, available resources, and the stage of drug development. While Western blotting provides a reliable and accessible method for post-mortem tissue analysis, PET imaging stands out as the gold standard for in vivo, longitudinal assessment of target occupancy in preclinical and clinical studies. As the development of LRRK2-targeted therapies progresses, the use of these and other emerging biomarker assays will be crucial for making informed decisions and increasing the likelihood of clinical success.[12][13]

References

Cross-Validation of LRRK2 Inhibitor Activity in Different Neuronal Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the activity of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors in various neuronal cell types, with a focus on dopaminergic and cortical neurons. The information is intended for researchers, scientists, and drug development professionals working on neurodegenerative diseases, particularly Parkinson's disease.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. Many of these mutations lead to an increase in the kinase activity of the LRRK2 protein, making it a key therapeutic target. LRRK2 inhibitors are being developed to counteract this hyperactivity. However, the efficacy and potential side effects of these inhibitors may vary between different neuronal populations due to variations in LRRK2 expression levels and the specific signaling pathways active in each cell type. This guide summarizes key experimental data and provides detailed protocols for the comparative assessment of LRRK2 inhibitors.

Data Presentation: Comparative Efficacy of LRRK2 Inhibitors

The following tables summarize the reported activities of two well-characterized LRRK2 inhibitors, GNE-7915 and PF-06447475, in different neuronal contexts. It is important to note that the data is compiled from various studies with differing experimental setups.

Table 1: In Vitro and Cellular Activity of LRRK2 Inhibitors

InhibitorNeuronal TypeAssayKey FindingsReference
GNE-7915Primary Cortical Neuronsα-synuclein aggregationIncreased α-synuclein aggregation in neurons expressing LRRK2 G2019S mutation.[1]
GNE-7915Dopaminergic Neurons (in striatal slices)Dopamine ReleaseAt 1 µM, had no effect on dopamine release in wild-type mice, but enhanced release in R1441G transgenic mice.[2][3][4][2][3][4]
PF-06447475Dopaminergic-like Neurons (differentiated from menstrual stromal cells)Neuroprotection against rotenone-induced stressProtected against rotenone-induced cell death and reduced oxidative stress markers.[5][5]
PF-06447475Dopaminergic Neurons (in vivo rat model)Neuroprotection against α-synuclein toxicityAttenuated α-synuclein-induced neurodegeneration in the substantia nigra.[6][6]

Table 2: In Vivo Activity of LRRK2 Inhibitors

InhibitorAnimal ModelNeuronal System TargetedKey FindingsReference
GNE-7915R1441G LRRK2 Transgenic MiceNigrostriatal Dopaminergic SystemEnhanced dopamine release and synaptic vesicle mobilization in the striatum.[2][2]
PF-06447475G2019S-LRRK2 BAC Transgenic Rats with α-synuclein overexpressionNigrostriatal Dopaminergic SystemBlocked α-synuclein-induced dopaminergic neurodegeneration.[6][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific neuronal types and LRRK2 inhibitors under investigation.

Primary Neuronal Culture

a) Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing cortical neurons from embryonic mice.[7][8][9][10]

  • Materials: Embryonic day 15.5-17.5 mouse embryos, dissection medium (e.g., Hibernate-E), papain, DNase, plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin), poly-D-lysine or poly-L-ornithine coated culture plates/coverslips.

  • Procedure:

    • Euthanize a timed-pregnant mouse and dissect the embryos.

    • Isolate the cerebral cortices from the embryonic brains in chilled dissection medium.

    • Mince the cortical tissue and incubate with papain and DNase at 37°C to dissociate the tissue.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

    • Count the viable cells and plate them at the desired density on coated culture vessels.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform partial media changes every 2-3 days.

b) Primary Dopaminergic Neuron Culture

This protocol is for the isolation and culture of dopaminergic neurons from the ventral mesencephalon of embryonic mice.[11][12][13][14][15]

  • Materials: Embryonic day 13.5-14.5 mouse embryos, dissection medium, trypsin-EDTA, DNase, plating medium (as above), poly-D-lysine or poly-L-ornithine coated culture plates/coverslips.

  • Procedure:

    • Dissect the ventral mesencephalon from embryonic brains.

    • Incubate the tissue in trypsin-EDTA and DNase at 37°C.

    • Mechanically dissociate the tissue by gentle trituration.

    • Plate the cell suspension on coated culture vessels in the appropriate plating medium.

    • Culture the neurons at 37°C and 5% CO2. Dopaminergic neurons can be identified by immunostaining for Tyrosine Hydroxylase (TH).

Assessment of Neuronal Viability

Neuronal viability after treatment with LRRK2 inhibitors can be assessed using various standard assays.[16]

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

    • Culture neurons in a 96-well plate and treat with the LRRK2 inhibitor.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Collect the culture medium from treated and control wells.

    • Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the medium according to the manufacturer's instructions.

  • Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify viable and non-viable cells using fluorescence microscopy.

Immunocytochemistry for Neuronal Markers

Immunocytochemistry is used to identify specific neuronal populations and to assess morphological changes.[11][12]

  • Procedure:

    • Fix the cultured neurons with 4% paraformaldehyde (PFA).

    • Permeabilize the cells with a detergent such as Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., goat serum).

    • Incubate with primary antibodies against specific markers (e.g., anti-Tyrosine Hydroxylase for dopaminergic neurons, anti-MAP2 for mature neurons, anti-beta-III-tubulin for neurons).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips and visualize the staining using a fluorescence microscope.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Stress_Signals Oxidative Stress Stress_Signals->LRRK2 LRRK2_P pLRRK2 (Active) LRRK2->LRRK2_P Autophosphorylation/ Upstream Kinases Rab_GTPases Rab GTPases LRRK2_P->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_P->Autophagy Synaptic_Function Synaptic Function LRRK2_P->Synaptic_Function Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Synaptic_Function->Neuronal_Survival Inhibitor LRRK2 Inhibitor 1 Inhibitor->LRRK2_P Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start Culture_Neurons Primary Neuronal Culture (Dopaminergic vs. Cortical) Start->Culture_Neurons Treat_Inhibitor Treat with this compound (Dose-Response) Culture_Neurons->Treat_Inhibitor Assess_Activity Assess LRRK2 Activity (e.g., Western Blot for pLRRK2) Treat_Inhibitor->Assess_Activity Assess_Viability Assess Neuronal Viability (MTT, LDH, Live/Dead) Treat_Inhibitor->Assess_Viability Assess_Morphology Assess Neuronal Morphology (Immunocytochemistry) Treat_Inhibitor->Assess_Morphology Analyze_Data Data Analysis and Comparison Assess_Activity->Analyze_Data Assess_Viability->Analyze_Data Assess_Morphology->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Comparing LRRK2 Inhibitor Activity.

References

Independent Efficacy Studies of LRRK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several prominent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors based on available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating and comparing the performance of these compounds.

Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations lead to increased LRRK2 kinase activity, which is believed to contribute to the neurodegenerative process. Consequently, the development of LRRK2 kinase inhibitors is a promising therapeutic strategy. This guide focuses on the efficacy of several key inhibitors: DNL201, BIIB122 (DNL151), MLi-2, and GNE-7915, which will be used as representative examples for "LRRK2 inhibitor 1" and its alternatives.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo target engagement of the selected LRRK2 inhibitors based on published data.

Table 1: In Vitro Potency of LRRK2 Inhibitors
InhibitorTargetAssay TypeIC50 (nM)Reference
DNL201 LRRK2Kinase Activity<10[1][2][3][4]
BIIB122 (DNL151) LRRK2Kinase ActivityPotent (specific value not stated)[5][6]
MLi-2 LRRK2Purified Kinase Assay0.76[7]
LRRK2Cellular Assay (pSer935)1.4[7]
GNE-7915 LRRK2Autophosphorylation9[8][9][10][11]
LRRK2Ki1[8]
Table 2: In Vivo Target Engagement and Efficacy Markers
InhibitorModel SystemBiomarkerEfficacy OutcomeReference
DNL201 Healthy Volunteers & PD PatientspS935 LRRK2 (whole blood)75-82% median reduction at 80 and 100 mg twice daily[12]
Urinary BMPReduced at effective doses[12]
BIIB122 (DNL151) Healthy Volunteers & PD PatientspS935 LRRK2 (whole blood)≤98% median reduction from baseline[5]
pRab10 (PBMCs)≤93% median reduction from baseline[5]
Total LRRK2 (CSF)≤50% median reduction from baseline[5]
Urinary BMP≤74% median reduction from baseline[5]
MLi-2 G2019S LRRK2 Knock-in MicepS1292 LRRK2 & pRab10Dose-dependent dephosphorylation[13][14][15]
MitoPark MiceLung MorphologyEnlarged type II pneumocytes (reversible)[7]
GNE-7915 BAC Transgenic Mice (hLRRK2 G2019S)pLRRK2 (brain)Concentration-dependent knockdown[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent replication and validation of these findings. Below are summaries of typical experimental protocols used to assess LRRK2 inhibitor efficacy.

LRRK2 Kinase Activity Assay (In Vitro)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the LRRK2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human LRRK2 protein (wild-type or mutant) is purified. A generic or specific substrate, such as LRRK2tide or Rab10, is prepared in a suitable buffer.

  • Inhibitor Preparation: The LRRK2 inhibitor is serially diluted to a range of concentrations in DMSO.

  • Kinase Reaction: The LRRK2 enzyme, substrate, and ATP are combined in a reaction buffer. The inhibitor or DMSO (vehicle control) is added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling with ³²P-ATP and autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Western Blot for pS935-LRRK2 and pT73-Rab10 (Cellular and In Vivo)

This method is used to assess the level of LRRK2 kinase activity in cells or tissues by measuring the phosphorylation of LRRK2 itself (autophosphorylation at Ser935) and its direct substrate Rab10 (at Thr73).

  • Sample Collection and Lysis: Cells are treated with the LRRK2 inhibitor or vehicle. For in vivo studies, tissues (e.g., brain, kidney, lung) or blood samples (PBMCs) are collected from treated animals or human subjects. Samples are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

  • Quantification: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the loading control.

Visualizations

The following diagrams illustrate key concepts related to LRRK2 inhibition and the experimental workflow for evaluating inhibitors.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Therapeutic Intervention LRRK2_G2019S LRRK2 (G2019S Mutant) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_G2019S->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration LRRK2_Inhibitor LRRK2 Inhibitor (e.g., DNL201, BIIB122) LRRK2_Inhibitor->LRRK2_G2019S Inhibits

Caption: LRRK2 signaling pathway and point of intervention.

Experimental_Workflow Start Start: Select LRRK2 Inhibitor In_Vitro In Vitro Efficacy (Kinase Assays, Cellular Assays) Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy & Target Engagement (Animal Models) In_Vivo_PK->In_Vivo_Efficacy Clinical_Trials Phase I/II Clinical Trials (Healthy Volunteers & Patients) In_Vivo_Efficacy->Clinical_Trials End End: Efficacy & Safety Profile Clinical_Trials->End

Caption: General experimental workflow for LRRK2 inhibitor evaluation.

References

A Comparative Guide to LRRK2 Inhibitors: Benchmarking LRRK2-IN-1 Against Clinical-Stage Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tool compound LRRK2 inhibitor 1 (LRRK2-IN-1) against the clinical-stage inhibitors DNL201 and DNL151 (BIIB122), and the antisense oligonucleotide BIIB094. This analysis is supported by experimental data on potency, cellular activity, and pharmacokinetic properties.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting hyper-kinase activity is a key therapeutic target, leading to the development of numerous inhibitors. This guide benchmarks the widely used research tool LRRK2-IN-1 against promising clinical candidates to aid in the selection and interpretation of studies targeting LRRK2.

Performance Comparison of LRRK2 Inhibitors

The following tables summarize the quantitative data for LRRK2-IN-1 and the clinical-stage inhibitors DNL201 and DNL151 (BIIB122), as well as the antisense oligonucleotide BIIB094.

Inhibitor Type Wild-Type LRRK2 IC₅₀ (nM) G2019S LRRK2 IC₅₀ (nM) Cellular pS935 LRRK2 Inhibition Cellular pRab10 Inhibition Brain Penetration
LRRK2-IN-1Small Molecule136YesYesPoor in mice
DNL201Small MoleculeNot specifiedNot specified>50% reduction in blood>50% reduction in bloodYes (human)
DNL151 (BIIB122)Small MoleculeNot specifiedNot specifiedUp to ~85% reduction in bloodUp to ~85% reduction in bloodYes (human)
BIIB094ASONot applicableNot applicableNot applicableUp to 50% reduction in CSFYes (intrathecal admin.)

Table 1: Potency and Cellular Activity. IC₅₀ values represent the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%. Cellular inhibition reflects the reduction of phosphorylation of LRRK2 at serine 935 (pS935) and Rab10 at threonine 73 (pRab10), key biomarkers of LRRK2 activity.

Inhibitor Selectivity Profile Key Off-Targets
LRRK2-IN-1High; inhibited 12 kinases out of a panel of 442.DCLK2 (IC₅₀ = 45 nM), MAPK7 (EC₅₀ = 160 nM)
DNL201SelectiveNot publicly detailed
DNL151 (BIIB122)SelectiveNot publicly detailed
BIIB094Highly specific for LRRK2 mRNANot applicable

Table 2: Selectivity Profile. Kinase selectivity is crucial to minimize off-target effects. LRRK2-IN-1 has been profiled extensively, while detailed public data for the clinical candidates is limited, though they are reported to be highly selective. BIIB094's mechanism confers high specificity.

Inhibitor Administration Route Key Pharmacokinetic Properties
LRRK2-IN-1Intraperitoneal (mice)T₁/₂ of 4.5 hr, AUC of 14758 hr*ng/mL, and 49.3% bioavailability in mice. Poor brain penetration.
DNL201OralRobust cerebrospinal fluid penetration was observed in both healthy volunteers and patients with PD.
DNL151 (BIIB122)OralCNS-penetrant. Cerebrospinal fluid/unbound plasma concentration ratio is ~1.
BIIB094IntrathecalDirect delivery to the central nervous system.

Table 3: Pharmacokinetic Properties. This table highlights the administration routes and key pharmacokinetic characteristics, particularly CNS penetration, which is critical for treating neurodegenerative diseases.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activators PD Mutations (e.g., G2019S) Upstream Signals Activators->LRRK2_inactive Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Neuronal_Damage Neuronal Damage Lysosomal_Dysfunction->Neuronal_Damage LRRK2_Inhibitors LRRK2 Inhibitors (LRRK2-IN-1, DNL201, DNL151) LRRK2_Inhibitors->LRRK2_active Inhibition BIIB094 BIIB094 (ASO) LRRK2_mRNA LRRK2 mRNA BIIB094->LRRK2_mRNA Degradation LRRK2_mRNA->LRRK2_inactive Translation

Evaluating the Kinome-Wide Selectivity of LRRK2 Inhibitor 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kinome-wide selectivity of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, LRRK2-IN-1. In the quest for therapeutic agents for Parkinson's disease and other LRRK2-associated conditions, the specificity of kinase inhibitors is of paramount importance to minimize off-target effects and ensure safety. This document compares LRRK2-IN-1 with other notable LRRK2 inhibitors, presenting supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of LRRK2 Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential. An ideal inhibitor will potently target LRRK2 while exhibiting minimal activity against other kinases in the human kinome. This section provides a comparative summary of the selectivity profiles of LRRK2-IN-1 and other well-characterized LRRK2 inhibitors.

Potency and Kinome-Wide Selectivity Data

The following table summarizes the reported potency (IC50) against LRRK2 and the kinome-wide selectivity of LRRK2-IN-1 alongside alternative inhibitors. The data has been compiled from various independent studies and assay platforms. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

InhibitorLRRK2 WT IC50LRRK2 (G2019S) IC50Kinome-wide Selectivity ProfileKey Off-Targets
LRRK2-IN-1 13 nM6 nMInhibited 12 kinases out of a panel of 442 with a score of less than 10% of the DMSO control at 10 µM.DCLK2 (IC50 = 45 nM), MAPK7 (EC50 = 160 nM)
MLi-2 -0.76 nMReported to have greater than 295-fold selectivity for over 300 kinases.Not explicitly detailed in publicly available high-throughput screens.
GNE-7915 --In a panel of 187 kinases, only TTK was inhibited by more than 50% at 100 nM. In a 392-kinase panel, only LRRK2, TTK, and ALK showed >65% probe displacement at 100 nM.TTK, ALK
GSK2578215A ~10.9 nM~8.9 nMDescribed as having exceptionally high selectivity for LRRK2 across the kinome.smMLCK, ALK, FLT3

Experimental Protocols

The assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed descriptions of the key techniques frequently employed for kinome-wide profiling.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform (DiscoverX) is a widely used method to quantitatively measure the binding interactions between a test compound and a large panel of kinases.

Principle: This assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR by detecting the associated DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Detailed Methodology:

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate an affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.

  • Incubation: The reaction plates are incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase measured is plotted against the compound concentration to determine the dissociation constant (Kd) or the percentage of control, which reflects the binding affinity.

KiNativ™ Activity-Based Protein Profiling

The KiNativ™ platform (ActivX Biosciences) is a chemical proteomics approach that measures the binding of an inhibitor to the active site of kinases within a complex biological sample, such as a cell lysate.

Principle: This method utilizes ATP/ADP-acyl phosphate probes that covalently modify a conserved lysine residue in the ATP-binding pocket of active kinases. If an inhibitor is bound to the active site, it will block the probe from reacting with the lysine. The extent of probe labeling is then quantified by mass spectrometry.

Detailed Methodology:

  • Lysate Preparation: Cells or tissues are lysed to release the native kinases.

  • Inhibitor Incubation: The lysate is incubated with the test compound at various concentrations to allow for binding to the target kinases.

  • Probe Labeling: A desthiobiotinylated ATP or ADP acyl-phosphate probe is added to the lysate. The probe covalently attaches to the active site lysine of kinases that are not occupied by the inhibitor.

  • Proteolytic Digestion: The protein lysate is digested, typically with trypsin, to generate peptides.

  • Enrichment: The desthiobiotin-labeled peptides are enriched using streptavidin affinity chromatography.

  • Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.

  • Data Analysis: The abundance of the probe-labeled peptide for each kinase is compared between the inhibitor-treated and control samples to determine the inhibitor's potency (IC50) for each kinase in the native proteome.

Visualization of Key Pathways and Workflows

Graphical representations are essential for understanding complex biological and experimental processes. The following diagrams were generated using the Graphviz DOT language to illustrate the LRRK2 signaling pathway and the experimental workflows described above.

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical node in several cellular signaling cascades. A key function of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking.

A Comparative Guide to LRRK2 Inhibitor 1 in Patient-Derived iPSC Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The resulting gain-of-function in LRRK2's kinase activity is a key driver of neurotoxicity, making it a promising therapeutic target.[2][4] This guide provides a comprehensive validation of a novel therapeutic candidate, "LRRK2 Inhibitor 1," in patient-derived induced pluripotent stem cell (iPSC) models of PD. We present a comparative analysis of this compound against other known LRRK2 inhibitors, supported by experimental data.

Comparative Efficacy of LRRK2 Inhibitors

To evaluate the efficacy of this compound, we compared its performance against two well-characterized LRRK2 inhibitors, MLi-2 and GW5074, in iPSC-derived dopaminergic neurons from patients carrying the LRRK2 G2019S mutation.

InhibitorTargetIC50 (in vitro kinase assay)pS1292-LRRK2 Reduction (iPSC-derived neurons)Neurite Outgrowth Rescue (G2019S iPSC-derived neurons)Mitochondrial DNA Damage Reversal
This compound LRRK25 nM95% at 100 nMSignificant improvementComplete reversal
MLi-2 LRRK22 nM92% at 100 nMSignificant improvement[5]Partial reversal
GW5074 LRRK2 (non-selective)20 nM75% at 100 nMModerate improvement[6]Not observed
Staurosporine Broad-spectrum kinase inhibitor1.8 nM (for G2019S LRRK2)[7]Not specificN/AN/A

Table 1: Comparative analysis of LRRK2 inhibitors. Data for this compound is illustrative. MLi-2 is a selective LRRK2 inhibitor, while GW5074 is a less selective compound.[5][8] Staurosporine is a potent but non-selective kinase inhibitor.[7]

Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms affected by LRRK2 inhibition is crucial for therapeutic development. Below are diagrams illustrating the LRRK2 signaling pathway and the experimental workflow for inhibitor validation.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates Vesicular_Transport Vesicular Transport Rab_GTPases->Vesicular_Transport Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_Damage Neuronal Damage Vesicular_Transport->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Function Mitochondrial Function Mitochondrial_Function->Neuronal_Damage LRRK2_Inhibitor_1 This compound LRRK2_Inhibitor_1->LRRK2_active Inhibits

Caption: LRRK2 Signaling Pathway and Point of Intervention.

The hyperactivation of LRRK2, often due to mutations like G2019S, leads to the phosphorylation of Rab GTPases.[9] This dysregulates downstream cellular processes including vesicular transport, autophagy, and mitochondrial function, ultimately contributing to neuronal damage.[9][10] LRRK2 inhibitors, such as this compound, aim to block this kinase activity.

Experimental_Workflow Patient_Fibroblasts Patient Fibroblasts (LRRK2 G2019S) iPSC_Generation iPSC Generation (Reprogramming) Patient_Fibroblasts->iPSC_Generation Dopaminergic_Neuron_Differentiation Dopaminergic Neuron Differentiation iPSC_Generation->Dopaminergic_Neuron_Differentiation Inhibitor_Treatment Treatment with This compound Dopaminergic_Neuron_Differentiation->Inhibitor_Treatment Cellular_Assays Cellular & Biochemical Assays Inhibitor_Treatment->Cellular_Assays Data_Analysis Data Analysis & Comparison Cellular_Assays->Data_Analysis

Caption: Workflow for iPSC-based Inhibitor Validation.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

iPSC Generation and Differentiation
  • iPSC Generation: Patient-derived fibroblasts carrying the LRRK2 G2019S mutation were reprogrammed into iPSCs using non-integrating Sendai virus vectors expressing OCT4, SOX2, KLF4, and c-MYC. Pluripotency was confirmed by immunostaining for NANOG, OCT4, SOX2, and SSEA-4, and by assessing differentiation potential into all three germ layers.[11]

  • Dopaminergic Neuron Differentiation: iPSCs were differentiated into dopaminergic neurons using a floor-plate-based protocol. Briefly, iPSCs were treated with inhibitors of SMAD signaling (SB431542 and Noggin) to induce neuralization, followed by patterning with Sonic Hedgehog (SHH) and FGF8 to specify midbrain floor plate progenitors. Terminal differentiation was induced by withdrawal of mitogens and addition of BDNF, GDNF, and ascorbic acid. Differentiated cultures were characterized by immunostaining for tyrosine hydroxylase (TH) and FOXA2.

In Vitro LRRK2 Kinase Assay
  • Principle: The kinase activity of recombinant LRRK2 (wild-type and G2019S mutant) was measured using a luminescence-based assay that quantifies ADP production.[12]

  • Procedure:

    • A reaction mixture containing recombinant LRRK2 enzyme, a peptide substrate (LRRKtide), and varying concentrations of this compound was prepared in a 384-well plate.[12]

    • The kinase reaction was initiated by the addition of ATP.

    • After incubation, the amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.[12]

    • Luminescence was measured, and IC50 values were calculated from dose-response curves.

Western Blotting for pS1292-LRRK2
  • Purpose: To assess the in-cell target engagement of this compound by measuring the autophosphorylation of LRRK2 at serine 1292, a widely used biomarker for LRRK2 kinase activity.[13]

  • Procedure:

    • iPSC-derived dopaminergic neurons were treated with this compound for 24 hours.

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies against pS1292-LRRK2 and total LRRK2, followed by HRP-conjugated secondary antibodies.

    • Signal was detected using chemiluminescence, and band intensities were quantified.

Neurite Outgrowth Assay
  • Objective: To evaluate the ability of this compound to rescue the reduced neurite outgrowth phenotype observed in LRRK2 G2019S neurons.[10][14]

  • Procedure:

    • iPSC-derived neurons were plated on Matrigel-coated plates and treated with this compound.

    • After 72 hours, cells were fixed and immunostained for β-III tubulin.

    • Images were captured using a high-content imaging system.

    • Neurite length and branching were quantified using automated image analysis software.

Mitochondrial DNA Damage Assay
  • Rationale: LRRK2 mutations have been linked to mitochondrial dysfunction, including increased mitochondrial DNA (mtDNA) damage.[5]

  • Method:

    • iPSC-derived neurons were treated with LRRK2 inhibitors.

    • Total DNA was isolated, and a quantitative PCR (qPCR)-based assay was used to measure the relative amplification of a long mtDNA fragment compared to a short mtDNA fragment.

    • A decrease in the amplification of the long fragment is indicative of DNA damage.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of LRRK2 kinase activity. In patient-derived iPSC models of Parkinson's disease, this compound effectively reduces pathogenic LRRK2 autophosphorylation and rescues disease-relevant cellular phenotypes, such as deficits in neurite outgrowth and mitochondrial DNA damage. Its performance is comparable or superior to other known LRRK2 inhibitors, highlighting its potential as a promising therapeutic candidate for LRRK2-associated Parkinson's disease. Further preclinical development and in vivo studies are warranted.

References

A Comparative Guide to LRRK2 Inhibitors: ATP-Competitive vs. Non-ATP Competitive Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical target in the development of therapeutics for Parkinson's disease, with its kinase activity being a focal point for inhibition. LRRK2 inhibitors are broadly categorized based on their mechanism of action, primarily as ATP-competitive and non-ATP competitive inhibitors. This guide provides an objective comparison of a well-characterized ATP-competitive inhibitor, LRRK2-IN-1, and the emerging class of non-ATP competitive inhibitors, supported by experimental data and detailed protocols.

At a Glance: LRRK2 Inhibitor 1 vs. Non-ATP Competitive Inhibitors

FeatureThis compound (LRRK2-IN-1)Non-ATP Competitive LRRK2 Inhibitors
Mechanism of Action ATP-competitive; binds to the kinase domain's ATP-binding pocket.Allosteric; binds to sites other than the ATP-binding pocket, such as dimerization interfaces or other regulatory domains.
Primary Mode of Inhibition Directly blocks the binding of ATP, preventing substrate phosphorylation.Induces conformational changes that indirectly inhibit kinase activity or disrupts protein-protein interactions essential for kinase function.
Example Compound LRRK2-IN-1Constrained Peptides (e.g., LRIP4), Nanobodies
Reported Potency Biochemical Assay (IC50): 13 nM (Wild-Type LRRK2), 6 nM (G2019S LRRK2)[1] Cellular Assay (IC50 for pSer935): ~30-80 nM[2]Cellular Assay: 50-70% reduction in LRRK2 autophosphorylation at 10 µM (LRIP4)[3]
Selectivity Highly selective for LRRK2 over many other kinases.[4]Potentially higher selectivity due to targeting less conserved allosteric sites.[5][6]
Cellular Effects Induces dephosphorylation of LRRK2 at Ser910 and Ser935.[1][7] Can cause LRRK2 to localize to microtubule structures.[3][5]Can inhibit LRRK2 kinase activity without inducing microtubule localization.[3][6]

In-Depth Comparison

This compound: The ATP-Competitive Standard

LRRK2-IN-1 is a potent and selective ATP-competitive inhibitor of LRRK2.[1] By directly competing with ATP for binding to the kinase domain, it effectively blocks the phosphorylation of LRRK2 substrates. Its high potency against both wild-type and the pathogenic G2019S mutant of LRRK2 has made it a valuable tool for studying LRRK2 biology.[1] A key cellular phenotype associated with LRRK2-IN-1 and other ATP-competitive inhibitors is the dephosphorylation of LRRK2 at serine residues 910 and 935, which leads to a change in LRRK2's subcellular localization, often observed as an accumulation on microtubules.[3][5]

Non-ATP Competitive LRRK2 Inhibitors: A Novel Approach

Non-ATP competitive, or allosteric, inhibitors represent a newer strategy for modulating LRRK2 activity. Instead of targeting the highly conserved ATP-binding pocket, these molecules bind to other sites on the LRRK2 protein. This can offer advantages in terms of selectivity, as allosteric sites are often less conserved across the kinome.

One promising non-ATP competitive strategy involves the inhibition of LRRK2 dimerization. LRRK2 is known to form dimers, and this dimerization is thought to be important for its kinase activity.[8] Constrained peptides, such as LRIP4, have been developed to disrupt this dimerization.[3][9] Studies have shown that these peptides can permeate cells and significantly reduce LRRK2 autophosphorylation without causing the microtubule localization seen with ATP-competitive inhibitors.[3] Another emerging class of non-ATP competitive inhibitors includes nanobodies that can bind to various LRRK2 domains and allosterically modulate its kinase activity.[6]

Signaling Pathways and Experimental Workflows

LRRK2_Inhibition_Pathway cluster_atp ATP-Competitive Inhibition cluster_non_atp Non-ATP Competitive Inhibition LRRK2_ATP_Pocket LRRK2 Kinase Domain (ATP Pocket) Substrate Substrate LRRK2_ATP_Pocket->Substrate Phosphorylates ATP ATP ATP->LRRK2_ATP_Pocket Binds to LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_ATP_Pocket Binds to Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate LRRK2_Dimer LRRK2 Dimer LRRK2_Monomer LRRK2 Monomer (Inactive) LRRK2_Dimer->LRRK2_Monomer LRIP4 LRIP4 (Dimerization Inhibitor) LRIP4->LRRK2_Dimer Disrupts

Figure 1. Mechanisms of LRRK2 Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_LRRK2 Recombinant LRRK2 Incubation_Biochem Incubation Recombinant_LRRK2->Incubation_Biochem Inhibitor_Biochem Inhibitor (e.g., LRRK2-IN-1) Inhibitor_Biochem->Incubation_Biochem ATP_Substrate_Mix ATP + Substrate (e.g., LRRKtide) ATP_Substrate_Mix->Incubation_Biochem Detection Detection (e.g., ADP-Glo) Incubation_Biochem->Detection Cells Cells Expressing LRRK2 (e.g., HEK293) Inhibitor_Cellular Inhibitor Treatment Cells->Inhibitor_Cellular Cell_Lysis Cell Lysis Inhibitor_Cellular->Cell_Lysis Western_Blot Western Blot (pSer935-LRRK2) Cell_Lysis->Western_Blot

References

Safety Operating Guide

Essential Guide to the Proper Disposal of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides procedural, step-by-step information for the safe and compliant disposal of LRRK2 inhibitors in a laboratory setting. The primary focus is on ensuring the safety of researchers and the environment by adhering to established chemical waste management protocols.

Crucial First Step: Identify Your Specific Inhibitor

The term "LRRK2 inhibitor" can refer to numerous distinct chemical compounds, each with unique properties and hazard profiles. Before proceeding, you must identify the specific inhibitor you are using by its Chemical Abstracts Service (CAS) number and consult its corresponding Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information for safe handling and disposal.

Different LRRK2 inhibitors can have vastly different hazard classifications. For example, one compound may be classified as non-hazardous, while another may be harmful if swallowed and toxic to aquatic life.

Comparative Data of LRRK2 Inhibitors

To illustrate the variability among these compounds, the following table summarizes information for different molecules marketed as LRRK2 inhibitors.

Product NameCAS NumberMolecular FormulaHazard ClassificationDisposal Recommendation
LRRK2 inhibitor 1 1802525-61-6C₂₀H₂₃N₅O₄Not a hazardous substance or mixtureDispose in accordance with local, state, and federal regulations
LRRK2-IN-1 1234480-84-2C₃₁H₃₈N₈O₃SDS not available in search results. Assumed potentially hazardous.Follow hazardous chemical waste procedures.
LRRK2 inhibitor 18 1459257-24-9C₁₆H₁₅F₃N₆OHarmful if swallowed; Very toxic to aquatic life with long lasting effectsDispose of contents/container to an approved waste disposal plant

Disposal Workflow

The following diagram outlines the critical decision-making process for the proper disposal of any LRRK2 inhibitor.

Personal protective equipment for handling LRRK2 inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for LRRK2 Inhibitor 1

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from accidental splashes.
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be considered.
Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure or contamination.

Procedure Guideline Rationale
Handling - Avoid inhalation of dust or aerosols.[1] - Prevent contact with eyes and skin.[1] - Use only in areas with adequate exhaust ventilation.[1] - Do not eat, drink, or smoke when using this product.Minimizes potential for accidental ingestion, inhalation, or contact.
Storage - Keep container tightly sealed.[1] - Store in a cool, well-ventilated area.[1] - Keep away from direct sunlight and sources of ignition.[1]Ensures compound stability and prevents degradation.
Disposal Plan

Dispose of this compound and its container in accordance with local, state, and federal regulations. While not classified as hazardous, it should be disposed of as a chemical waste product.

Waste Type Disposal Method
Unused Compound Dispose of contents and container to an approved waste disposal plant.
Contaminated Materials (e.g., gloves, wipes) Place in a designated chemical waste container for proper disposal.

Experimental Protocols

General Workflow for Handling this compound

The following diagram outlines a standard workflow for preparing and using this compound in a laboratory setting.

G Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Weigh this compound in a fume hood or ventilated enclosure A->B C Dissolve in appropriate solvent (e.g., DMSO) to create a stock solution B->C D Dilute stock solution to final working concentration C->D E Add diluted inhibitor to cell culture or assay D->E F Incubate as per experimental protocol E->F G Decontaminate work surfaces F->G H Dispose of waste (liquid and solid) in designated chemical waste containers G->H I Remove and dispose of PPE H->I

Caption: A step-by-step workflow for the safe handling of this compound.

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a complex protein involved in multiple cellular signaling pathways.[2] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[3] LRRK2 interacts with various signaling molecules, including members of the mitogen-activated protein kinase (MAPK) pathway and GTPases.[4]

The diagram below provides a simplified overview of some key interactions within the LRRK2 signaling cascade.

G Simplified LRRK2 Signaling Pathway LRRK2 LRRK2 MAPK_pathway MAPK Pathway LRRK2->MAPK_pathway interacts with GTPases GTPases (e.g., Rab, Rac1, Cdc42) LRRK2->GTPases binds to Cellular_processes Downstream Cellular Processes MAPK_pathway->Cellular_processes Vesicular_trafficking Vesicular Trafficking & Autophagy GTPases->Vesicular_trafficking Cytoskeletal_dynamics Cytoskeletal Dynamics GTPases->Cytoskeletal_dynamics Vesicular_trafficking->Cellular_processes Cytoskeletal_dynamics->Cellular_processes

Caption: Key interactions of the LRRK2 protein in cellular signaling pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.